molecular formula C10H20O3 B1664656 5-Hydroxydecanoic acid CAS No. 624-00-0

5-Hydroxydecanoic acid

Cat. No.: B1664656
CAS No.: 624-00-0
M. Wt: 188.26 g/mol
InChI Key: LMHJFKYQYDSOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxycapric acid is a medium-chain fatty acid.
Potassium Channel Blocker;  RN refers to parent cpd

Properties

IUPAC Name

5-hydroxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHJFKYQYDSOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977956
Record name 5-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-00-0
Record name 5-Hydroxydecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxydecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Hydroxydecanoic Acid: A Synthetic Probe into Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxydecanoic acid (5-HD) is a medium-chain hydroxy fatty acid that has garnered significant attention in the scientific community, not for its natural abundance, but for its utility as a specific pharmacological tool. Contrary to some initial speculation, extensive review of scientific literature indicates that 5-HD is not a naturally occurring compound. Instead, its discovery and value lie in its chemical synthesis and its subsequent application as a potent and selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels. This technical guide provides a comprehensive overview of 5-HD, focusing on its synthetic origins, physicochemical properties, and its crucial role in elucidating mitochondrial bioenergetics and cardioprotective mechanisms. Detailed experimental protocols for its synthesis and its application in research are presented, alongside visual representations of its metabolic fate and mechanism of action.

Discovery and Synthesis: A Synthetic Origin Story

The discovery of this compound is rooted in synthetic organic chemistry rather than isolation from natural sources. While the exact first synthesis is not prominently documented in readily available literature, its preparation generally follows established organic chemistry principles. A common synthetic route involves the reduction of a corresponding keto acid or the hydrolysis of a lactone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₂₀O₃[1]
Molecular Weight 188.27 g/mol [1]
CAS Number 624-00-0[2]
Appearance White to off-white solid[3]
Melting Point 56-58 °CCommercial Suppliers
Solubility Soluble in organic solvents (e.g., ethanol, DMSO), slightly soluble in water.[3]
pKa ~4.8Estimated
Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound via the reduction of 5-oxodecanoic acid.

Materials:

  • 5-oxodecanoic acid

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve 5-oxodecanoic acid in ethanol in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath and slowly add sodium borohydride in small portions with stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add 1M HCl to the reaction mixture to quench the excess sodium borohydride and neutralize the solution.

  • Extraction: Extract the product into diethyl ether.

  • Washing: Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Natural Occurrence: Absence of Evidence

Despite some ambiguous references to its presence in "biological systems," a thorough review of scientific literature reveals no definitive evidence of this compound being a naturally occurring compound. A notable source explicitly states it is "not found in nature"[4]. While other hydroxy fatty acids, such as 3-hydroxydecanoic acid and 3,5-dihydroxydecanoic acid, have been isolated from microorganisms, and a 5-hydroxydecenoate monomer has been identified in a bacterial copolymer, the free acid, this compound, has not been isolated from a natural source. Therefore, its significance lies in its synthetic availability and its application as a research tool.

Biological Activity and Mechanism of Action

The primary biological role of this compound in a research context is its function as a selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[5][6][7] These channels play a crucial role in cellular protection against ischemic injury, particularly in the heart.

Signaling Pathway: Inhibition of mitoKATP Channels

The mechanism by which 5-HD inhibits mitoKATP channels is believed to involve its interaction with the channel protein, leading to its closure. This prevents the influx of potassium ions into the mitochondrial matrix, thereby affecting the mitochondrial membrane potential and subsequent downstream signaling events.

mitoKATP_inhibition cluster_pathway Inhibition of Cardioprotective Signaling Five_HD This compound mitoKATP mitoKATP Channel Five_HD->mitoKATP Inhibits K_influx K+ Influx mitoKATP->K_influx Allows MMP Mitochondrial Membrane Potential Stabilization K_influx->MMP Leads to Cardioprotection Cardioprotection (Ischemic Preconditioning) MMP->Cardioprotection Contributes to

Caption: Inhibition of the mitoKATP channel by this compound.

Metabolism: Beta-Oxidation Pathway

Once inside the cell, this compound can be metabolized in the mitochondria through the beta-oxidation pathway, similar to other fatty acids.[4][8] It is first activated to its coenzyme A (CoA) derivative, 5-hydroxydecanoyl-CoA. This is then processed through the sequential steps of beta-oxidation.

beta_oxidation Five_HD This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase Five_HD->Acyl_CoA_Synthetase Five_HD_CoA 5-Hydroxydecanoyl-CoA Acyl_CoA_Synthetase->Five_HD_CoA ATP, CoA-SH Beta_Oxidation Beta-Oxidation Spiral Five_HD_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Successive rounds TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

References

The Biosynthesis of 5-Hydroxy Fatty Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

November 10, 2025

Introduction

5-Hydroxy fatty acids are a class of lipid mediators that play crucial roles in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer biology. Their biosynthesis is primarily orchestrated by two key enzymatic pathways: the 5-lipoxygenase (5-LOX) pathway and the cytochrome P450 (CYP) monooxygenase system. This technical guide provides an in-depth overview of these biosynthetic routes, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding and investigation of these important molecules.

The 5-Lipoxygenase (5-LOX) Pathway

The 5-LOX pathway is the principal route for the synthesis of 5-hydroxy fatty acids, particularly 5-hydroxyeicosatetraenoic acid (5-HETE) from arachidonic acid. This pathway is a critical component of the inflammatory response.

Enzymatic Cascade

The biosynthesis of 5-HETE via the 5-LOX pathway involves a series of well-defined enzymatic steps:

  • Arachidonic Acid Release: Upon cellular stimulation (e.g., by inflammatory signals), arachidonic acid is liberated from membrane phospholipids by the action of phospholipase A2 (cPLA2).

  • 5-LOX Activation: The enzyme 5-lipoxygenase (5-LOX), in concert with the 5-lipoxygenase-activating protein (FLAP), is recruited to the nuclear membrane. FLAP presents arachidonic acid to 5-LOX for catalysis.

  • Formation of 5-HPETE: 5-LOX catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid at the C-5 position, forming the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

  • Conversion to 5-HETE or LTA4: 5-HPETE can then follow one of two routes:

    • Reduction to 5-HETE: Glutathione peroxidases (GPx) reduce 5-HPETE to the more stable 5-hydroxyeicosatetraenoic acid (5-HETE).

    • Dehydration to LTA4: 5-LOX itself can further catalyze the dehydration of 5-HPETE to form the unstable epoxide, leukotriene A4 (LTA4), a precursor for other pro-inflammatory leukotrienes like LTB4 and the cysteinyl leukotrienes.

Signaling Pathway Diagram

five_LOX_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Stimulus FLAP FLAP Arachidonic_Acid->FLAP cPLA2 cPLA2 five_LOX 5-LOX FLAP->five_LOX Presentation five_HPETE 5-HPETE five_LOX->five_HPETE Oxygenation five_HETE 5-HETE five_HPETE->five_HETE Reduction LTA4 Leukotriene A4 five_HPETE->LTA4 Dehydration GPx GPx

Figure 1: The 5-Lipoxygenase Biosynthetic Pathway.

Cytochrome P450 (CYP) Pathway

Cytochrome P450 enzymes, a large superfamily of heme-containing monooxygenases, are also involved in the hydroxylation of fatty acids. While they are more commonly associated with ω- and (ω-1)-hydroxylation, certain CYP isoforms can catalyze the formation of 5-hydroxy fatty acids.

Enzymatic Mechanism

The CYP-mediated hydroxylation of fatty acids is a complex catalytic cycle that can be summarized as follows:

  • Substrate Binding: The fatty acid substrate binds to the active site of the CYP enzyme.

  • First Electron Transfer: The heme iron is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by an electron donated from NADPH via a flavoprotein reductase.

  • Oxygen Binding: Molecular oxygen binds to the ferrous heme iron.

  • Second Electron Transfer and Protonation: A second electron is transferred, and the complex is protonated, leading to the cleavage of the O-O bond and the formation of a highly reactive ferryl-oxo intermediate (Fe⁴⁺=O).

  • Hydroxylation: The ferryl-oxo intermediate abstracts a hydrogen atom from the fatty acid, followed by the rebound of a hydroxyl group to the resulting carbon radical, forming the hydroxylated product.

CYP4F2 is an example of a human cytochrome P450 enzyme that can metabolize arachidonic acid.[1] While its primary activity is ω-hydroxylation to produce 20-HETE, it and other CYP enzymes can contribute to the overall pool of hydroxylated fatty acids in various tissues.[1][2]

General CYP Catalytic Cycle Diagram

CYP_Cycle A Fe³⁺ (Resting State) B Fe³⁺-RH A->B  RH (Fatty Acid) C Fe²⁺-RH B->C e⁻ (from NADPH) D Fe²⁺-RH(O₂) C->D O₂ E [Fe³⁺-RH(O₂²⁻)] D->E e⁻, H⁺ F [Fe⁴⁺=O(RH•)] E->F H⁺, -H₂O G Fe³⁺ + ROH F->G Rebound G->A Product Release

Figure 2: Generalized Cytochrome P450 Catalytic Cycle.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of 5-hydroxy fatty acids.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateKmVmaxCatalytic Efficiency (kcat/Km)Source
Human 5-LipoxygenaseArachidonic Acid~10-20 µM25.76 µmol/min/mg-[2]
CYP4A11Arachidonic Acid228 µM49.8 min⁻¹0.21 M⁻¹s⁻¹[3]
CYP2E1Arachidonic Acid62 µM0.08 min⁻¹0.0013 M⁻¹s⁻¹[3]
CYP4F2Leukotriene B444.8 µM--[2]
CYP4F2Arachidonic Acid24 µM--[2]
Table 2: IC50 Values of 5-Lipoxygenase Inhibitors
InhibitorCell Line/SystemIC50Source
Rev-5901Capan-2 cells (viability)76 µM[4]
AA-861Capan-2 cells (viability)57 µM[4]
MK-886Capan-2 cells (viability)37 µM[4]
MK-886Capan-2 cells (BrdU incorporation)24 µM[4]
BWA4CCapan-2 cells (BrdU incorporation)23 µM[4]
AA-861Capan-2 cells (colony formation)25 µM[4]
Rev-5901Capan-2 cells (colony formation)10 µM[4]
MK-886Capan-2 cells (colony formation)15 µM[4]
BWA4CCapan-2 cells (colony formation)13 µM[4]
ARM1Polymorphonuclear neutrophils (5-LOX activity)1.7 µM[5]
TTSePolymorphonuclear neutrophils (5-LOX activity)2.3 µM[5]
TTOPolymorphonuclear neutrophils (5-LOX activity)2.3 µM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 5-hydroxy fatty acid biosynthesis.

Spectrophotometric Assay of 5-Lipoxygenase Activity

This protocol is adapted from the method described by Axelrod et al. (1981) and measures the formation of conjugated dienes, a characteristic of lipoxygenase products, which absorb light at 234 nm.[6][7]

Materials:

  • 100 mM Potassium phosphate buffer, pH 6.3

  • Arachidonic acid (substrate) solution (250 µM)

  • Enzyme extract (e.g., crude extract from germinating green gram seeds)[8]

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the reaction mixture in a quartz cuvette containing 100 mM phosphate buffer (pH 6.3).

  • Add the enzyme extract (e.g., 40 µg of green gram LOX) to the reaction mixture.[8]

  • Initiate the reaction by adding 250 µM arachidonic acid.[8]

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm for 1-5 minutes at room temperature.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be expressed as µmoles of hydroperoxide formed per minute per mL of enzyme, using an extinction coefficient (ε) of 27,500 M⁻¹cm⁻¹.[8]

Quantification of 5-HETE by HPLC-UV

This protocol provides a method for the quantitative analysis of 5-HETE in biological samples, such as human lung cancer tissues, using high-performance liquid chromatography with UV detection.[9][10]

Materials:

  • Solid-phase extraction (SPE) cartridges

  • Waters Symmetry C18 column (4.6 x 250 mm, 5 µm) or equivalent

  • HPLC system with a UV detector

  • Mobile phase: Methanol, 10 mM ammonium acetate, and 1 M acetic acid (70:30:0.1, v/v/v)

  • 5-HETE standard solutions for calibration curve

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize the tissue sample.

    • Extract 5-HETE from the homogenized tissue using solid-phase extraction (SPE).

  • HPLC Analysis:

    • Inject the extracted sample onto the C18 column.

    • Elute with the mobile phase at a flow rate of 1.0 mL/min.

    • Set the UV detection wavelength to 240 nm.

  • Quantification:

    • Generate a calibration curve using a series of 5-HETE standard solutions (e.g., 10 to 1000 ng/mL).[9]

    • Quantify the amount of 5-HETE in the sample by comparing its peak area to the calibration curve.

Lipid Extraction and Saponification for Fatty Acid Analysis

This protocol is a general procedure for extracting total lipids and then saponifying them to release free fatty acids for further analysis.

Materials:

  • Chloroform

  • Methanol

  • Saponification reagent: 2.5 M KOH in methanol (1:4, v/v)[11]

  • Formic acid

  • Ultrapure water

Procedure:

  • Lipid Extraction (Bligh-Dyer method):

    • Homogenize the biological sample in a mixture of chloroform and methanol.

    • Add water to create a two-phase system.

    • Collect the lower chloroform phase containing the lipids.

    • Evaporate the solvent to obtain the dried lipid extract.

  • Saponification:

    • Add 1.5 mL of the saponification reagent to the dried lipids.[11]

    • Vortex gently and incubate at 72°C for 15 minutes.[11]

    • Add 225 µL of formic acid to neutralize the reaction.[11]

    • Add an equal volume of chloroform followed by ultrapure water and vortex.[11]

    • Allow the layers to separate and collect the lower chloroform layer containing the saponified lipids (free fatty acids).

    • Evaporate the solvent before proceeding with derivatization and analysis (e.g., by GC-MS or LC-MS).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the identification and quantification of 5-hydroxy fatty acids from a biological sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample (Tissue, Cells, etc.) Homogenization Homogenization Sample_Collection->Homogenization Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Lipid_Extraction Saponification Saponification (Optional, for total fatty acids) Lipid_Extraction->Saponification SPE Solid-Phase Extraction (SPE) (for purification) Lipid_Extraction->SPE If free FAs are analyzed Saponification->SPE If total FAs are analyzed Derivatization Derivatization (e.g., for GC-MS) SPE->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Derivatization->Chromatography Detection Detection (UV, MS, etc.) Chromatography->Detection Quantification Quantification (using standard curve) Detection->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

Figure 3: General Experimental Workflow for 5-Hydroxy Fatty Acid Analysis.

Conclusion

The biosynthesis of 5-hydroxy fatty acids is a complex and highly regulated process with significant implications for human health and disease. A thorough understanding of the 5-LOX and CYP pathways, along with robust experimental methodologies, is essential for researchers aiming to elucidate the roles of these lipid mediators and to develop novel therapeutic strategies targeting their production and signaling. This guide provides a foundational resource to support these endeavors.

References

Enantioselective Synthesis of 5-Hydroxydecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of modern methodologies for the enantioselective synthesis of 5-hydroxydecanoic acid, a valuable chiral building block in the synthesis of bioactive molecules and natural products. The focus is on strategies that offer high levels of stereocontrol, including biocatalytic and substrate-controlled diastereoselective approaches.

Biocatalytic Approach: Asymmetric Reduction of 5-Oxodecanoic Acid

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of (R)-5-hydroxydecanoic acid, the asymmetric reduction of the corresponding keto acid using an engineered carbonyl reductase has shown exceptional efficiency and enantioselectivity.

Overview

A carbonyl reductase variant, SmCRM5, derived from Serratia marcescens through structure-guided directed evolution, has been successfully employed for the synthesis of (R)-δ-decalactone, the cyclic form of (R)-5-hydroxydecanoic acid.[1][2][3] This biocatalyst exhibits high specific activity and excellent enantioselectivity, making it a highly attractive option for preparative-scale synthesis.[1]

Experimental Workflow

The general workflow for the biocatalytic synthesis of (R)-δ-decalactone is depicted below.

cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Product Isolation gene SmCRM5 gene ecoli E. coli expression gene->ecoli Cloning & Overexpression cell_lysis Cell Lysis & Purification ecoli->cell_lysis enzyme Purified SmCRM5 cell_lysis->enzyme reaction_mixture Bioreduction (Aqueous Buffer, pH controlled) enzyme->reaction_mixture substrate 5-Oxodecanoic acid substrate->reaction_mixture cofactor NADPH Regeneration System (e.g., Glucose Dehydrogenase) cofactor->reaction_mixture product_acid (R)-5-Hydroxydecanoic acid reaction_mixture->product_acid acidification Acidification product_acid->acidification Spontaneous Lactonization extraction Solvent Extraction acidification->extraction purification Purification (e.g., Chromatography) extraction->purification final_product (R)-δ-Decalactone purification->final_product

Caption: Biocatalytic synthesis workflow for (R)-δ-decalactone.

Quantitative Data
CatalystSubstrateProductEnantiomeric Excess (ee)YieldSpace-Time Yield (STY)Reference
SmCRM55-Oxodecanoic acid(R)-δ-Decalactone99%High301 g L⁻¹ d⁻¹[1][3]
Experimental Protocol: Biocatalytic Reduction of 5-Oxodecanoic Acid

This protocol is based on the preparative synthesis of δ-lactones using an engineered carbonyl reductase.[1]

1. Biocatalyst Preparation:

  • The gene encoding the engineered carbonyl reductase (SmCRM5) from Serratia marcescens is cloned into an appropriate expression vector and transformed into E. coli host cells.
  • The recombinant E. coli cells are cultured in a suitable medium (e.g., LB medium) with an inducer (e.g., IPTG) to promote overexpression of the enzyme.
  • Cells are harvested by centrifugation, resuspended in buffer, and lysed (e.g., by sonication or high-pressure homogenization).
  • The cell lysate can be used directly as a whole-cell biocatalyst, or the enzyme can be purified using standard chromatographic techniques if required.

2. Asymmetric Reduction:

  • In a temperature-controlled reactor, a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared containing 5-oxodecanoic acid (substrate).
  • A cofactor regeneration system is added, typically consisting of a co-substrate (e.g., glucose) and a corresponding dehydrogenase (e.g., glucose dehydrogenase) to regenerate NADPH. NADP+ is also added.
  • The reaction is initiated by the addition of the prepared biocatalyst (whole cells or purified enzyme).
  • The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and pH. The reaction progress is monitored by a suitable analytical method (e.g., GC or HPLC).

3. Product Isolation and Purification:

  • Upon completion of the reaction, the mixture is acidified (e.g., with HCl) to facilitate the spontaneous lactonization of the (R)-5-hydroxydecanoic acid product to (R)-δ-decalactone.
  • The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
  • The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
  • The crude product can be purified by flash column chromatography on silica gel to afford the pure (R)-δ-decalactone.

Substrate-Controlled Diastereoselective Synthesis: Evans Aldol Approach

The Evans aldol reaction is a powerful and reliable method for the stereoselective synthesis of β-hydroxy carbonyl compounds. By employing a chiral oxazolidinone auxiliary, high levels of diastereoselectivity can be achieved in the formation of new stereocenters.[4][5][6]

Overview

This strategy involves the aldol condensation of a chiral enolate, derived from an N-acylated oxazolidinone, with an appropriate aldehyde. The chiral auxiliary directs the stereochemical outcome of the reaction, and its subsequent removal reveals the desired chiral alcohol.

Synthetic Strategy

The logical relationship for the synthesis of a syn-aldol adduct using the Evans methodology is outlined below.

cluster_enolate Enolate Formation cluster_aldol Aldol Reaction & Auxiliary Removal auxiliary Chiral Oxazolidinone acylation N-Acylation auxiliary->acylation n_acyl N-Acyl Oxazolidinone acylation->n_acyl boron_enolate Boron Enolate Formation (e.g., Bu₂BOTf, Et₃N) n_acyl->boron_enolate z_enolate (Z)-Boron Enolate boron_enolate->z_enolate aldol_reaction Diastereoselective Aldol Reaction z_enolate->aldol_reaction aldehyde Aldehyde aldehyde->aldol_reaction adduct Syn-Aldol Adduct aldol_reaction->adduct removal Auxiliary Removal (e.g., LiOH, H₂O₂) adduct->removal product Chiral β-Hydroxy Acid removal->product

Caption: Logical workflow for the Evans aldol reaction.

Quantitative Data

The diastereoselectivity of the Evans aldol reaction is typically very high, often exceeding 99:1 for the syn adduct when using boron triflate.[7] The overall yield for the sequence is generally good.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)YieldReference
(S)-4-benzyl-2-oxazolidinonePropanal>99:180-90% (of adduct)[4]
Experimental Protocol: Evans Aldol Reaction

This is a general protocol for a diastereoselective aldol condensation using a chiral oxazolidinone auxiliary, which can be adapted for the synthesis of precursors to this compound.[4]

1. N-Acylation of the Chiral Auxiliary:

  • To a solution of the chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere (e.g., nitrogen), a solution of n-butyllithium in hexanes is added dropwise.
  • After stirring for a short period, the desired acyl chloride (e.g., propionyl chloride) is added, and the reaction is allowed to warm to room temperature.
  • The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent.
  • The organic layers are combined, dried, and concentrated. The crude product is purified by chromatography to yield the N-acyl oxazolidinone.

2. The Boron Aldol Reaction:

  • The N-acyl oxazolidinone is dissolved in an anhydrous solvent (e.g., dichloromethane) in a dry flask under a nitrogen atmosphere and cooled to 0 °C.
  • Dibutylboron triflate is added dropwise, followed by the addition of a tertiary amine (e.g., triethylamine). The mixture is stirred at 0 °C to form the (Z)-boron enolate.
  • The reaction mixture is then cooled to -78 °C, and the desired aldehyde is added.
  • The reaction is stirred at -78 °C for a specified time, then warmed to 0 °C before being quenched with a pH 7 buffer.
  • The product is extracted, and the combined organic layers are washed, dried, and concentrated. The crude aldol adduct can be purified by chromatography.

3. Chiral Auxiliary Removal:

  • The purified aldol adduct is dissolved in a mixture of tetrahydrofuran and water and cooled to 0 °C.
  • Aqueous hydrogen peroxide is added, followed by an aqueous solution of lithium hydroxide.
  • The mixture is stirred for a period, after which the volatile material is removed under reduced pressure.
  • The resulting slurry is extracted with an organic solvent to remove the chiral auxiliary. The aqueous layer is then acidified and extracted to isolate the chiral β-hydroxy acid product.

Other Enantioselective Strategies

While the biocatalytic and Evans aldol approaches are highly effective, other methods have also been explored for the synthesis of chiral δ-lactones. These include:

  • Asymmetric allylation reactions: Using chiral catalysts to control the stereochemistry of the addition of an allyl group to an aldehyde.[8]

  • Ring-closing metathesis (RCM): Formation of the lactone ring from a diene precursor using a ruthenium catalyst.

  • Kinetic resolution: Enzymatic or chemical resolution of a racemic mixture of this compound or its derivatives.

These methods can also provide access to enantiomerically enriched this compound, although they may involve more steps or require specialized catalysts.

Conclusion

The enantioselective synthesis of this compound can be achieved through several effective strategies. The biocatalytic reduction using an engineered carbonyl reductase stands out for its high enantioselectivity, operational simplicity, and environmentally friendly nature. For situations where the (S)-enantiomer or different substitution patterns are desired, the substrate-controlled Evans aldol reaction offers a reliable and highly diastereoselective alternative. The choice of synthetic route will depend on the specific requirements of the target molecule, scale of the synthesis, and the availability of reagents and equipment.

References

5-Hydroxydecanoic Acid: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydecanoic acid (5-HD) is a medium-chain fatty acid derivative that has garnered significant attention in cardiovascular and neuroscience research. It is widely recognized as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels, a crucial component in cellular signaling pathways, particularly those related to cytoprotection against ischemic injury. This technical guide provides a comprehensive overview of the mechanism of action of 5-HD, with a focus on its molecular targets, involvement in signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Selective Inhibition of mitoKATP Channels

The primary and most extensively studied mechanism of action of this compound is the selective blockade of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2][3] These channels are located in the inner mitochondrial membrane and play a critical role in regulating mitochondrial function, including matrix volume, respiration, and the generation of reactive oxygen species (ROS).

The inhibitory action of 5-HD on mitoKATP channels is state-dependent. It is most effective when the channel is in an open state induced by physiological openers like GTP or pharmacological activators such as diazoxide.[2] Under conditions where the channel is opened by the absence of ATP and Mg2+, 5-HD shows significantly reduced inhibitory activity.[2] This suggests a nuanced interaction with the channel protein or its regulatory subunits.

Quantitative Data on Inhibitory Potency

The inhibitory potency of 5-HD on KATP channels has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its effectiveness.

Channel TypeSpeciesTissue/Cell TypeIC50 (µM)Experimental ConditionsReference
mitoKATPRatHeart & Liver Mitochondria45-75K+ flux measurement in the presence of GTP or diazoxide[2]
sarcKATPRatVentricular Myocytes~30Single-channel patch clamp in the presence of ATP[1]

Beyond mitoKATP Channels: Alternative Mechanisms

While the inhibition of mitoKATP channels is the most accepted mechanism of action, some research suggests that 5-HD may have other cellular effects that contribute to its biological activity.

One significant alternative pathway involves its metabolism. 5-HD can act as a substrate for acyl-CoA synthetase, an enzyme located on the outer mitochondrial membrane.[1][4] This reaction converts 5-HD into 5-hydroxydecanoyl-CoA (5-HD-CoA).[4] This activated form can then enter the mitochondrial β-oxidation pathway.[4] It has been proposed that the metabolism of 5-HD or its metabolic intermediates could be responsible for some of its observed effects on cardiac preconditioning.[4]

Role in Cardioprotection and Ischemic Preconditioning

A major focus of 5-HD research is its ability to abolish the protective effects of ischemic preconditioning (IPC). IPC is a phenomenon where brief, non-lethal episodes of ischemia protect the heart from a subsequent, more prolonged ischemic insult. The opening of mitoKATP channels is considered a key step in the signaling cascade of IPC. By blocking these channels, 5-HD prevents the downstream protective effects.

The signaling pathway of ischemic preconditioning is complex and involves multiple triggers and mediators. The role of 5-HD is primarily to interrupt this pathway at the level of the mitochondria.

Signaling Pathway in Ischemic Preconditioning and the Role of 5-HD

The following diagram illustrates a simplified signaling pathway for ischemic preconditioning and highlights the point of intervention for this compound.

G cluster_0 Ischemic Preconditioning Stimulus cluster_1 Upstream Signaling cluster_2 Mitochondrial Events cluster_3 Downstream Effectors & Outcome Ischemia/Reperfusion Ischemia/Reperfusion GPCR Activation GPCR Activation Ischemia/Reperfusion->GPCR Activation PKCε Activation PKCε Activation GPCR Activation->PKCε Activation mitoKATP Opening mitoKATP Opening PKCε Activation->mitoKATP Opening ROS Generation (signaling) ROS Generation (signaling) mitoKATP Opening->ROS Generation (signaling) Inhibition of mPTP Opening Inhibition of mPTP Opening ROS Generation (signaling)->Inhibition of mPTP Opening Cardioprotection Cardioprotection Inhibition of mPTP Opening->Cardioprotection 5-HD This compound 5-HD->mitoKATP Opening Inhibition

Ischemic Preconditioning Signaling Pathway and 5-HD's Point of Action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Measurement of mitoKATP Channel Activity using a Thallium Flux Assay

This method provides a functional measure of mitoKATP channel activity in isolated mitochondria.

Principle: Thallium (Tl+) is a potassium ion mimetic that can pass through open KATP channels. A Tl+-sensitive fluorescent dye is trapped in the mitochondrial matrix. The influx of Tl+ through open mitoKATP channels leads to an increase in fluorescence.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., rat heart) using differential centrifugation.

  • Dye Loading: Incubate the isolated mitochondria with a Tl+-sensitive fluorescent probe (e.g., BTC-AM) to allow for its accumulation in the mitochondrial matrix.

  • Assay Setup: Resuspend the dye-loaded mitochondria in a potassium-free buffer containing a respiratory substrate (e.g., succinate) to energize the mitochondria and establish a membrane potential.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorometer (e.g., λex 488 nm, λem 525 nm).

  • Channel Activation: Induce mitoKATP channel opening using an agonist such as diazoxide.

  • Tl+ Addition: Add Tl+ to the mitochondrial suspension. The influx of Tl+ through the opened channels will cause an increase in fluorescence.

  • Inhibition with 5-HD: In a parallel experiment, pre-incubate the mitochondria with this compound at the desired concentration before the addition of the channel opener and Tl+.

  • Data Analysis: Compare the rate of fluorescence increase in the presence and absence of 5-HD to determine its inhibitory effect on Tl+ influx and, consequently, on mitoKATP channel activity.

Electrophysiological Recording of KATP Channel Activity using Patch-Clamp

This technique allows for the direct measurement of ion channel currents in cell membranes.

Principle: A glass micropipette with a very small tip opening is sealed onto the surface of a cell membrane, electrically isolating a small patch of the membrane. The current flowing through the ion channels in this patch can then be measured.

Protocol:

  • Cell Preparation: Isolate single cells (e.g., ventricular myocytes) from the tissue of interest.

  • Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill them with an appropriate intracellular solution.

  • Seal Formation: Under a microscope, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (GΩ) seal.

  • Configuration:

    • Inside-out patch: After forming a seal, pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution. This allows for the direct application of substances like 5-HD to the intracellular face of the channel.

    • Whole-cell: Apply a brief pulse of suction to rupture the membrane patch, allowing for the measurement of currents from the entire cell membrane.

  • Recording: Apply a voltage protocol to the membrane patch and record the resulting currents using a patch-clamp amplifier. KATP channels are typically identified by their sensitivity to ATP (inhibition) and activators like pinacidil.

  • Application of 5-HD: Perfuse the bath solution (for inside-out patches) or the extracellular solution (for whole-cell recordings) with varying concentrations of this compound.

  • Data Analysis: Measure the channel open probability and current amplitude before and after the application of 5-HD to determine its inhibitory effects.

Acyl-CoA Synthetase Activity Assay

This assay determines the rate at which 5-HD is converted to its CoA derivative.

Principle: The activity of acyl-CoA synthetase is measured by quantifying the formation of 5-HD-CoA from 5-HD and Coenzyme A in the presence of ATP. The product can be detected and quantified using methods like HPLC or mass spectrometry.

Protocol:

  • Enzyme Source Preparation: Prepare a source of acyl-CoA synthetase, such as isolated mitochondrial outer membrane fractions or a purified enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing ATP, Coenzyme A, MgCl2, and the enzyme preparation.

  • Initiation of Reaction: Add this compound to the reaction mixture to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

  • Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid) or by rapid freezing.

  • Product Analysis:

    • HPLC: Separate the reaction products using reverse-phase high-performance liquid chromatography (HPLC) and quantify the 5-HD-CoA peak by its UV absorbance.

    • LC-MS/MS: For higher sensitivity and specificity, use liquid chromatography-tandem mass spectrometry to identify and quantify the 5-HD-CoA product.

  • Data Analysis: Calculate the rate of 5-HD-CoA formation to determine the acyl-CoA synthetase activity with 5-HD as a substrate.

Workflow for Investigating the Mechanism of Action of 5-HD

The following diagram outlines a logical workflow for a research project aimed at characterizing the mechanism of action of this compound.

G cluster_invitro In Vitro cluster_cell Cell-Based cluster_tissue Tissue/Organ Hypothesis Investigate 5-HD's Mechanism of Action In_Vitro_Studies In Vitro Studies Hypothesis->In_Vitro_Studies Cell-Based_Assays Cell-Based Assays Hypothesis->Cell-Based_Assays Tissue/Organ_Models Tissue/Organ Models Hypothesis->Tissue/Organ_Models Patch_Clamp Patch-Clamp on Isolated Channels In_Vitro_Studies->Patch_Clamp Mito_Respiration Mitochondrial Respiration & K+ Flux In_Vitro_Studies->Mito_Respiration Acyl_CoA_Assay Acyl-CoA Synthetase Activity Assay In_Vitro_Studies->Acyl_CoA_Assay Cell_Viability Cell Viability/Apoptosis under Stress Cell-Based_Assays->Cell_Viability ROS_Measurement Intracellular ROS Measurement Cell-Based_Assays->ROS_Measurement Langendorff_Heart Langendorff Perfused Heart (Ischemia-Reperfusion) Tissue/Organ_Models->Langendorff_Heart Data_Integration Data Integration & Conclusion Patch_Clamp->Data_Integration Mito_Respiration->Data_Integration Acyl_CoA_Assay->Data_Integration Cell_Viability->Data_Integration ROS_Measurement->Data_Integration Langendorff_Heart->Data_Integration

Experimental Workflow for 5-HD Mechanism of Action Studies.

Conclusion

This compound is a valuable pharmacological tool for studying the role of mitochondrial ATP-sensitive potassium channels in various physiological and pathological processes. Its primary mechanism of action is the selective inhibition of these channels, which has significant implications for understanding and potentially modulating cellular responses to stress, particularly in the context of cardioprotection. While alternative mechanisms involving its metabolism have been proposed, the blockade of mitoKATP channels remains the most well-established effect. The experimental protocols and workflows described in this guide provide a framework for researchers to further investigate the nuanced actions of this important molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacology of 5-Hydroxydecanoic Acid

Abstract

This compound (5-HD) is a medium-chain fatty acid derivative that has been extensively utilized in pharmacological research, primarily as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels. Its ability to block the protective effects of ischemic preconditioning has made it a critical tool for investigating the molecular mechanisms of cardioprotection. However, emerging evidence reveals a more complex pharmacological profile, including metabolic effects and interactions with other ion channels. This technical guide provides a comprehensive overview of the pharmacology of 5-HD, detailing its mechanisms of action, summarizing key quantitative data from pivotal studies, outlining experimental protocols, and visualizing its role in cellular signaling and metabolism.

Introduction

This compound (5-HD), a 10-carbon saturated monocarboxylic acid, is a crucial pharmacological tool for elucidating the roles of specific ion channels in cellular physiology and pathophysiology.[1] It is most recognized for its role as a putative selective antagonist of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[2] This channel is implicated in a variety of cellular processes, most notably in the phenomenon of ischemic preconditioning (IPC), where brief, non-lethal episodes of ischemia protect tissues from subsequent prolonged ischemic insults.[3][4] The ability of 5-HD to abolish this profound protective effect has positioned it as a cornerstone in the study of cardioprotection.[3]

Beyond its canonical role as a mitoKATP channel blocker, the pharmacological profile of 5-HD is multifaceted. Research has demonstrated that it is not an inert inhibitor but is actively metabolized within the mitochondria, creating a bottleneck in fatty acid β-oxidation.[5] Furthermore, its selectivity for mitochondrial over sarcolemmal KATP channels has been a subject of debate, with studies showing state-dependent inhibition of both channel types.[2][6] This guide aims to provide drug development professionals and researchers with an in-depth understanding of 5-HD's pharmacology, highlighting its established uses, its complexities, and the critical considerations for its application in experimental settings.

Mechanism of Action

The pharmacological activity of this compound is complex, involving direct ion channel modulation and metabolic interference.

Inhibition of Mitochondrial ATP-Sensitive Potassium (mitoKATP) Channels

The primary and most widely cited mechanism of action for 5-HD is the inhibition of mitoKATP channels.[2] These channels are thought to play a critical role in cytoprotection by modulating mitochondrial matrix volume, respiration, and the generation of reactive oxygen species (ROS).

  • State-Dependent Inhibition: The inhibitory action of 5-HD on mitoKATP channels is highly dependent on the conformational state of the channel. In isolated mitochondria, 5-HD is ineffective when the channel is opened simply by the absence of ATP and Mg2+. However, it becomes a potent inhibitor, with K1/2 values ranging from 45-75 µM, when the channel is opened by pharmacological activators like diazoxide or physiological openers like GTP in the presence of ATP.[2] This suggests that 5-HD preferentially binds to or stabilizes a specific conformation of the channel.

Effects on Sarcolemmal ATP-Sensitive Potassium (sarcKATP) Channels

While often described as a selective mitoKATP channel blocker, evidence suggests that 5-HD can also inhibit sarcolemmal KATP (sarcKATP) channels under specific conditions.

Mitochondrial Metabolism

A critical and often overlooked aspect of 5-HD pharmacology is its role as a metabolic substrate. It is not merely a channel blocker but is actively processed by the mitochondrial fatty acid β-oxidation machinery.[5]

  • Activation: 5-HD is activated to its coenzyme A thioester, 5-hydroxydecanoyl-CoA (5-HD-CoA).

  • β-Oxidation: 5-HD-CoA enters the β-oxidation spiral and is efficiently metabolized through the first two steps.

  • Rate-Limiting Bottleneck: The subsequent steps in its oxidation are kinetically unfavorable, creating a rate-limiting bottleneck. This bottleneck competitively inhibits the β-oxidation of endogenous fatty acids.[5]

This metabolic interference significantly complicates the interpretation of studies using 5-HD, as the observed effects may result from metabolic alterations rather than, or in addition to, direct mitoKATP channel blockade.

Pharmacological Effects

Cardioprotection and Ischemic Preconditioning

The most profound and well-documented pharmacological effect of 5-HD is the abolition of ischemic preconditioning (IPC). In numerous animal models, pretreatment with 5-HD completely reverses the infarct-sparing benefits of IPC.[3] This has been a cornerstone of evidence supporting the hypothesis that mitoKATP channel opening is a central event in the signaling cascade of IPC.[3][7]

Neuroprotection

5-HD has also been investigated in the context of neuroprotection. In cellular models of Parkinson's disease, the neurotoxin 6-hydroxydopamine (6-OHDA) induces degeneration of dopaminergic neurons. This process is believed to involve the generation of reactive oxygen species (ROS).[8]

  • Inhibition of 6-OHDA Toxicity: 5-HD protects dopaminergic neurons from low-dose 6-OHDA-induced toxicity. The proposed mechanism involves the prevention of a 6-OHDA-induced decrease in mitochondrial membrane potential and the subsequent inhibition of superoxide-derived ROS generation.[8] It is hypothesized that an initial low level of ROS acts as a trigger to open mitoKATP channels, which then amplifies ROS production to lethal levels. By blocking the mitoKATP channel, 5-HD interrupts this destructive feedback loop.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from pharmacological studies of this compound.

Table 1: Effect of 5-HD on Infarct Size in Ischemic Preconditioning (IPC) Models

Species Model IPC Protocol 5-HD Concentration / Dose Control Infarct Size (% of Risk Zone) IPC Infarct Size (% of Risk Zone) IPC + 5-HD Infarct Size (% of Risk Zone) Citation
Rat Isolated Heart 1 cycle (5 min I/R) 200 µM 40.9 ± 2.8 8.4 ± 0.8 28.6 ± 4.7 [3]
Rat Isolated Heart 3 cycles (5 min I/R) 500 µM 40.9 ± 2.8 8.4 ± 2.0 50.7 ± 7.8 [3]
Rabbit In Situ Heart 1 cycle (5 min I, 10 min R) 5 mg/kg (i.v.) 53.5 ± 12.4 8.1 ± 3.2 41.2 ± 7.2 [3]

I/R: Ischemia/Reperfusion; Data are presented as mean ± SEM.

Table 2: Inhibitory Constants of 5-HD on ATP-Sensitive K+ Channels

Channel Type Preparation Method Condition Inhibitory Constant (K1/2 or IC50) Citation
mitoKATP Isolated Rat Heart & Liver Mitochondria K+ Flux Assay Opened by Diazoxide/GTP 45 - 75 µM (K1/2) [2]

| sarcKATP | Rat Ventricular Myocytes | Inside-Out Patch Clamp | In the presence of ATP | ~30 µM (IC50) |[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacological studies involving 5-HD.

Langendorff Isolated Heart Perfusion (Rat Model)

This ex vivo model is used to study cardiac function and injury in a controlled environment.[3]

  • Heart Isolation: Rats are anesthetized, and hearts are rapidly excised and arrested in ice-cold buffer.

  • Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at constant pressure and temperature (37°C).

  • Ischemia-Reperfusion Protocol:

    • Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes).

    • Preconditioning (IPC group): One or more cycles of global or regional ischemia (e.g., 5 minutes of stopped flow or coronary artery ligation) followed by reperfusion (e.g., 5 minutes) are performed.

    • 5-HD Treatment: For IPC + 5-HD groups, 5-HD is added to the perfusion buffer at the desired concentration before the IPC protocol begins.

    • Sustained Ischemia: The heart is subjected to a prolonged period of regional ischemia (e.g., by ligating a coronary artery for 30 minutes).

    • Reperfusion: The ligation is removed, and the heart is reperfused for an extended period (e.g., 120 minutes).

  • Infarct Size Measurement: At the end of the experiment, the heart is sliced and stained with triphenyl tetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale. The infarct area is quantified as a percentage of the total area at risk.[3]

Mitochondrial K+ Flux Assay

This assay measures the movement of K+ into the mitochondrial matrix, a direct indicator of mitoKATP channel activity.[2]

  • Mitochondrial Isolation: Mitochondria are isolated from fresh tissue (e.g., rat heart or liver) by differential centrifugation.

  • Assay Principle: The influx of K+ into the mitochondrial matrix is accompanied by water, causing mitochondrial swelling. This swelling leads to a decrease in light scattering (absorbance), which can be measured spectrophotometrically.

  • Procedure:

    • Isolated mitochondria are suspended in a K+-based medium.

    • Respiration is initiated with a substrate (e.g., succinate).

    • Channel openers (e.g., diazoxide) and inhibitors (e.g., 5-HD, glyburide) are added at various concentrations.

    • The change in light absorbance at 520 nm is monitored over time. The rate of decrease in absorbance is proportional to the rate of K+ influx.

    • Dose-response curves are generated to calculate inhibitory constants (K1/2).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_1 Pharmacological Intervention FiveHD This compound (5-HD) Block Blockade NoProtection Abolition of Protection (Increased Infarct Size) PKC PKC

G cluster_0 cluster_1 Control Control Group IPC_Group IPC Group Stabilization Heart Isolation & Stabilization Period Control->Stabilization Sustained_Ischemia Sustained Ischemia (e.g., 30 min LAD Ligation) Control->Sustained_Ischemia FiveHD_Group IPC + 5-HD Group IPC_Group->Stabilization IPC IPC Cycles (to IPC & 5-HD Groups) IPC_Group->IPC FiveHD_Group->Stabilization Pretreatment 5-HD Administration (to 5-HD Group) Stabilization->Pretreatment Stabilization->IPC Pretreatment->IPC IPC->Sustained_Ischemia Reperfusion Reperfusion (e.g., 120 min) Sustained_Ischemia->Reperfusion Analysis Infarct Size Analysis (TTC Staining) Reperfusion->Analysis

G cluster_beta_ox β-Oxidation Steps FiveHD_ext This compound (5-HD) AcylCoA_Synth Acyl-CoA Synthetase FiveHD_ext->AcylCoA_Synth Mito Mitochondrial Matrix BetaOx β-Oxidation Pathway FiveHD_CoA 5-HD-CoA FiveHD_CoA->Mito Step1_2 Steps 1 & 2 (Efficient) FiveHD_CoA->Step1_2 Enters β-Oxidation AcylCoA_Synth->FiveHD_CoA Step3 Step 3 (Rate-Limiting) Step1_2->Step3 Bottleneck Metabolic Bottleneck Inhibition of other Fatty Acid Oxidation Step3->Bottleneck FattyAcids Endogenous Fatty Acids FattyAcids->Bottleneck

Conclusion

This compound is an indispensable tool in cardiovascular and neurological research. Its well-established ability to block the protective effects of ischemic preconditioning has provided strong evidence for the central role of mitochondrial ATP-sensitive potassium channels in cellular survival pathways. However, researchers and drug development professionals must appreciate the nuances of its pharmacology. The compound is not a simple, inert channel blocker; its inhibitory action is state-dependent, its selectivity is not absolute, and its active metabolism can confound the interpretation of experimental results. A thorough understanding of these complexities is paramount for designing rigorous experiments and accurately interpreting data, ensuring that 5-HD continues to be a valuable asset in the quest to unravel the intricate mechanisms of cytoprotection.

References

The Dichotomous Role of 5-Hydroxydecanoic Acid in Cellular Energetics and Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxydecanoic acid (5-HDA), a medium-chain fatty acid, has garnered significant attention in cellular biology, primarily due to its purported role as a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. However, emerging evidence reveals a more complex biological profile, indicating that 5-HDA is also a substrate for and an inhibitor of mitochondrial β-oxidation. This dual functionality complicates its use as a specific pharmacological tool and opens new avenues for understanding its influence on cellular metabolism and signaling. This technical guide provides an in-depth analysis of the biological roles of 5-HDA, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways to aid researchers in navigating the multifaceted nature of this compound.

Introduction

This compound is a C10 saturated fatty acid with a hydroxyl group at the fifth carbon.[1] Initially investigated for its antiarrhythmic properties, it became a widely used tool to probe the function of mitoKATP channels, which are implicated in cardioprotection from ischemic injury.[2][3] The premise was that by blocking these channels, 5-HDA could abolish the protective effects of ischemic preconditioning. However, the specificity of 5-HDA for mitoKATP channels has been challenged by findings demonstrating its active metabolism within the mitochondria.[4][5] This guide will dissect the current understanding of 5-HDA's biological activities, focusing on its metabolic fate and its contentious role in cellular signaling.

Quantitative Data on this compound's Biological Activity

The biological effects of 5-HDA are concentration-dependent and influenced by the cellular context. The following tables summarize the key quantitative data from published studies.

Table 1: Enzyme Kinetics of this compound Metabolism in β-Oxidation

EnzymeSubstrateK_m (μM)k_cat (s⁻¹) / V_max (μM min⁻¹)Source
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)5-Hydroxydecanoyl-CoA12.8 ± 0.614.1 s⁻¹[6]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Decanoyl-CoA~36.4 s⁻¹[6]
Enoyl-CoA Hydratase5-Hydroxydecenoyl-CoA12.7 ± 0.625.7 ± 0.5 μM min⁻¹[4]
Enoyl-CoA HydrataseDecenoyl-CoA4.1 ± 0.321.7 ± 0.5 μM min⁻¹[4]
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD)3,5-Dihydroxydecanoyl-CoA-V_max is 5-fold slower than for L-3-hydroxydecanoyl-CoA[5]

Table 2: Inhibitory Effects of this compound

TargetEffectConcentration/IC₅₀Source
Sarcolemmal ATP-sensitive K⁺ (sarcKATP) channelsInhibition (in the presence of ATP)~30 μM[7]
β-oxidation of Decanoyl-CoAInhibition of maximal respiration rate100 μM 5-HD-CoA reduces rate by ~40%[4]
Proliferation of hypoxic human pulmonary artery smooth muscle cellsInhibitionSignificant attenuation[8]

Cellular Metabolism of this compound: The β-Oxidation Pathway

The primary fate of 5-HDA within the cell is its entry into the mitochondrial β-oxidation spiral. This process involves a series of enzymatic reactions that ultimately lead to the production of acetyl-CoA.

Activation and Transport

Before entering the β-oxidation pathway, 5-HDA must be activated to its coenzyme A (CoA) thioester, 5-hydroxydecanoyl-CoA (5-HD-CoA). This reaction is catalyzed by acyl-CoA synthetase, an enzyme located on the outer mitochondrial membrane.[9] The resulting 5-HD-CoA is then transported into the mitochondrial matrix.

The β-Oxidation Spiral

Once in the matrix, 5-HD-CoA undergoes the four core reactions of β-oxidation:

  • Dehydrogenation: Catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD), this step introduces a double bond.[6]

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.[4]

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (HAD) oxidizes the hydroxyl group. The metabolism of the 5-HDA intermediate at this step is significantly slower compared to the corresponding metabolite of decanoate.[5]

  • Thiolysis: Thiolase cleaves the molecule, releasing acetyl-CoA and a shortened acyl-CoA.

The slower processing of the 5-HDA metabolite at the HAD step creates a bottleneck in the β-oxidation pathway, which can lead to the inhibition of the metabolism of other fatty acids.[4][5]

Beta_Oxidation_of_5_HDA node_5HDA This compound (5-HDA) node_5HD_CoA 5-Hydroxydecanoyl-CoA (5-HD-CoA) node_5HDA->node_5HD_CoA CoA-SH ATP -> AMP+PPi node_5HD_enoyl_CoA 5-Hydroxydecenoyl-CoA node_5HD_CoA->node_5HD_enoyl_CoA FAD -> FADH₂ node_3_5_dihydroxy_CoA 3,5-Dihydroxydecanoyl-CoA node_5HD_enoyl_CoA->node_3_5_dihydroxy_CoA H₂O node_3_keto_5_hydroxy_CoA 3-Keto-5-hydroxydecanoyl-CoA node_3_5_dihydroxy_CoA->node_3_keto_5_hydroxy_CoA NAD⁺ -> NADH+H⁺ node_shortened_acyl_CoA Shortened Acyl-CoA (C8) node_3_keto_5_hydroxy_CoA->node_shortened_acyl_CoA CoA-SH node_acetyl_CoA Acetyl-CoA node_3_keto_5_hydroxy_CoA->node_acetyl_CoA node_ACS Acyl-CoA Synthetase node_ACS->node_5HDA node_MCAD MCAD node_MCAD->node_5HD_CoA node_ECH Enoyl-CoA Hydratase node_ECH->node_5HD_enoyl_CoA node_HAD L-3-Hydroxyacyl-CoA Dehydrogenase (Rate-limiting step) node_HAD->node_3_5_dihydroxy_CoA node_Thiolase Thiolase node_Thiolase->node_3_keto_5_hydroxy_CoA

Caption: Mitochondrial β-oxidation pathway of this compound.

The Controversial Role of 5-HDA as a mitoKATP Channel Blocker

For many years, 5-HDA was considered a specific inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels. The opening of these channels is thought to be a key step in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic insult. The ability of 5-HDA to block this protection was taken as strong evidence for the involvement of mitoKATP channels.

However, the discovery that 5-HDA is metabolized via β-oxidation has cast doubt on this interpretation. The metabolic effects of 5-HDA, such as the inhibition of fatty acid oxidation and potential alterations in the mitochondrial redox state, could themselves interfere with the signaling pathways of cardioprotection, independent of any direct action on the mitoKATP channel.[4][5] This metabolic interference complicates the use of 5-HDA as a selective pharmacological tool to study mitoKATP channels.

mitoKATP_Controversy node_5HDA This compound (5-HDA) node_mitoKATP mitoKATP Channel node_5HDA->node_mitoKATP Direct Inhibition (Disputed) node_metabolism Mitochondrial β-Oxidation node_5HDA->node_metabolism Is a substrate for node_cardioprotection Cardioprotection node_mitoKATP->node_cardioprotection Leads to node_metabolic_effects Metabolic Effects (e.g., Inhibition of FAO, Redox state changes) node_metabolism->node_metabolic_effects Results in node_metabolic_effects->node_cardioprotection Inhibits

Caption: The dual and controversial roles of 5-HDA in cardioprotection.

Experimental Protocols

Protocol for Measuring the Effect of this compound on Fatty Acid Oxidation in Isolated Mitochondria

This protocol outlines a method to assess the impact of 5-HDA on the β-oxidation of another fatty acid (e.g., palmitoylcarnitine) by measuring oxygen consumption in isolated mitochondria.

5.1.1. Materials

  • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4

  • Respiration Buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.2

  • Substrates: Palmitoylcarnitine, Malate, ADP

  • Inhibitors: this compound, Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

  • Mitochondrial isolation kit or standard differential centrifugation equipment

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

  • Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

5.1.2. Procedure

  • Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., rat heart or liver) using differential centrifugation. Keep all samples and buffers on ice throughout the procedure. The final mitochondrial pellet should be resuspended in a small volume of respiration buffer.

  • Protein Quantification: Determine the protein concentration of the isolated mitochondrial suspension using a standard protein assay.

  • Respirometry Setup:

    • Calibrate the respirometer according to the manufacturer's instructions.

    • Add respiration buffer to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Add a known amount of mitochondria (e.g., 0.1-0.5 mg/mL) to each chamber.

  • Measurement of Basal Respiration (State 2):

    • Add palmitoylcarnitine (e.g., 10 µM) and malate (e.g., 2 mM) to energize the mitochondria. Malate is required to replenish TCA cycle intermediates.

    • Record the oxygen consumption rate.

  • Measurement of ADP-Stimulated Respiration (State 3):

    • Add a saturating concentration of ADP (e.g., 1-2 mM) to stimulate ATP synthesis and measure the maximal coupled respiration rate.

  • Inhibition with this compound:

    • In a separate experiment or by subsequent addition to the same chamber, pre-incubate the mitochondria with the desired concentration of 5-HDA (e.g., 100 µM) for a few minutes before adding the substrates.

    • Repeat steps 4 and 5 to measure the effect of 5-HDA on State 2 and State 3 respiration.

  • Data Analysis:

    • Calculate the respiratory control ratio (RCR = State 3 rate / State 2 rate) as an indicator of mitochondrial coupling and health.

    • Compare the oxygen consumption rates in the presence and absence of 5-HDA to determine its inhibitory effect on fatty acid oxidation.

    • Use specific respiratory chain inhibitors (rotenone and antimycin A) at the end of the experiment to confirm that the observed oxygen consumption is mitochondrial.

Experimental_Workflow node_isolation Mitochondrial Isolation (Differential Centrifugation) node_quantification Protein Quantification (Bradford/BCA Assay) node_isolation->node_quantification node_respirometry_setup Respirometry Setup (High-Resolution Respirometer) node_quantification->node_respirometry_setup node_state2 Measure State 2 Respiration (Palmitoylcarnitine + Malate) node_respirometry_setup->node_state2 node_inhibition Incubate with 5-HDA node_respirometry_setup->node_inhibition node_state3 Measure State 3 Respiration (Add ADP) node_state2->node_state3 node_analysis Data Analysis (Compare OCR, Calculate RCR) node_state3->node_analysis node_inhibited_state2 Measure State 2 Respiration (+ 5-HDA) node_inhibition->node_inhibited_state2 node_inhibited_state3 Measure State 3 Respiration (+ 5-HDA) node_inhibited_state2->node_inhibited_state3 node_inhibited_state3->node_analysis

Caption: Workflow for assessing the effect of 5-HDA on mitochondrial respiration.

Conclusion

The biological role of this compound in cellular processes is more nuanced than initially appreciated. While it may have some inhibitory effects on mitoKATP channels, its primary and well-documented role is as a substrate and modulator of mitochondrial β-oxidation. This metabolic activity has significant implications for cellular energy homeostasis and redox balance, and likely underlies many of the physiological effects previously attributed solely to mitoKATP channel blockade. Researchers and drug development professionals should exercise caution when using 5-HDA as a specific pharmacological tool and consider its metabolic consequences in their experimental designs and interpretations. Future research should aim to further delineate the downstream effects of 5-HDA-induced metabolic shifts on cellular signaling pathways.

References

5-Hydroxydecanoic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Medium-Chain Fatty Acid with Therapeutic Potential

Introduction

5-Hydroxydecanoic acid (5-HDA) is a medium-chain fatty acid (MCFA) derivative that has garnered significant interest within the scientific community. Classified as a hydroxy fatty acid, its structure consists of a ten-carbon chain with a hydroxyl group at the fifth carbon and a terminal carboxylic acid. This unique structure imparts a balance of hydrophilic and hydrophobic properties, influencing its solubility and biological activity.[1][2] Initially recognized for its role as a selective blocker of ATP-sensitive potassium (K-ATP) channels, particularly in the context of cardioprotection and ischemia-reperfusion injury, recent research has begun to explore its broader metabolic and signaling roles.[3] This technical guide provides a comprehensive overview of 5-HDA, consolidating key data, experimental methodologies, and known signaling pathways to support further research and drug development efforts.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueUnitReference(s)
Chemical Identifiers
IUPAC NameThis compound[4]
CAS Number624-00-0[4]
Molecular FormulaC₁₀H₂₀O₃[4]
Molecular Weight188.27 g/mol [4]
Physicochemical Properties
AppearanceWhite to beige crystalline powder/solid[4]
Melting Point83°C[4]
Boiling Point320-323°C[5]
Density0.9805g/cm³[4]
logP (o/w)1.840 (estimated)[5]
Solubility
WaterModerately soluble; 10mg/mL[4][6]
EthanolSoluble[4]
MethanolSoluble[6]
DMSO10mg/mL
Pharmacological Data
IC₅₀ (K-ATP channels)~30µM

Biological Significance and Mechanism of Action

This compound is primarily recognized for its role as an antagonist of ATP-sensitive potassium (K-ATP) channels.[3] These channels are crucial in linking cellular metabolism to electrical activity in various tissues, including the heart, pancreas, and brain.

Inhibition of Mitochondrial K-ATP Channels

The predominant mechanism of action attributed to 5-HDA is the state-dependent inhibition of mitochondrial K-ATP (mitoK-ATP) channels.[7] In the context of myocardial ischemia, the opening of these channels is considered a key step in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from subsequent prolonged ischemic insults. 5-HDA has been shown to block this protective effect, suggesting its direct interaction with the channel or a closely related regulatory component.[8][9] The inhibitory effect of 5-HDA is observed to be dependent on the presence of ATP, suggesting a competitive or allosteric interaction related to the nucleotide binding site.[7]

G cluster_Mitochondrion Mitochondrial Inner Membrane 5_HDA This compound (5-HDA) mitoKATP Mitochondrial ATP-sensitive K+ Channel (mitoK-ATP) 5_HDA->mitoKATP Inhibition K_efflux K+ Efflux mitoKATP->K_efflux Prevents Cardioprotection Cardioprotection K_efflux->Cardioprotection Leads to (blocked)

Inhibition of mitoK-ATP channels by 5-HDA.
Metabolism as a Medium-Chain Fatty Acid

Beyond its action on ion channels, 5-HDA is also a substrate for mitochondrial fatty acid β-oxidation. It is activated to its coenzyme A (CoA) thioester, 5-hydroxydecanoyl-CoA, and subsequently enters the β-oxidation spiral. However, the metabolism of 5-HDA is not as efficient as that of unsubstituted fatty acids. The presence of the hydroxyl group at the 5-position creates a rate-limiting bottleneck, particularly at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step. This impaired oxidation can lead to an accumulation of metabolic intermediates and may contribute to its overall cellular effects by altering the metabolic state of the mitochondria.

G cluster_Mitochondrial_Matrix Mitochondrial Matrix 5_HDA_CoA 5-Hydroxydecanoyl-CoA Beta_Oxidation β-Oxidation Pathway 5_HDA_CoA->Beta_Oxidation Metabolites Metabolic Intermediates Beta_Oxidation->Metabolites Bottleneck Rate-limiting step (HAD) Metabolites->Bottleneck Acetyl_CoA Acetyl-CoA Bottleneck->Acetyl_CoA Reduced production

Metabolism of 5-HDA via β-oxidation.
Potential Anti-Inflammatory Signaling

While direct studies on the anti-inflammatory signaling of 5-HDA are limited, research on its structural analog, 10-hydroxydecanoic acid (10-HDAA), suggests potential involvement in modulating inflammatory pathways. 10-HDAA has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in microglial cells by targeting the p53 pathway, which in turn can deactivate the NLRP3 inflammasome and promote autophagy. Given the structural similarity, it is plausible that 5-HDA may exert similar effects, warranting further investigation into its role in neuroinflammation and other inflammatory conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides representative protocols for the synthesis, purification, and analysis of 5-HDA.

Synthesis of this compound

A common route for the synthesis of 5-HDA involves the hydrolysis of δ-decalactone.

Materials:

  • δ-Decalactone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve δ-decalactone in a 1 M aqueous solution of NaOH.

  • Stir the mixture at room temperature for 2 hours to ensure complete hydrolysis of the lactone.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath and acidify to pH 2 with 2 M HCl.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

Purification by Column Chromatography

The crude 5-HDA can be purified using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude 5-HDA in a minimal amount of the initial eluent (e.g., 9:1 hexane:ethyl acetate).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 10% ethyl acetate) and gradually increasing the polarity (e.g., up to 50% ethyl acetate).

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing pure 5-HDA and evaporate the solvent to obtain the purified product.

Quantitative Analysis by HPLC

A representative HPLC method for the quantification of 5-HDA in a biological matrix (e.g., plasma) is described below. This is a general guide and may require optimization.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or mass spectrometric detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or mass spectrometry (electrospray ionization in negative mode).

Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard (e.g., a structurally similar but chromatographically resolved hydroxy fatty acid).

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.

G Start Start: Crude 5-HDA Dissolve Dissolve in minimal eluent Start->Dissolve Load Load onto silica gel column Dissolve->Load Elute Elute with solvent gradient Load->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions by TLC Collect->Analyze Analyze->Collect Impure Combine Combine pure fractions Analyze->Combine Pure Evaporate Evaporate solvent Combine->Evaporate End End: Purified 5-HDA Evaporate->End

Workflow for purification of 5-HDA.

Future Directions and Conclusion

This compound presents a fascinating area of study with potential therapeutic applications. While its role as a K-ATP channel blocker is well-established, its metabolic effects and potential anti-inflammatory properties are emerging areas of research. The lack of direct evidence for its interaction with other signaling pathways, such as those involving PPARs and HCA receptors, highlights the need for further investigation. The development and validation of robust analytical methods for its quantification in biological systems will be crucial for pharmacokinetic and pharmacodynamic studies. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising medium-chain fatty acid.

References

An In-depth Technical Guide to the Structural Characterization of 5-Hydroxydecanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the structural characterization of 5-Hydroxydecanoic acid (5-HDA) isomers. Due to the structural similarity among its positional and stereoisomers, a multi-technique approach is essential for unambiguous identification and differentiation. This document outlines the key spectroscopic and chromatographic techniques, provides detailed experimental protocols, and summarizes the available quantitative data.

Introduction to this compound Isomers

This compound is a C10 hydroxy fatty acid with several positional and stereoisomers that can exhibit distinct physical, chemical, and biological properties. The position of the hydroxyl group along the decanoic acid chain significantly influences its characteristics. Key isomers include 2-hydroxydecanoic acid, 3-hydroxydecanoic acid, 4-hydroxydecanoic acid, this compound, and 10-hydroxydecanoic acid. Furthermore, 5-HDA possesses a chiral center, existing as (R)-5-Hydroxydecanoic acid and (S)-5-Hydroxydecanoic acid enantiomers. Accurate structural elucidation is critical for understanding their synthesis, metabolism, and biological functions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the detailed structural analysis of 5-HDA isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are highly sensitive to the position of the hydroxyl group.

Table 1: ¹H NMR Spectral Data of Hydroxydecanoic Acid Isomers

IsomerProtonChemical Shift (ppm)MultiplicityJ (Hz)Solvent
2-Hydroxydecanoic Acid H-2~4.2dd8.0, 4.0CDCl₃
H-3~1.8, ~1.6mCDCl₃
CH₃~0.9t7.0CDCl₃
This compound Sodium Salt -Data not fully assigned in available literature. A commercially available standard is confirmed by NMR.[1]---
10-Hydroxydecanoic Acid [2]H-103.373--DMSO-d₆
H-22.183--DMSO-d₆
H-91.394--DMSO-d₆
CH₂ (intermediate)1.25--DMSO-d₆
COOH12.0--DMSO-d₆
OH4.332--DMSO-d₆

Table 2: ¹³C NMR Spectral Data of Hydroxydecanoic Acid Isomers

IsomerCarbonChemical Shift (ppm)Solvent
2-Hydroxydecanoic Acid [3]C-1~180CDCl₃
C-2~70CDCl₃
C-3~34CDCl₃
C-10~14CDCl₃
10-Hydroxydecanoic Acid [4]C-1~175CDCl₃
C-10~61CDCl₃
C-9~33CDCl₃
C-2~34CDCl₃
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a highly sensitive technique for identifying and differentiating 5-HDA isomers, often after derivatization to increase volatility. Electron Ionization (EI) is a common method that induces characteristic fragmentation patterns.

The fragmentation of hydroxydecanoic acid isomers is highly dependent on the position of the hydroxyl group. As free acids, they can be challenging to analyze by GC-MS. Therefore, they are typically derivatized to their methyl esters (FAMEs) and/or trimethylsilyl (TMS) ethers.

Table 3: Key EI-MS Fragmentation Ions of Hydroxydecanoic Acid Isomer Derivatives (as Methyl Esters or TMS Ethers)

Isomer DerivativeKey Fragment (m/z)Interpretation
2-HDA-Me-TMS M-15, M-59Loss of CH₃, loss of COOCH₃
89Cleavage between C2-C3
3-HDA-2TMS [5]317 (M-15)Loss of CH₃ from a TMS group
233α-cleavage at C3 (loss of C₄H₉)
201α-cleavage at C3 (loss of C₇H₁₅)
73, 75[Si(CH₃)₃]⁺ and [HOSi(CH₃)₂]⁺
10-HDA-Me [6]M-31Loss of OCH₃
M-18Loss of H₂O
74McLafferty rearrangement

Note: A comprehensive, directly comparable set of mass spectra for all positional isomers under identical derivatization and ionization conditions is not available in the literature. The fragmentation patterns are predicted based on known fragmentation mechanisms of hydroxy fatty acid derivatives.

Chromatographic Separation

Chromatographic techniques are essential for separating the different isomers of 5-HDA from a mixture before their individual characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomers

GC-MS is the method of choice for separating and identifying positional isomers of hydroxydecanoic acid. Derivatization to their corresponding methyl ester and trimethylsilyl ethers is crucial for enhancing volatility and achieving good chromatographic resolution. The retention time on a GC column will vary depending on the position of the hydroxyl group.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomers

To separate the (R) and (S) enantiomers of 5-HDA, chiral HPLC is necessary. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Experimental Protocols

GC-MS Analysis of Positional Isomers

Objective: To separate and identify positional isomers of hydroxydecanoic acid.

Protocol:

  • Derivatization:

    • Methyl Esterification: To 1 mg of the hydroxydecanoic acid sample, add 1 mL of 2% H₂SO₄ in methanol. Heat at 60°C for 1 hour. Cool, add 1 mL of water, and extract the fatty acid methyl esters (FAMEs) with 2 mL of hexane.

    • Trimethylsilylation: Evaporate the hexane from the FAME extract under a stream of nitrogen. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Heat at 60°C for 30 minutes. The sample is now ready for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

Chiral HPLC Separation of 5-HDA Enantiomers

Objective: To separate the (R) and (S) enantiomers of this compound.

Protocol:

  • Sample Preparation: Dissolve the 5-HDA sample in the mobile phase to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Chiral Stationary Phase: A polysaccharide-based chiral column such as Chiralpak AD-H or Chiralcel OD-H is a good starting point.

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) for acidic compounds. A typical starting condition could be Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm or a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for 5-HDA Isomer Characterization cluster_sample Sample cluster_separation Separation cluster_characterization Characterization cluster_data Data Analysis Sample 5-HDA Isomer Mixture GC_MS GC-MS (Positional Isomers) Sample->GC_MS Chiral_HPLC Chiral HPLC (Enantiomers) Sample->Chiral_HPLC MS Mass Spectrometry (Fragmentation Pattern) GC_MS->MS NMR NMR Spectroscopy (¹H, ¹³C) Chiral_HPLC->NMR Chiral_HPLC->MS Structure Structure Elucidation NMR->Structure MS->Structure signaling_pathway Signaling Pathway of 5-Hydroxydecanoate Action cluster_membrane Mitochondrial Inner Membrane mitoKATP mitoKATP Channel K_influx K⁺ Influx mitoKATP->K_influx Opens FiveHDA 5-Hydroxydecanoate Inhibition FiveHDA->Inhibition Inhibition->mitoKATP Inhibition Matrix_Swelling Matrix Swelling K_influx->Matrix_Swelling ROS_production Controlled ROS Production Matrix_Swelling->ROS_production PKC_activation PKC Activation ROS_production->PKC_activation Cardioprotection Cardioprotection PKC_activation->Cardioprotection

References

An In-depth Technical Guide to 5-Hydroxydecanoic Acid: Properties, Analysis, and Biological Role

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Hydroxydecanoic acid. It includes detailed experimental protocols for its analysis and explores its role as a modulator of cellular signaling pathways.

Core Physical and Chemical Properties

This compound is a medium-chain hydroxy fatty acid. Its structure features a ten-carbon backbone with a hydroxyl group at the fifth carbon and a terminal carboxylic acid group. This amphipathic nature influences its solubility and biological activity.

Physical Properties

The key physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Appearance White to beige or colorless to pale yellow crystalline solid/powder.[1]
Molecular Formula C₁₀H₂₀O₃[1][2]
Molecular Weight 188.27 g/mol [1][2]
Melting Point 80 - 83 °C[1]
Boiling Point 320 - 331.8 °C at 760 mmHg[1]
Solubility Moderately soluble in water. Soluble in organic solvents like ethanol and methanol.[1]
Chemical Properties

The chemical characteristics of this compound are detailed in the following table.

PropertyValue / InformationSource(s)
IUPAC Name This compound[1]
CAS Number 624-00-0[2][3]
pKa (estimated) ~4.8The pKa of the carboxylic acid group is estimated to be similar to other medium-chain fatty acids.
logP (o/w) 1.840 (estimated)

Spectroscopic Data for Structural Elucidation

Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals. The proton of the carboxylic acid (-COOH) would appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would be observed in the range of 3.5-4.0 ppm. The terminal methyl group (-CH₃) protons would resonate upfield, around 0.9 ppm. The methylene (-CH₂-) protons along the carbon chain would appear as complex multiplets between 1.2 and 2.4 ppm.[4][5]

  • ¹³C NMR: The carbon spectrum will display distinct peaks for each carbon environment. The carbonyl carbon of the carboxylic acid is expected at a significant downfield shift, around 170-185 ppm. The carbon attached to the hydroxyl group (-C(OH)-) would be in the 60-80 ppm range. The carbons of the alkyl chain will have signals between 10-40 ppm, with the terminal methyl carbon appearing at the most upfield position (around 14 ppm).[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad peak from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700-1725 cm⁻¹. The O-H stretching of the alcohol group will appear as a broad band in the region of 3200-3600 cm⁻¹. C-H stretching vibrations of the alkyl chain are expected just below 3000 cm⁻¹.[9][10]

Mass Spectrometry (MS)

Upon electron ionization, the molecular ion peak [M]⁺ at m/z 188 may be weak or absent. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group ([M-17]) and a carboxyl group ([M-45]). Alpha-cleavage next to the hydroxyl group is also a likely fragmentation pathway.[11][12][13]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common synthetic route for hydroxy fatty acids involves the oxidation of a corresponding unsaturated fatty acid or the reduction of a keto acid. A plausible multi-step synthesis is outlined below.[14][15]

G Workflow for Synthesis of this compound start Start with a suitable precursor (e.g., a derivative of decanoic acid) step1 Introduction of a keto group at the 5th carbon (e.g., via Friedel-Crafts acylation followed by oxidation) start->step1 step2 Selective reduction of the keto group to a hydroxyl group (e.g., using sodium borohydride) step1->step2 step3 Work-up and extraction of the crude product step2->step3 step4 Purification of this compound (e.g., by column chromatography or recrystallization) step3->step4 end_node Characterization of the final product (NMR, IR, MS, HPLC) step4->end_node

Caption: A generalized workflow for the chemical synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification and purity assessment of this compound. A reversed-phase HPLC method is typically employed.[16][17][18][19]

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a methanol/water mixture, to a known concentration.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Injection and Analysis: Inject a defined volume (e.g., 10 µL) of the sample and run the analysis. The retention time and peak area are used for qualitative and quantitative analysis, respectively, against a standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is used for the structural confirmation of this compound.[20][21][22][23][24]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • NMR Spectrometer: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, standard acquisition parameters are used.

    • For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to one peak per unique carbon.

  • Data Processing: Process the acquired Free Induction Decay (FID) by Fourier transformation. The resulting spectra are then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

Biological Activity and Signaling Pathways

This compound is widely recognized in scientific literature as an inhibitor of ATP-sensitive potassium (KATP) channels, particularly the mitochondrial subtype (mitoKATP).[25][26][27][28] This inhibitory action has made it a valuable tool for studying cellular processes where these channels play a crucial role, such as in ischemic preconditioning and cardioprotection.

Mechanism of Action: Inhibition of Cardioprotection

Ischemic preconditioning is a cellular mechanism where a brief period of ischemia protects the heart from a subsequent, more prolonged ischemic event. The opening of mitoKATP channels is a key step in this protective pathway. This channel opening leads to a controlled generation of reactive oxygen species (ROS), which act as signaling molecules to activate Protein Kinase C (PKC). Activated PKC then phosphorylates downstream targets, leading to the protective effects.

This compound exerts its effect by blocking the mitoKATP channels. This prevents the downstream signaling cascade, including ROS generation and PKC activation, thereby abolishing the protective effects of ischemic preconditioning. It's important to note that some studies suggest that this compound may have other metabolic effects, as it can be metabolized within the mitochondria.[29][30]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of ischemic preconditioning and the inhibitory role of this compound.

G Signaling Pathway of Ischemic Preconditioning and Inhibition by this compound cluster_0 Mitochondrion cluster_1 Cytosol mitoKATP mitoKATP Channel ROS Reactive Oxygen Species (ROS) (Signaling Molecules) mitoKATP->ROS Opening leads to generation of PKC Protein Kinase C (PKC) ROS->PKC Activates ETC Electron Transport Chain ETC->ROS Source of Preconditioning Ischemic Preconditioning Stimulus Preconditioning->mitoKATP Activates Cardioprotection Cardioprotection PKC->Cardioprotection Leads to Five_HD This compound Five_HD->mitoKATP Inhibits

Caption: The role of this compound in the signaling pathway of cardioprotection.

References

An In-depth Technical Guide to the Natural Sources of Omega-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of omega-hydroxy fatty acids (ω-HFAs), their quantitative distribution, detailed experimental protocols for their analysis, and insights into their biological signaling pathways. ω-HFAs are fatty acids with a hydroxyl group on their terminal carbon atom, and they are key components of protective biopolymers in plants and are also found in other natural products like royal jelly. Their unique structure makes them valuable for various applications, including in the development of novel therapeutics and biomaterials.

Natural Sources and Quantitative Data of Omega-Hydroxy Fatty Acids

Omega-hydroxy fatty acids are predominantly found in the plant kingdom as major constituents of the biopolyesters cutin and suberin. These protective layers cover the aerial and subterranean parts of plants, respectively. Royal jelly, a secretion from honeybees, is another notable source of these fatty acids.

Plant-Derived Omega-Hydroxy Fatty Acids: Cutin and Suberin

Cutin is the main structural component of the plant cuticle, providing a barrier against water loss and environmental stress. Suberin is a similar polymer found in root endodermis, periderm, and wound-healing tissues. The monomeric composition of these polymers, rich in ω-HFAs, varies between plant species, organs, and developmental stages.

The primary ω-HFAs in cutin are C16 and C18 derivatives, such as 16-hydroxyhexadecanoic acid and 18-hydroxyoctadecanoic acid, along with their mid-chain hydroxylated or epoxidized counterparts.[1][2] Suberin is typically composed of a broader range of ω-HFAs, including very-long-chain fatty acids (VLCFAs) with chain lengths up to C28, as well as α,ω-dicarboxylic acids.[3][4]

Below is a summary of the quantitative composition of major omega-hydroxy fatty acids and related monomers in the cutin and suberin of selected plant species.

Plant SpeciesTissuePolymerOmega-Hydroxy Fatty AcidOther Major MonomersReference
Solanum lycopersicum (Tomato)Fruit CuticleCutin16-Hydroxyhexadecanoic acid (up to 62.05% of total fatty acids)9(10),16-Dihydroxyhexadecanoic acid (major), Hexadecanedioic acid[5][6][7]
Arabidopsis thalianaRootSuberinω-Hydroxyacids (C16-C24) (37-52% of total monomers)α,ω-Diacids (C16-C24) (28-31%), Fatty acids (C18-C24)[8][9]
Arabidopsis thalianaSeed CoatSuberinC22 and C24 ω-Hydroxyacids (reduced in cyp86b1 mutants)C22 and C24 α,ω-Dicarboxylic acids[10][11]
Quercus suber (Cork Oak)Bark (Cork)Suberin18-Hydroxyoctadec-9-enoic acid (major)Octadec-9-ene-1,18-dioic acid, Ferulic acid[3][12]
Capsicum annuum (Pepper)Fruit CuticleCutin9(10),16-dihydroxyhexadecanoic acid (50-82% of total cutin)C16 and C18 fatty acids, p-coumaric acid[6]
Omega-Hydroxy Fatty Acids in Royal Jelly

Royal jelly is a rich source of unique medium-chain fatty acids, with trans-10-hydroxy-2-decenoic acid (10-HDA) being the most abundant and well-studied. The concentration of 10-HDA is often used as a quality marker for royal jelly.

SourceOmega-Hydroxy Fatty AcidConcentration RangeReference
Royal Jellytrans-10-Hydroxy-2-decenoic acid (10-HDA)0.35% to 6.28% (w/w)[13]

Experimental Protocols

This section provides detailed methodologies for the extraction, depolymerization, and analysis of omega-hydroxy fatty acids from plant tissues and royal jelly.

Analysis of Omega-Hydroxy Fatty Acids from Plant Cutin and Suberin

This protocol outlines the steps for the analysis of cutin and suberin monomers, including ω-HFAs, by gas chromatography-mass spectrometry (GC-MS).[14][15][16]

2.1.1. Materials and Reagents

  • Plant tissue (e.g., leaves, roots, fruit peels)

  • Chloroform

  • Methanol

  • Isopropanol

  • Heptane

  • Toluene

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or Methanolic HCl (5% v/v)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal standards (e.g., methyl heptadecanoate, ω-pentadecalactone)

  • Glass tubes with PTFE-lined screw caps

  • Heating block

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

2.1.2. Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_depolymerization Depolymerization cluster_extraction Monomer Extraction cluster_derivatization Derivatization cluster_analysis Analysis A 1. Plant Tissue Collection & Grinding B 2. Delipidation (Solvent Extraction) A->B C 3. Drying of Delipidated Residue B->C D 4. Transesterification with BF3-Methanol or Methanolic HCl C->D E 5. Liquid-Liquid Extraction of Monomers D->E F 6. Silylation with BSTFA E->F G 7. GC-MS Analysis F->G

Workflow for Plant Polyester Monomer Analysis.

2.1.3. Detailed Procedure

  • Sample Preparation:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Perform exhaustive solvent extraction to remove soluble waxes and lipids. This typically involves sequential extraction with chloroform:methanol mixtures (e.g., 2:1, 1:1, 1:2 v/v), followed by pure methanol and chloroform.[15]

    • Dry the resulting delipidated tissue residue thoroughly.

  • Depolymerization (Transesterification):

    • To the dry residue, add a known amount of internal standard.

    • Add BF3-methanol or methanolic HCl.

    • Heat the mixture at 70-80°C for 16-24 hours to depolymerize the cutin or suberin into fatty acid methyl esters (FAMEs).[16]

  • Monomer Extraction:

    • After cooling, add water and extract the FAMEs with a non-polar solvent like chloroform or hexane.

    • Repeat the extraction multiple times and combine the organic phases.

    • Wash the organic phase with a saline solution to remove any remaining acid.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

  • Derivatization (Silylation):

    • To the dried FAMEs, add pyridine and BSTFA with 1% TMCS.

    • Heat at 60-70°C for 30-60 minutes to convert the hydroxyl groups to trimethylsilyl (TMS) ethers. This step increases the volatility of the hydroxy fatty acid methyl esters for GC analysis.[17][18]

  • GC-MS Analysis:

    • Dissolve the derivatized sample in heptane or another suitable solvent.

    • Inject an aliquot into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of the different monomers.

    • Identify the monomers based on their mass spectra and retention times compared to standards.

    • Quantify the monomers by comparing their peak areas to that of the internal standard.

Analysis of 10-Hydroxy-2-decenoic Acid (10-HDA) from Royal Jelly

This protocol describes a common method for the extraction and quantification of 10-HDA from royal jelly using high-performance liquid chromatography (HPLC).

2.2.1. Materials and Reagents

  • Royal jelly sample

  • Methanol

  • Water

  • Phosphoric acid

  • 10-HDA standard

  • HPLC system with a C18 column and UV detector

2.2.2. Detailed Procedure

  • Sample Preparation:

    • Accurately weigh a sample of royal jelly.

    • Disperse the sample in a methanol:water solution.

    • Sonicate the mixture to ensure complete dissolution of the fatty acids.

    • Filter the solution to remove any particulate matter.

  • HPLC Analysis:

    • Inject the filtered sample onto a C18 reversed-phase HPLC column.

    • Use a mobile phase typically consisting of a methanol/water/acid mixture (e.g., methanol:water:phosphoric acid).

    • Detect 10-HDA using a UV detector at a wavelength of approximately 210-225 nm.

    • Quantify the 10-HDA concentration by comparing the peak area to a calibration curve prepared with known concentrations of a 10-HDA standard.

Signaling Pathways Involving Omega-Hydroxy Fatty Acids

While the primary role of ω-HFAs in plants is structural, some fatty acid derivatives are known to act as signaling molecules. In mammals, the ω-hydroxylation of arachidonic acid leads to the formation of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent signaling molecule involved in the regulation of vascular tone and inflammation. In plants, fatty acid-derived molecules, known as oxylipins, are crucial for defense signaling.

Biosynthesis of Cutin and Suberin Monomers

The biosynthesis of ω-HFAs in plants is a multi-step process that begins with the synthesis of C16 and C18 fatty acids in the plastid. These fatty acids are then transported to the endoplasmic reticulum for further modification.

G cluster_plastid Plastid cluster_er Endoplasmic Reticulum A C16/C18 Fatty Acids B Fatty Acyl-CoA A->B C ω-Hydroxylation (CYP450s) B->C G Fatty Acid Elongation (for Suberin) B->G D ω-Hydroxy Fatty Acids C->D E Mid-chain Hydroxylation/ Epoxidation D->E I Oxidation to α,ω-Dicarboxylic Acids D->I F Cutin/Suberin Monomers E->F H Very-Long-Chain Fatty Acids G->H H->C J α,ω-Dicarboxylic Acids I->J J->F

Simplified Biosynthesis of Cutin and Suberin Monomers.
Oxylipin Signaling Pathway in Plants

In response to stress, such as wounding or pathogen attack, plants initiate the oxylipin signaling pathway. This pathway begins with the release of fatty acids from membranes, which are then oxygenated by lipoxygenases (LOX) to produce fatty acid hydroperoxides. These hydroperoxides can be further metabolized to a variety of signaling molecules, including jasmonates. While ω-HFAs are not direct signaling molecules in this pathway, this illustrates the broader role of fatty acid derivatives in plant signaling.[13][19][20]

G A Membrane Lipids B Phospholipase A->B C α-Linolenic Acid B->C D Lipoxygenase (LOX) C->D E 13-Hydroperoxylinolenic Acid D->E F Allene Oxide Synthase (AOS) E->F G Allene Oxide F->G H Allene Oxide Cyclase (AOC) G->H I 12-oxo-phytodienoic acid (OPDA) H->I J Peroxisomal β-oxidation I->J K Jasmonic Acid (JA) J->K L Gene Expression (Defense Responses) K->L

References

Enzymatic Synthesis of 5-Hydroxydecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of biocatalytic strategies for the targeted synthesis of 5-hydroxydecanoic acid, a valuable chiral building block. This guide details enzymatic pathways, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in this specialized area of biocatalysis.

The enzymatic synthesis of this compound offers a promising and sustainable alternative to traditional chemical methods, providing high selectivity and stereospecificity. This guide outlines the two primary enzymatic routes for its production: the direct hydroxylation of decanoic acid using cytochrome P450 monooxygenases and the Baeyer-Villiger oxidation of 5-oxodecanoic acid. Detailed experimental protocols, quantitative data, and analytical methods are presented to facilitate the practical application of these biocatalytic approaches.

Direct Hydroxylation of Decanoic Acid

The regioselective hydroxylation of a fatty acid carbon chain is a challenging chemical transformation that can be efficiently catalyzed by cytochrome P450 (P450) monooxygenases. These enzymes utilize a heme cofactor to activate molecular oxygen for the insertion of a hydroxyl group into a C-H bond.

Cytochrome P450 Monooxygenases for C-5 Hydroxylation

A key enzyme for the specific synthesis of this compound is CYP116B46, a P450 monooxygenase from Tepidiphilus thermophilus. This enzyme has been shown to catalyze the regio- and stereoselective hydroxylation of decanoic acid at the C-5 position to produce (S)-5-hydroxydecanoic acid.[1] This intermediate can then be lactonized to form the valuable fragrance compound (S)-δ-decalactone.[1]

Another relevant class of P450 enzymes is the CYP153A family, known for their ω-hydroxylation activity on fatty acids.[2][3] While their primary activity is at the terminal methyl group, protein engineering efforts can alter their regioselectivity. For instance, CYP153A from Marinobacter aquaeolei has been engineered for improved hydroxylation of various fatty acids.[4]

The general workflow for producing this compound via whole-cell biocatalysis is depicted below.

experimental_workflow_p450 cluster_upstream Upstream Processing cluster_bioconversion Bioconversion cluster_downstream Downstream Processing recombinant_strain Recombinant E. coli (expressing P450 & redox partners) culture Cell Culture & Induction of Expression recombinant_strain->culture Inoculation whole_cell_catalysis Whole-Cell Biocatalysis with Decanoic Acid culture->whole_cell_catalysis Harvested Cells extraction Product Extraction whole_cell_catalysis->extraction Reaction Mixture purification Purification (e.g., Chromatography) extraction->purification analysis Analysis (GC-MS) purification->analysis final_product This compound purification->final_product

Caption: Whole-cell biocatalysis workflow for this compound production.

Experimental Protocol: Whole-Cell Hydroxylation of Decanoic Acid

This protocol is a general guideline for the whole-cell biocatalytic hydroxylation of decanoic acid using a recombinant E. coli strain expressing a suitable P450 monooxygenase and its redox partners.

1. Strain and Culture Conditions:

  • Host Strain: E. coli BL21(DE3) is a commonly used strain for protein expression.[5]

  • Expression Plasmid: A suitable expression vector (e.g., pET series) containing the codon-optimized gene for the P450 monooxygenase (e.g., CYP116B46) and its redox partners (a ferredoxin and a ferredoxin reductase) should be used.

  • Culture Medium: Luria-Bertani (LB) or Terrific Broth (TB) medium supplemented with the appropriate antibiotic for plasmid maintenance.

  • Induction: Protein expression is typically induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture during the exponential growth phase (OD600 of 0.6-0.8).[6]

2. Whole-Cell Bioconversion:

  • Cell Preparation: After induction, cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Reaction Mixture: The reaction mixture typically contains the resuspended cells, decanoic acid (substrate), a co-solvent like DMSO to aid substrate solubility, and a carbon source (e.g., glucose) to provide reducing equivalents (NADPH) for the P450 catalytic cycle.[6]

  • Reaction Conditions: The reaction is carried out in a shaker incubator at a controlled temperature (e.g., 30°C) and agitation for a specific duration (e.g., 24-48 hours).

3. Product Extraction and Purification:

  • Extraction: After the reaction, the mixture is acidified (e.g., with HCl) to protonate the carboxylic acid, and the product is extracted with an organic solvent such as ethyl acetate.

  • Purification: The extracted product can be purified using techniques like silica gel column chromatography. A general method for purifying hydroxy fatty acids involves methylation followed by separation using an organic solvent mixture.[7]

4. Quantification:

  • The concentration of this compound is determined by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation).[8][9][10][11][12]

ParameterConditionReference
Enzyme CYP116B46[1]
Host E. coli[5]
Substrate Decanoic Acid[1]
Product (S)-5-Hydroxydecanoic acid[1]
Conversion --
Yield --
Enantiomeric Excess >99% (for S-enantiomer)[1]

Quantitative data for the direct conversion to this compound using CYP116B46 is not fully detailed in the available literature, but the high enantiomeric excess of the subsequent lactone product indicates high selectivity of the hydroxylation step.

Baeyer-Villiger Oxidation of 5-Oxodecanoic Acid

An alternative enzymatic route to this compound (or its corresponding lactone, δ-decalactone) involves the Baeyer-Villiger oxidation of 5-oxodecanoic acid. This reaction is catalyzed by Baeyer-Villiger monooxygenases (BVMOs), which are flavin-dependent enzymes that insert an oxygen atom adjacent to a carbonyl group.[13][14]

Baeyer-Villiger Monooxygenases (BVMOs)

BVMOs are powerful biocatalysts for the synthesis of esters from ketones and lactones from cyclic ketones.[13][14][15][16] The regioselectivity of the oxygen insertion is a key feature of these enzymes. For a linear ketone like 5-oxodecanoic acid, a BVMO could theoretically insert an oxygen on either side of the carbonyl group, leading to two different ester products. Subsequent hydrolysis of the desired ester would yield this compound.

baeyer_villiger_pathway substrate 5-Oxodecanoic Acid bvmo Baeyer-Villiger Monooxygenase (BVMO) substrate->bvmo intermediate Ester Intermediate bvmo->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

Caption: Baeyer-Villiger oxidation pathway for this compound synthesis.

Experimental Protocol: BVMO-catalyzed Oxidation

1. Enzyme and Substrate:

  • Enzyme Source: A suitable BVMO can be obtained from various microbial sources or as a recombinant protein expressed in E. coli.

  • Substrate: 5-oxodecanoic acid would need to be synthesized chemically as it is not a common commercially available starting material.

2. Reaction Conditions:

  • Reaction Mixture: The reaction would typically be performed in a buffered aqueous solution (e.g., phosphate or Tris-HCl buffer) containing the BVMO, 5-oxodecanoic acid, and a cofactor regeneration system for NADPH.

  • Cofactor Regeneration: BVMOs require NADPH as a cofactor. An in-situ regeneration system, such as glucose and glucose dehydrogenase, is essential for a cost-effective process.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as HPLC or GC-MS to measure the consumption of the ketone and the formation of the ester product.

3. Product Isolation:

  • The ester product would be extracted from the reaction mixture using an organic solvent.

  • The extracted ester would then be hydrolyzed (either chemically with an acid or base, or enzymatically with a lipase) to yield this compound.

  • The final product would be purified by chromatography.

ParameterConditionReference
Enzyme Class Baeyer-Villiger Monooxygenase[13][14]
Substrate 5-Oxodecanoic Acid-
Intermediate Ester of this compound-
Product This compound-
Conversion --
Yield --

Further research is needed to identify a specific BVMO with high activity and selectivity for 5-oxodecanoic acid and to optimize the reaction conditions.

Microbial Fermentation

While direct fermentation routes to this compound are not well-established, microbial conversion of related compounds has been demonstrated. For instance, Clostridium tyrobutyricum has been used for the biocatalytic production of 5-hydroxy-decanoic acid from 5-hydroxy-2-decenoic acid, achieving high conversion rates.[17] This suggests the potential for developing a fermentation process starting from a suitable precursor.

Analytical Methods

Accurate quantification of the product is crucial for process optimization. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of hydroxy fatty acids.

GC-MS Analysis Protocol

1. Sample Preparation:

  • The hydroxy fatty acid is extracted from the reaction mixture as described previously.

  • The sample is then derivatized to increase its volatility for GC analysis. A common method is silylation, where the hydroxyl and carboxyl groups are converted to trimethylsilyl (TMS) ethers and esters, respectively, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][12]

2. GC-MS Conditions:

  • Gas Chromatograph: A standard GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) is used for separation.

  • Mass Spectrometer: A mass spectrometer is used for detection and identification of the derivatized product based on its mass spectrum and retention time.

  • Quantification: Quantification is typically performed using an internal standard and a calibration curve.

Conclusion

The enzymatic synthesis of this compound presents a viable and sustainable alternative to chemical synthesis. The direct hydroxylation of decanoic acid using P450 monooxygenases, particularly CYP116B46, offers a direct route to the chiral (S)-enantiomer. The Baeyer-Villiger oxidation pathway, while less explored for this specific substrate, holds potential for future development. This guide provides a comprehensive overview of the current state of knowledge, including detailed experimental considerations, to aid researchers in the development of efficient and selective biocatalytic processes for the production of this valuable hydroxy fatty acid. Further research into enzyme discovery, protein engineering, and process optimization will continue to enhance the industrial feasibility of these enzymatic routes.

References

The Role of 5-Hydroxydecanoic Acid in Ischemic Preconditioning: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic preconditioning (IPC) is a powerful endogenous mechanism by which brief, non-lethal episodes of ischemia and reperfusion protect the myocardium from a subsequent, more prolonged ischemic insult. This phenomenon has been a subject of intense research for decades, with the ultimate goal of translating its principles into effective therapeutic strategies against myocardial infarction. A key player in the molecular machinery of IPC is the mitochondrial ATP-sensitive potassium (mitoKATP) channel. The selective blocker of this channel, 5-Hydroxydecanoic acid (5-HD), has been an invaluable pharmacological tool to elucidate the signaling pathways of IPC. This technical guide provides an in-depth analysis of the role of 5-HD in ischemic preconditioning, summarizing key experimental findings, detailing common experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: 5-HD as a Blocker of Cardioprotection

This compound is widely recognized for its ability to abolish the protective effects of ischemic preconditioning.[1][2] This action is primarily attributed to its function as a selective antagonist of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[3][4] The opening of mitoKATP channels is considered a critical step in the signaling cascade of IPC. By blocking these channels, 5-HD effectively negates the cardioprotective phenotype induced by preconditioning stimuli.

The general consensus is that the opening of mitoKATP channels during IPC leads to potassium influx into the mitochondrial matrix. This influx is thought to cause a modest depolarization of the inner mitochondrial membrane and a subsequent increase in the generation of reactive oxygen species (ROS). These ROS then act as second messengers to activate downstream signaling pathways, ultimately leading to the protection of cardiomyocytes from ischemia-reperfusion injury.[5][6] By preventing the initial potassium influx, 5-HD disrupts this entire cascade.

However, it is important to note that some studies have raised questions about the absolute specificity of 5-HD. There is evidence to suggest that 5-HD may have off-target effects, including the inhibition of mitochondrial respiration and fatty acid β-oxidation.[7][8] These findings highlight the need for careful interpretation of data obtained using 5-HD and underscore the importance of employing complementary experimental approaches to validate findings.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies investigating the effects of 5-HD on ischemic preconditioning.

Parameter Control Ischemic Preconditioning (IPC) IPC + 5-HD 5-HD Alone Reference
Infarct Size (% of Area at Risk) 47.5 ± 3.87.9 ± 1.950.5 ± 2.6-[1]
Infarct Size (% of Area at Risk) -Reduced vs. ControlReversed IPC effectNo significant effect[3]
Mitochondrial Matrix Volume (μl/mg protein) 0.67 ± 0.020.83 ± 0.04Increased vs. ControlIncreased vs. Control[7][8]
*p < 0.05 vs. Control

Table 1: Effect of 5-HD on Infarct Size and Mitochondrial Volume in Animal Models of Ischemic Preconditioning. This table clearly demonstrates the ability of IPC to significantly reduce infarct size and the complete reversal of this effect by 5-HD. Interestingly, some studies report that 5-HD, even in the absence of IPC, can increase mitochondrial matrix volume, suggesting effects independent of mitoKATP channel blockade.

Agent Concentration Effect Experimental Model Reference
This compound100 μMBlocked IPC-induced cardioprotectionIsolated perfused rabbit hearts[3]
This compound5 mg/kg, i.v.Abolished IPC-induced reduction in infarct sizeAnesthetized, open-chested rats[1]
This compound100 or 300 μMIncreased mitochondrial volume and inhibited respirationLangendorff-perfused rat hearts[7][8]
Diazoxide (mitoKATP opener)50 μMReduced infarct sizeIsolated perfused rabbit hearts[3]

Table 2: Dose-Response and Comparative Agent Data. This table provides typical concentrations of 5-HD used in experimental settings and highlights the opposing effects of the mitoKATP channel opener, diazoxide.

Experimental Protocols

The study of 5-HD's role in ischemic preconditioning relies on well-established experimental models. Below are detailed methodologies for key experiments.

Langendorff-Perfused Isolated Heart Model for Ischemia-Reperfusion Injury

This ex vivo model allows for the precise control of perfusion conditions and the direct assessment of cardiac function and infarct size.

Protocol:

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with sodium pentobarbital (60 mg/kg, i.p.). Heparin (500 IU/kg, i.p.) is administered to prevent coagulation.

  • Heart Isolation: A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit (KH) buffer.

  • Langendorff Perfusion: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with oxygenated (95% O2, 5% CO2) KH buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C) is initiated.

  • Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes. A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric function (LVDP, +dP/dt, -dP/dt).

  • Ischemic Preconditioning Protocol: IPC is induced by one or more cycles of brief global ischemia (e.g., 5 minutes) followed by a period of reperfusion (e.g., 5 minutes).

  • Drug Administration: 5-HD (e.g., 100 μM) is added to the perfusate for a specified period before the induction of sustained ischemia.

  • Sustained Ischemia and Reperfusion: The heart is subjected to a prolonged period of global ischemia (e.g., 30 minutes) followed by a period of reperfusion (e.g., 120 minutes).

  • Infarct Size Measurement: At the end of reperfusion, the heart is sliced and stained with 1% triphenyltetrazolium chloride (TTC). The unstained (infarcted) and stained (viable) areas are measured using planimetry to determine the infarct size as a percentage of the total ventricular area.[9][10]

Isolated Cardiomyocyte Model of Simulated Ischemia-Reperfusion

This in vitro model allows for the study of cellular and molecular mechanisms in a controlled environment.

Protocol:

  • Cardiomyocyte Isolation: Ventricular myocytes are isolated from adult rat hearts by enzymatic digestion using collagenase and protease.

  • Cell Culture: Isolated myocytes are plated on laminin-coated dishes and cultured in a suitable medium.

  • Simulated Ischemia: To mimic ischemia, cells are incubated in an ischemic buffer (glucose-free, acidic pH, and hypoxic) in a hypoxic chamber (e.g., 95% N2, 5% CO2).

  • Preconditioning and Drug Treatment: Simulated IPC can be achieved by brief exposures to the ischemic buffer. 5-HD is added to the culture medium prior to simulated ischemia.

  • Simulated Reperfusion: Reperfusion is simulated by replacing the ischemic buffer with normal oxygenated culture medium.

  • Assessment of Cell Viability and Apoptosis: Cell viability can be assessed using methods like Trypan Blue exclusion or MTT assay. Apoptosis can be measured by TUNEL staining or caspase activity assays.[11]

Signaling Pathways and Visualizations

The signaling cascade of ischemic preconditioning is complex, involving multiple triggers and downstream effectors. 5-HD's blockade of the mitoKATP channel interrupts a crucial convergence point in this pathway.

Signaling Pathway of Ischemic Preconditioning and the Role of 5-HD

Ischemic preconditioning is initiated by the release of various autacoids, including adenosine, bradykinin, and opioids.[5] These agonists bind to their respective G-protein coupled receptors on the cardiomyocyte membrane, triggering a cascade of intracellular signaling events. A central player in this pathway is Protein Kinase C (PKC).[5][6] The activation of PKC, through various upstream effectors like phospholipases, leads to the phosphorylation and subsequent opening of the mitoKATP channel. The resulting influx of potassium into the mitochondrial matrix is thought to generate a pulse of reactive oxygen species (ROS), which act as critical second messengers to further propagate the protective signal.[5] This signaling ultimately converges on the inhibition of the mitochondrial permeability transition pore (mPTP) opening at the time of reperfusion, a key event in cell death. 5-HD, by blocking the mitoKATP channel, prevents the initial potassium influx and the subsequent ROS generation, thereby abrogating the entire protective cascade.

IPC_Signaling_Pathway cluster_triggers Triggers of IPC cluster_membrane Cell Membrane cluster_cytosol Cytosolic Signaling cluster_mitochondria Mitochondrion Adenosine Adenosine GPCRs GPCRs Adenosine->GPCRs Bradykinin Bradykinin Bradykinin->GPCRs Opioids Opioids Opioids->GPCRs PLC Phospholipase C GPCRs->PLC PI3K PI3-Kinase GPCRs->PI3K PKC Protein Kinase C PLC->PKC activates Akt Akt PI3K->Akt activates Akt->PKC activates mitoKATP mitoKATP Channel PKC->mitoKATP phosphorylates & opens ROS Reactive Oxygen Species (ROS) mitoKATP->ROS K+ influx leads to ROS->PKC activates (feedback) mPTP mPTP Inhibition ROS->mPTP leads to Cardioprotection Cardioprotection mPTP->Cardioprotection FiveHD 5-HD FiveHD->mitoKATP blocks Experimental_Workflow cluster_prep Preparation cluster_protocol Experimental Protocol cluster_control Control Group cluster_ipc IPC Group cluster_ipc_5hd IPC + 5-HD Group cluster_analysis Analysis A1 Anesthetize Rat A2 Excise Heart A1->A2 A3 Mount on Langendorff A2->A3 A4 Stabilize Heart A3->A4 B1 Sustained Ischemia A4->B1 C1 Ischemic Preconditioning A4->C1 D1 Administer 5-HD A4->D1 B2 Reperfusion B1->B2 E1 Measure Hemodynamics B2->E1 E2 Assess Infarct Size (TTC) B2->E2 E3 Biochemical Assays B2->E3 C2 Sustained Ischemia C1->C2 C3 Reperfusion C2->C3 C3->E1 C3->E2 C3->E3 D2 Ischemic Preconditioning D1->D2 D3 Sustained Ischemia D2->D3 D4 Reperfusion D3->D4 D4->E1 D4->E2 D4->E3

References

5-Hydroxydecanoic Acid: A Technical Guide to its Role as a Putative Blocker of Mitochondrial KATP Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydecanoic acid (5-HD) is a widely utilized pharmacological tool in the study of mitochondrial ATP-sensitive potassium (mitoKATP) channels. These channels, located in the inner mitochondrial membrane, are implicated in crucial cellular processes, including cardioprotection against ischemia-reperfusion injury and the regulation of apoptosis. This technical guide provides an in-depth analysis of 5-HD as a putative mitoKATP channel blocker, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. While 5-HD is a cornerstone in mitoKATP channel research, it is critical to acknowledge the ongoing debate regarding its specificity, as evidence suggests potential off-target effects through its metabolic activation.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of 5-HD's interaction with KATP channels and its metabolic fate, as reported in the scientific literature.

Table 1: Inhibitory Potency of this compound on KATP Channels

Channel TypePreparationAssay ConditionsIC50 / K1/2Reference
mitoKATPIsolated rat heart and liver mitochondriaK+ flux measurement in the presence of Mg2+, ATP, and diazoxide45-75 µM[1]
mitoKATPReconstituted bovine heart mitoKATP in lipid bilayersBlock of diazoxide-induced K+ flux45-85 µM[2]
sarcKATPInside-out patches from rat ventricular myocytesSingle-channel current measurement in the presence of ATP~30 µM[3]

Table 2: Metabolic Parameters of this compound

EnzymeSubstrateKinetic ParameterValueReference
Medium-chain acyl-CoA dehydrogenase (MCAD)5-hydroxydecanoyl-CoA (5-HD-CoA)Km12.8 ± 0.6 µM[4]
Medium-chain acyl-CoA dehydrogenase (MCAD)5-hydroxydecanoyl-CoA (5-HD-CoA)kcat14.1 s-1[5]

Signaling Pathways and Mechanisms of Action

The role of 5-HD as a mitoKATP channel blocker is primarily investigated in the context of cellular protection and injury. The following diagrams illustrate the proposed signaling pathways.

cluster_0 Cardioprotective Signaling cluster_1 Inhibition by 5-HD IschemicPreconditioning Ischemic Preconditioning mitoKATP mitoKATP Channel IschemicPreconditioning->mitoKATP KCO KATP Channel Openers (e.g., Diazoxide) KCO->mitoKATP Activates K_influx K+ Influx mitoKATP->K_influx MatrixSwelling Matrix Swelling K_influx->MatrixSwelling ROS_generation Controlled ROS Generation MatrixSwelling->ROS_generation PKC_activation PKC Activation ROS_generation->PKC_activation Cardioprotection Cardioprotection PKC_activation->Cardioprotection FiveHD 5-Hydroxydecanoic Acid (5-HD) FiveHD->mitoKATP Inhibits

Caption: Proposed signaling pathway of cardioprotection mediated by mitoKATP channels and its inhibition by 5-HD.

The cardioprotective effects of ischemic preconditioning and pharmacological agents like diazoxide are thought to converge on the opening of mitoKATP channels. This leads to potassium ion influx into the mitochondrial matrix, causing modest swelling and the generation of reactive oxygen species (ROS) that act as signaling molecules to activate protective kinases like protein kinase C (PKC). 5-HD is proposed to block this cascade by directly inhibiting the mitoKATP channel.

cluster_0 Metabolic Fate of 5-HD FiveHD_cyto 5-HD (Cytosol) AcylCoA_Synthetase Acyl-CoA Synthetase (Outer Mitochondrial Membrane) FiveHD_cyto->AcylCoA_Synthetase FiveHD_CoA 5-HD-CoA AcylCoA_Synthetase->FiveHD_CoA + CoA + ATP Beta_Oxidation β-Oxidation Pathway (Mitochondrial Matrix) FiveHD_CoA->Beta_Oxidation Metabolic_Intermediates Metabolic Intermediates Beta_Oxidation->Metabolic_Intermediates ETC_Inhibition Potential Inhibition of Electron Transport Chain Metabolic_Intermediates->ETC_Inhibition

Caption: Metabolic activation of 5-HD via the β-oxidation pathway.

An alternative or parallel mechanism of action for 5-HD involves its metabolism. 5-HD can be converted to 5-hydroxydecanoyl-CoA (5-HD-CoA) by acyl-CoA synthetase on the outer mitochondrial membrane.[6] 5-HD-CoA can then enter the β-oxidation pathway, and its intermediates may have off-target effects, including the potential to inhibit the electron transport chain.[4][5] This metabolic route complicates the interpretation of experimental results using 5-HD as a specific mitoKATP channel blocker.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols used to investigate the effects of 5-HD.

Measurement of Mitochondrial K+ Flux

This protocol is adapted from studies measuring the effect of 5-HD on mitoKATP channel activity in isolated mitochondria.

Objective: To determine the rate of K+ influx into isolated mitochondria and assess the inhibitory effect of 5-HD.

Materials:

  • Isolated mitochondria (e.g., from rat heart or liver)

  • Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, pH 7.2)

  • Respiratory substrates (e.g., succinate, rotenone)

  • K+ ion-selective electrode

  • MitoKATP channel opener (e.g., diazoxide)

  • This compound (5-HD)

  • ATP, MgCl2

Procedure:

  • Calibrate the K+ ion-selective electrode with known concentrations of KCl.

  • Suspend isolated mitochondria (0.5-1.0 mg/mL) in the respiration buffer within a thermostatically controlled chamber at 25-30°C with continuous stirring.

  • Add respiratory substrates (e.g., 5 mM succinate and 1 µM rotenone) to energize the mitochondria.

  • Once a stable baseline of extra-mitochondrial K+ concentration is established, add the mitoKATP channel opener (e.g., 10-50 µM diazoxide) to induce K+ influx. The electrode will register a decrease in the extra-mitochondrial K+ concentration.

  • To test the effect of 5-HD, pre-incubate the mitochondria with varying concentrations of 5-HD (e.g., 10-500 µM) for a few minutes before adding the channel opener.

  • Record the rate of K+ uptake and calculate the initial rate of influx.

  • Inhibitory concentrations (e.g., IC50) of 5-HD can be determined by plotting the percentage of inhibition against the log concentration of 5-HD.

Note: The inhibitory effect of 5-HD on mitoKATP is state-dependent and often requires the presence of ATP and a channel opener.[1]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of a fluorescent dye to measure changes in mitochondrial membrane potential in response to 5-HD.

Objective: To evaluate the effect of 5-HD on the mitochondrial membrane potential, which can be altered by K+ influx.

Materials:

  • Isolated mitochondria or intact cells

  • Assay buffer (specific to the preparation)

  • Fluorescent potentiometric dye (e.g., TMRM, TMRE, or JC-1)

  • MitoKATP channel opener (e.g., diazoxide)

  • This compound (5-HD)

  • Fluorometer or fluorescence microscope

Procedure:

  • Load the isolated mitochondria or cells with the fluorescent dye according to the manufacturer's instructions.

  • Wash the preparation to remove excess dye.

  • Resuspend the preparation in the assay buffer.

  • Measure the baseline fluorescence using a fluorometer or capture images with a fluorescence microscope.

  • Add the mitoKATP channel opener to induce channel opening and subsequent mitochondrial depolarization, which will be reflected as a change in fluorescence (e.g., a decrease for TMRM/TMRE).

  • To assess the effect of 5-HD, pre-incubate the preparation with 5-HD before adding the channel opener.

  • Monitor the fluorescence changes over time. An inhibition of the opener-induced depolarization by 5-HD suggests a blockade of the mitoKATP channel.

cluster_0 Experimental Workflow: Mitochondrial K+ Flux Assay Start Start Isolate_Mito Isolate Mitochondria Start->Isolate_Mito Suspend_Mito Suspend in Respiration Buffer Isolate_Mito->Suspend_Mito Add_Substrates Add Respiratory Substrates Suspend_Mito->Add_Substrates Preincubate_5HD Pre-incubate with 5-HD (Test Group) Add_Substrates->Preincubate_5HD Add_Opener Add mitoKATP Channel Opener Add_Substrates->Add_Opener Control Group Preincubate_5HD->Add_Opener Measure_K_Flux Measure K+ Flux Add_Opener->Measure_K_Flux Analyze_Data Analyze Data (Calculate IC50) Measure_K_Flux->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for assessing the inhibitory effect of 5-HD on mitochondrial K+ flux.

Measurement of Mitochondrial Respiration

This protocol outlines the use of high-resolution respirometry to assess the impact of 5-HD on mitochondrial oxygen consumption.

Objective: To determine if 5-HD affects mitochondrial respiration, either directly through interaction with the electron transport chain or indirectly through its effects on ion fluxes.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Isolated mitochondria

  • Respiration medium (e.g., MiR05)

  • Various respiratory substrates and inhibitors (e.g., pyruvate, malate, glutamate, succinate, ADP, oligomycin, FCCP, rotenone, antimycin A)

  • This compound (5-HD)

Procedure:

  • Calibrate the oxygen sensors of the respirometer.

  • Add isolated mitochondria to the respiration medium in the chambers.

  • Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess different respiratory states. A typical sequence might be:

    • Add complex I substrates (e.g., pyruvate, malate, glutamate) to measure LEAK respiration.

    • Add ADP to measure oxidative phosphorylation capacity (OXPHOS).

    • Add succinate (complex II substrate) to assess convergent electron input.

    • Add a titratable uncoupler like FCCP to determine the electron transport system (ETS) capacity.

    • Add inhibitors like rotenone and antimycin A to confirm the specificity of the respiratory measurements.

  • To test the effect of 5-HD, it can be added at different stages of the SUIT protocol to observe its impact on specific respiratory states. For instance, adding 5-HD before ADP can reveal its effect on OXPHOS.

  • Record and analyze the oxygen consumption rates.

Unexpectedly, studies have shown that 5-HD can increase mitochondrial volume and inhibit respiration under certain conditions, which may be related to its conversion to 5-HD-CoA.[7]

Conclusion

References

Methodological & Application

Application Note: Chiral Separation of 5-Hydroxydecanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydecanoic acid (5-HDA) is a chiral carboxylic acid with a stereocenter at the C5 position, existing as (R)-5-Hydroxydecanoic acid and (S)-5-Hydroxydecanoic acid enantiomers. The stereochemistry of chiral molecules is of critical importance in the pharmaceutical industry, as enantiomers of the same compound can exhibit significantly different pharmacological, toxicological, and metabolic properties. Consequently, the ability to separate and quantify the individual enantiomers of 5-HDA is essential for drug development, quality control, and stereoselective synthesis.

This application note provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The direct approach of using a CSP is the most common and effective method for resolving enantiomers.[1][2] Polysaccharide-based CSPs, in particular, are widely used for their broad applicability in separating a wide range of chiral compounds, including acidic molecules.[3]

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by creating a chiral environment in which the two enantiomers can be distinguished. This is most commonly accomplished by using a chiral stationary phase (CSP). The CSP contains a single enantiomer of a chiral selector that is bonded to the support material (e.g., silica gel). As the racemic mixture of 5-HDA passes through the column, the enantiomers form transient, diastereomeric complexes with the chiral selector. Due to differences in the spatial arrangement of the atoms, these diastereomeric complexes have different stabilities and, therefore, different interaction energies with the CSP. This difference in interaction leads to different retention times for the two enantiomers, allowing for their separation.

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Racemic 5-HDA in Mobile Phase Injector Inject Sample SamplePrep->Injector MobilePhasePrep Prepare Mobile Phase (e.g., n-Hexane/2-Propanol/TFA) MobilePhasePrep->Injector Column Chiral Stationary Phase Column (e.g., Polysaccharide-based) Injector->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Determine Retention Times, Peak Areas, and Resolution Chromatogram->Quantification

Figure 1: A generalized workflow for the chiral separation of this compound enantiomers by HPLC.

Proposed HPLC Protocol

This protocol is a starting point for the method development for the chiral separation of 5-HDA enantiomers, based on common practices for separating acidic chiral compounds. Optimization of the mobile phase composition, flow rate, and temperature may be necessary to achieve baseline separation.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase Column: Polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., CHIRALPAK® IA, IC, ID, etc.)

  • Racemic this compound standard

  • HPLC grade n-Hexane

  • HPLC grade 2-Propanol (IPA)

  • Trifluoroacetic acid (TFA)

Chromatographic Conditions:

ParameterRecommended Starting Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions: 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Protocol Steps:

  • Mobile Phase Preparation:

    • Carefully measure and mix the components of the mobile phase (n-Hexane, 2-Propanol, and TFA) in the specified ratio.

    • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) to prevent bubble formation in the HPLC system.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic this compound standard in the mobile phase to achieve the desired concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • HPLC System Equilibration:

    • Install the chiral column in the HPLC system.

    • Purge the system with the mobile phase.

    • Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved on the detector.

  • Sample Injection and Data Acquisition:

    • Inject the prepared sample onto the column.

    • Start the data acquisition to record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers of this compound.

    • Determine the retention time (t_R) for each peak.

    • Calculate the resolution (R_s) between the two enantiomeric peaks to assess the quality of the separation. A resolution of ≥ 1.5 indicates baseline separation.

Expected Results and Data Presentation

A successful chiral separation will result in a chromatogram showing two distinct and well-resolved peaks, one for each enantiomer of this compound. The following table summarizes the expected quantitative data from a successful separation.

ParameterEnantiomer 1 ((R)-5-HDA)Enantiomer 2 ((S)-5-HDA)
Retention Time (t_R) (Example) 8.5 min(Example) 10.2 min
Peak Area (Example) 500,000(Example) 500,000
Resolution (R_s) \multicolumn{2}{c}{(Example) > 1.5}
Enantiomeric Excess (%ee) \multicolumn{2}{c}{(Example) ~0% for racemic standard}

Method Development and Optimization

Achieving optimal separation may require adjustments to the chromatographic conditions. For acidic compounds like 5-HDA, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is often necessary to improve peak shape and resolution.[1]

Key Optimization Parameters:

  • Mobile Phase Composition: The ratio of the polar modifier (e.g., 2-Propanol) to the non-polar solvent (e.g., n-Hexane) significantly influences retention times and resolution. A systematic variation of this ratio is a primary step in optimization.

  • Acidic Additive: The concentration of the acidic additive (e.g., TFA) can affect the ionization state of the analyte and its interaction with the CSP.

  • Column Temperature: Temperature can impact the kinetics of the chiral recognition process and, therefore, the separation efficiency.

  • Flow Rate: Adjusting the flow rate can influence the resolution and analysis time.

Troubleshooting

  • Poor Resolution: If the peaks are not well-separated, consider adjusting the mobile phase composition by decreasing the percentage of the polar modifier (e.g., 2-Propanol) or optimizing the concentration of the acidic additive. Trying a different type of polysaccharide-based CSP may also be beneficial.

  • Broad Peaks: Poor peak shape can be due to a variety of factors, including secondary interactions with the stationary phase. Ensure the acidic modifier is present in the mobile phase. Also, check for any issues with the column or system, such as dead volumes.

  • No Separation: If the enantiomers co-elute, a different chiral stationary phase may be required. Alternatively, a different mode of chromatography (e.g., reversed-phase with a suitable CSP) could be explored.

Conclusion

The described HPLC method provides a robust starting point for the chiral separation of this compound enantiomers. By employing a polysaccharide-based chiral stationary phase and systematically optimizing the mobile phase conditions, researchers and drug development professionals can achieve reliable and reproducible separation, enabling accurate quantification and characterization of the individual enantiomers. This is a critical step in understanding the stereospecific properties of 5-HDA for pharmaceutical applications.

References

Application Notes and Protocols for the Quantification of 5-Hydroxydecanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydecanoic acid (5-HDA) is a medium-chain hydroxy fatty acid characterized by a ten-carbon chain with a hydroxyl group at the fifth carbon.[1][2] This compound is of significant interest in biomedical research due to its biological activities, most notably as a selective blocker of ATP-sensitive potassium (KATP) channels.[1][3] Its ability to modulate these channels suggests potential therapeutic applications and makes it a valuable tool for studying cellular processes related to ischemia, cardioprotection, and metabolic regulation.[3] Furthermore, as a fatty acid, 5-HDA is involved in lipid metabolism and may serve as a precursor to other signaling molecules.[2][4]

The accurate quantification of 5-HDA in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles.[5][6] These application notes provide detailed protocols for the quantification of 5-HDA using state-of-the-art analytical techniques.

Analytical Methodologies

The primary methods for the quantification of 5-HDA in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While an Enzyme-Linked Immunosorbent Assay (ELISA) is a potential high-throughput method, it would require the development of a specific antibody to 5-HDA.

  • LC-MS/MS: This is the preferred method for its high sensitivity, specificity, and minimal sample preparation requirements compared to GC-MS. It allows for the direct analysis of 5-HDA in complex biological samples.[7][8]

  • GC-MS: A robust and reliable technique that often requires derivatization of the analyte to increase its volatility and thermal stability for gas-phase analysis.[9][10]

  • ELISA: A high-throughput immunoassay that would be suitable for screening large numbers of samples, but its development is dependent on the availability of a highly specific monoclonal or polyclonal antibody against 5-HDA.[11][12]

Experimental Protocols

Quantification of 5-HDA by LC-MS/MS

This protocol describes the analysis of 5-HDA in human plasma.

3.1.1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., a deuterated analog of 5-HDA).

  • Vortex mix for 15 seconds.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[13]

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Transfer the supernatant to a new tube and dilute 1:4 with water containing 0.1% formic acid.[13]

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

3.1.2. Liquid Chromatography Conditions

  • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[13]

  • Mobile Phase A: 0.1% formic acid in water.[13]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[13]

  • Flow Rate: 0.5 mL/min.[13]

  • Gradient:

    • Start with 2% B for 1.5 min.

    • Linearly increase to 50% B over 3.5 min.

    • Increase to 100% B in 1 min and hold for 1.5 min.

    • Return to 2% B and equilibrate for 1.5 min.[13]

  • Injection Volume: 5 µL.[13]

3.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[14]

  • MRM Transitions (Hypothetical):

    • 5-HDA: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

    • Note: Specific MRM transitions need to be optimized by infusing a standard solution of 5-HDA.

3.1.4. Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dilute Supernatant Dilution Centrifuge->Dilute LC_Separation LC Separation (C18 Column) Dilute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Data Quantification MS_Detection->Quantification

Caption: LC-MS/MS workflow for 5-HDA quantification.

Quantification of 5-HDA by GC-MS

This protocol outlines a general procedure for analyzing 5-HDA in plasma, which requires a derivatization step.

3.2.1. Sample Preparation and Derivatization

  • Perform an initial extraction of 5-HDA from plasma using a suitable organic solvent like ethyl acetate.[10]

  • Evaporate the organic extract to dryness under a stream of nitrogen.

  • To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[10][15]

  • Incubate the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of 5-HDA.[10]

  • The sample is now ready for GC-MS analysis.

3.2.2. Gas Chromatography Conditions

  • Column: A non-polar capillary column, such as a DB-5MS (30m x 0.25mm x 0.25µm).[16]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[16]

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 1 minute.

    • Ramp at 10°C/min to 325°C.

    • Hold at 325°C for 10 minutes.[16]

  • Injection Mode: Splitless.[9]

3.2.3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Impact (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.

  • Monitored Ions: Specific m/z values corresponding to the TMS-derivatized 5-HDA and internal standard.

3.2.4. Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Extraction Solvent Extraction Plasma->Extraction Dry Evaporation Extraction->Dry Derivatize Derivatization (BSTFA) Dry->Derivatize GC_Separation GC Separation (DB-5MS Column) Derivatize->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Quantification Data Quantification MS_Detection->Quantification ELISA_Workflow Prep Prepare Standards & Samples Coat Add Capture Antibody Prep->Coat Add_Sample Add Standards/Samples Coat->Add_Sample Add_Conjugate Add Biotinylated 5-HDA Add_Sample->Add_Conjugate Add_Enzyme Add HRP-Streptavidin Add_Conjugate->Add_Enzyme Add_Substrate Add TMB Substrate Add_Enzyme->Add_Substrate Stop Add Stop Solution Add_Substrate->Stop Read Read Absorbance at 450 nm Stop->Read Calculate Calculate Concentration Read->Calculate KATP_Pathway Metabolic_Stress Metabolic Stress (e.g., Ischemia) ATP_decrease Cellular ATP ↓ Metabolic_Stress->ATP_decrease KATP_Channel KATP Channel ATP_decrease->KATP_Channel opens K_efflux K+ Efflux KATP_Channel->K_efflux Five_HDA This compound Five_HDA->KATP_Channel blocks Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_influx Ca2+ Influx ↓ Hyperpolarization->Ca_influx Cardioprotection Cardioprotection Ca_influx->Cardioprotection

References

Application Notes and Protocols: Synthesis and Biological Significance of 5-Hydroxydecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydecanoic acid (5-HD) and its derivatives are molecules of significant interest in chemical synthesis and pharmacology. The most prominent derivative is its intramolecular ester, δ-decalactone, a widely used flavor and fragrance component found naturally in many fruits and dairy products. Beyond its sensory applications, 5-HD has emerged as a critical tool in cardiovascular research. It is widely recognized as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels, playing a crucial role in studies on ischemic preconditioning and cardioprotection.[1][2] This document provides detailed protocols for the chemical synthesis of these compounds and explores their biological applications, particularly their mechanism of action in cellular signaling pathways.

Synthetic Strategies and Protocols

The most common and industrially viable route to δ-decalactone, the lactonized form of this compound, involves the Baeyer-Villiger oxidation of 2-pentylcyclopentanone. This precursor is typically synthesized in a two-step process from cyclopentanone and n-valeraldehyde.

Overall Synthetic Workflow

The synthesis can be visualized as a three-step process: Aldol Condensation/Dehydration, Hydrogenation, and Baeyer-Villiger Oxidation.

G cluster_0 Step 1: Aldol Condensation & Dehydration cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Baeyer-Villiger Oxidation cluster_3 Hydrolysis (Optional) A Cyclopentanone + n-Valeraldehyde B 2-Pentylidene cyclopentanone A->B  Base Catalyst (e.g., NaOH) Acid Catalyst (e.g., Oxalic Acid), Heat   C 2-Pentylcyclopentanone B->C H₂ Catalyst (e.g., Pt/C)   D δ-Decalactone (this compound lactone) C->D Oxidant (e.g., H₂O₂) Acid Accelerator, 50°C   E This compound D->E Base (e.g., NaOH) then Acid Workup  

Caption: Overall workflow for the synthesis of δ-Decalactone and this compound.

Experimental Protocols

Protocol 1: Synthesis of δ-Decalactone via Baeyer-Villiger Oxidation

This protocol details the three-step synthesis of δ-decalactone from cyclopentanone and n-valeraldehyde.[3][4][5]

Step 1: Synthesis of 2-Pentylidene cyclopentanone

  • Reaction Setup: To a flask equipped with a stirrer and a water separator, add cyclopentanone, n-valeraldehyde, toluene (as solvent), and a phase transfer catalyst such as PEG-400 under alkaline conditions (e.g., NaOH solution).

  • Aldol Condensation: Stir the mixture vigorously at room temperature to facilitate the aldol condensation reaction.

  • Dehydration: After the initial condensation, add an acidic catalyst (e.g., 0.2 g oxalic acid) to the mixture. Heat the flask and stir, removing water via the water separator until no more water is collected.

  • Work-up: Cool the reaction mixture. Wash the organic layer sequentially with saturated salt water and a 5% sodium bicarbonate (NaHCO₃) solution.

  • Purification: Remove the toluene by atmospheric distillation. The remaining residue is then distilled under reduced pressure to yield 2-pentylidene cyclopentanone as a yellow solution.

Step 2: Synthesis of 2-Pentylcyclopentanone

  • Reaction Setup: In a hydrogenation reactor, combine the 2-pentylidene cyclopentanone (5 g) from Step 1, a platinum on carbon catalyst (Pt/C, 0.2 g), and ethanol (40 mL) as a solvent.

  • Hydrogenation: Seal the reactor and purge with nitrogen (N₂). Introduce hydrogen gas (H₂) and maintain atmospheric pressure. Stir the reaction mixture until the uptake of hydrogen ceases.

  • Work-up: Filter the reaction mixture to remove the Pt/C catalyst.

  • Purification: Evaporate the ethanol solvent to yield 2-pentylcyclopentanone. The product is typically of sufficient purity for the next step.

Step 3: Synthesis of δ-Decalactone

  • Reaction Setup: In a flask, dissolve 2-pentylcyclopentanone in methanol (30 mL). Add an acid accelerator (e.g., sulfuric acid or acetic acid, 2 mL).

  • Baeyer-Villiger Oxidation: Heat the solution to 50°C. Add hydrogen peroxide (H₂O₂) dropwise as the oxidant. A typical molar ratio of H₂O₂ to the ketone is 4:1.[3]

  • Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize the acid. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to obtain high-purity δ-decalactone.

Quantitative Data Presentation

The following table summarizes the typical yields achieved for the multi-step synthesis of δ-decalactone.

StepPrecursor(s)ProductCatalyst/Key ReagentsTypical Yield (%)Reference
1. Aldol Condensation & DehydrationCyclopentanone & n-Valeraldehyde2-Pentylidene cyclopentanoneNaOH, Oxalic Acid86.3[3][4][6]
2. Hydrogenation2-Pentylidene cyclopentanone2-PentylcyclopentanonePt/C, H₂91.5[3][4][6]
3. Baeyer-Villiger Oxidation2-Pentylcyclopentanoneδ-DecalactoneH₂O₂, Acid Accelerator61.2[3][4][6]
Overall Yield Cyclopentanone & n-Valeraldehyde δ-Decalactone - ~48.2 Calculated

Application in Drug Development: Mechanism of Action

This compound (5-HD) is a crucial pharmacological tool used to investigate cellular protection mechanisms, particularly in the context of cardiac ischemia-reperfusion injury. Its primary molecular target is the mitochondrial ATP-sensitive potassium (mitoKATP) channel.

Inhibition of mitoKATP Channels and Downstream Effects

Under normal physiological conditions, high levels of mitochondrial ATP keep the mitoKATP channels closed. During ischemic events, ATP levels drop, causing these channels to open. The opening of mitoKATP channels is considered a key step in triggering cellular protection mechanisms known as ischemic preconditioning.

5-HD acts as an antagonist to this protective mechanism. It is not the active inhibitor itself but a pro-drug. Inside the cell, 5-HD is converted by acyl-CoA synthetase on the outer mitochondrial membrane into its active form, 5-hydroxydecanoyl-CoA (5-HD-CoA).[7][8] This active form then inhibits the mitoKATP channel, preventing K⁺ influx into the mitochondrial matrix.[2] The blockade of these channels by 5-HD prevents the downstream signaling events associated with cardioprotection, making it an invaluable tool for studying these pathways.

G cluster_cell Cardiomyocyte cluster_mito Mitochondrion cluster_cyto Cytosol MitoKATP mitoKATP Channel Matrix Mitochondrial Matrix MitoKATP->Matrix K⁺ Influx ROS Controlled ROS Signaling Matrix->ROS Cardioprotection Cardioprotection (Ischemic Preconditioning) ROS->Cardioprotection FiveHD_ext This compound (5-HD) FiveHD_CoA 5-HD-CoA (Active Form) FiveHD_ext->FiveHD_CoA CoA + ATP FiveHD_CoA->MitoKATP Inhibition ACS Acyl-CoA Synthetase Ischemia Ischemia / Low ATP Ischemia->MitoKATP Activation

Caption: Mechanism of 5-HD as a mitoKATP channel inhibitor in cardiomyocytes.

References

Application Notes and Protocols for Polymer Synthesis Using 5-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of polymers derived from 5-hydroxydecanoic acid, a renewable resource with significant potential in the development of biodegradable and biocompatible materials. The primary route for polymerization is through the ring-opening polymerization (ROP) of its corresponding lactone, δ-decalactone. This document details the protocols for this method, presents key quantitative data, and outlines the characterization of the resulting polymers, making it a valuable resource for those in polymer chemistry, materials science, and drug delivery systems.

Introduction

This compound is a versatile monomer for the synthesis of aliphatic polyesters, a class of polymers known for their biodegradability and potential applications in the biomedical field. The most common and effective method for producing high molecular weight polymers from this monomer is the ring-opening polymerization (ROP) of its cyclic ester, δ-decalactone. This process offers excellent control over the polymer's molecular weight and distribution. These polymers, specifically poly(δ-decalactone), are of interest for applications such as drug delivery, tissue engineering, and as components in thermoplastic elastomers.[1][2]

Polymerization Methods

The synthesis of poly(5-hydroxydecanoate) can be approached through two main pathways: the direct polycondensation of this compound and the ring-opening polymerization of δ-decalactone.

Ring-Opening Polymerization (ROP) of δ-Decalactone

ROP is the preferred method for achieving high molecular weight poly(δ-decalactone) with controlled characteristics.[1] This method involves the use of a catalyst and an initiator to open the lactone ring and propagate the polymer chain.

Experimental Protocols

Protocol 1: Bulk Ring-Opening Polymerization of δ-Decalactone using an Organocatalyst

This protocol describes the synthesis of poly(δ-decalactone) via bulk ring-opening polymerization using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst.[1][3]

Materials:

  • δ-Decalactone (moisture-sensitive)

  • 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)

  • Nitrogen gas (inert atmosphere)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Monomer Preparation: Dry the δ-decalactone (e.g., 44.2 g, 260.0 mmol) by heating to 50 °C under high vacuum with stirring for 20 minutes to remove any residual moisture.[3]

  • Reaction Setup: After drying, switch the atmosphere to nitrogen gas.

  • Catalyst Addition: Add the organocatalyst TBD (e.g., 0.9 g, 6.5 mmol) to the flask containing the molten monomer.[3]

  • Polymerization: Stir the reaction mixture at 50 °C under an inert atmosphere for a designated time (e.g., 7 hours). The viscosity of the mixture will increase as the polymerization progresses.[3]

  • Termination and Purification: The polymerization can be terminated by exposing the reaction to air. The resulting polymer can be used as is or purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., cold methanol).

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Data Presentation

The properties of poly(δ-decalactone) are influenced by the polymerization conditions. The following tables summarize key quantitative data from literature.

ParameterValueReference
Molecular Weight (Mn)Up to 35 kg/mol (homopolymer)[1]
Polydispersity Index (PDI)1.1 - 1.4[1]
Glass Transition Temp (Tg)-51 °C[1]
Thermodynamic Parameters for Polymerization
Enthalpy of Polymerization (ΔHp)-17.1 ± 0.6 kJ mol⁻¹[1]
Entropy of Polymerization (ΔSp)-54 ± 2 J mol⁻¹ K⁻¹[1]

Table 1: Properties of Poly(δ-decalactone) from Ring-Opening Polymerization

Mandatory Visualizations

Polymer Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of poly(δ-decalactone) via ring-opening polymerization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer δ-Decalactone Polymerization Ring-Opening Polymerization Monomer->Polymerization Catalyst Catalyst (e.g., TBD) Catalyst->Polymerization Initiator Initiator (Optional) Initiator->Polymerization CrudePolymer Crude Poly(δ-decalactone) Polymerization->CrudePolymer Purification Dissolution & Precipitation CrudePolymer->Purification PurePolymer Purified Poly(δ-decalactone) Purification->PurePolymer NMR NMR Spectroscopy (Structure, Mn) PurePolymer->NMR GPC GPC/SEC (Mn, PDI) PurePolymer->GPC DSC DSC (Tg, Tm) PurePolymer->DSC

Caption: Workflow for Poly(δ-decalactone) Synthesis and Characterization.

Logical Relationship of Polymer Properties

The following diagram illustrates the relationship between polymerization conditions, polymer characteristics, and potential applications.

G cluster_conditions Polymerization Conditions cluster_properties Polymer Properties cluster_applications Potential Applications MonomerConc [Monomer] / [Initiator] Ratio MW Molecular Weight (Mn) MonomerConc->MW controls Temp Temperature Temp->MW affects PDI Polydispersity (PDI) Temp->PDI affects Time Reaction Time Time->MW influences Thermal Thermal Properties (Tg, Tm) MW->Thermal impacts DrugDelivery Drug Delivery MW->DrugDelivery determines release profile TissueEng Tissue Engineering MW->TissueEng affects degradation rate PDI->DrugDelivery impacts reproducibility Elastomers Thermoplastic Elastomers Thermal->Elastomers defines use temperature

Caption: Interplay of Polymerization Conditions, Properties, and Applications.

Polymer Characterization

Standard techniques are employed to characterize the synthesized poly(δ-decalactone).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and determine the number-average molecular weight (Mn) by end-group analysis.[4]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is utilized to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[3]

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).[1]

Applications in Drug Development

The biodegradable and biocompatible nature of poly(δ-decalactone) makes it a promising candidate for various applications in drug development. Its low glass transition temperature suggests it is an amorphous, rubbery polymer at physiological temperatures, which can be advantageous for formulating flexible drug delivery systems.[1] Copolymers incorporating poly(δ-decalactone) can be synthesized to create materials with tailored properties for specific applications, such as controlled drug release and as matrices for tissue engineering.[5] The synthesis of block copolymers with other biocompatible polymers, like polylactide, allows for the creation of amphiphilic structures that can self-assemble into micelles or nanoparticles for targeted drug delivery.[4]

References

5-Hydroxydecanoic Acid: A Key Modulator of ATP-Sensitive Potassium Channels in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction: 5-Hydroxydecanoic acid (5-HDA) is a medium-chain hydroxy fatty acid that has garnered significant attention in the field of drug discovery due to its specific inhibitory action on ATP-sensitive potassium (KATP) channels.[1][2] These channels play a crucial role in coupling the metabolic state of a cell to its electrical activity, making them vital in various physiological and pathophysiological processes. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing 5-HDA as a tool to investigate KATP channel function and explore its therapeutic potential.

Biological Activity and Mechanism of Action

5-HDA is widely recognized as a selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels, although it can also inhibit sarcolemmal KATP (sarcKATP) channels, particularly in the presence of ATP.[3] Its primary mechanism of action involves the inhibition of KATP channel opening, which in turn modulates cellular processes sensitive to potassium ion flux and membrane potential. The half-maximal inhibitory concentration (IC50) for KATP channel inhibition by 5-HDA is approximately 30 µM.[3]

The modulation of KATP channels by 5-HDA has profound implications in disease models, most notably in cardioprotection and neuroprotection. In the context of myocardial ischemia-reperfusion injury, the opening of mitoKATP channels is considered a key step in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic insults. 5-HDA is frequently used to block this protective effect, thereby elucidating the role of mitoKATP channels in cardioprotective signaling pathways.[4][5][6]

Key Applications in Drug Discovery

  • Cardioprotection Research: Investigating the mechanisms of ischemic preconditioning and postconditioning in cardiac models.[4][5][6]

  • Neuroprotection Studies: Elucidating the role of KATP channels in neuronal survival and protection against ischemic brain injury and neurodegenerative diseases.

  • Metabolic Disorders: Studying the involvement of KATP channels in insulin secretion and glucose homeostasis.

  • Channel Biophysics: Characterizing the function and regulation of different KATP channel subtypes.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various experimental studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell/Tissue TypeExperimental ConditionReference
IC50~30 µMRat ventricular myocytes (sarcKATP)Inhibition of channel activity in the presence of ATP[3]
IC5045-75 µMHeart and liver mitochondria (mitoKATP)Inhibition of K+ flux[1]
Concentration10 or 100 µMGuinea-pig ventricular myocytesBlockade of ATP-sensitive K+ current[2]

Table 2: In Vivo Dosage of this compound

Animal ModelDosageRoute of AdministrationApplicationReference
Dog30 mg/kgIntravenous (i.v.)Blockade of monophasic action potential shortening during myocardial ischemia[7]
RabbitNot specifiedNot specifiedAbolishment of cardioprotective effects of Na+-H+ exchange inhibition[4][5]

Signaling Pathways

The cardioprotective signaling cascade initiated by the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels is a critical area of investigation where 5-HDA serves as a key pharmacological tool. The opening of these channels, often triggered by ischemic preconditioning or pharmacological activators like diazoxide, leads to a series of downstream events culminating in cellular protection. A key component of this pathway is the generation of reactive oxygen species (ROS), which act as signaling molecules to activate protein kinase C (PKC), particularly the epsilon isoform (PKCε). Activated PKCε then phosphorylates downstream targets, contributing to the overall protective phenotype. 5-HDA is used to inhibit the initial step of this pathway, the opening of mitoKATP channels, thereby preventing the subsequent signaling events and abrogating the protective effect.

mitoKATP_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Cytosol mitoKATP mitoKATP Channel ROS Reactive Oxygen Species (ROS) mitoKATP->ROS Opening leads to generation PKC Protein Kinase C (PKCε) ROS->PKC Activates Downstream Downstream Protective Mechanisms PKC->Downstream Phosphorylates & Activates Cardioprotection Cardioprotection Downstream->Cardioprotection Cardioprotection Ischemia Ischemic Preconditioning Ischemia->mitoKATP Opens Diazoxide Diazoxide Diazoxide->mitoKATP Opens Five_HDA 5-Hydroxydecanoic acid (5-HDA) Five_HDA->mitoKATP Blocks

Caption: Signaling pathway of mitoKATP channel-mediated cardioprotection.

Experimental Protocols

Protocol 1: Langendorff-Perfused Isolated Heart Model for Ischemia-Reperfusion Injury

This protocol describes a method to assess the effect of 5-HDA on myocardial infarct size in an ex vivo rat heart model.[2][8][9][10][11]

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose. Gassed with 95% O2 / 5% CO2 to a pH of 7.4 at 37°C.

  • This compound (5-HDA)

  • Triphenyltetrazolium chloride (TTC) stain

  • Langendorff perfusion system

Procedure:

  • Heart Isolation: Anesthetize the rat and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold KHB.

  • Langendorff Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with KHB at a constant pressure of 75 mmHg at 37°C.

  • Stabilization: Allow the heart to stabilize for 20 minutes.

  • Drug Treatment: For the 5-HDA group, perfuse the heart with KHB containing 100 µM 5-HDA for 10 minutes prior to ischemia. The control group receives KHB without 5-HDA.

  • Global Ischemia: Induce global ischemia by stopping the perfusion for 30 minutes.

  • Reperfusion: Restore perfusion with the respective buffer (with or without 5-HDA) for 120 minutes.

  • Infarct Size Measurement: At the end of reperfusion, freeze the heart and slice it into 2 mm thick sections. Incubate the slices in 1% TTC in phosphate buffer at 37°C for 20 minutes. TTC stains viable tissue red, while the infarcted area remains pale.

  • Data Analysis: Capture images of the stained slices and quantify the infarct area as a percentage of the total ventricular area using image analysis software.

Langendorff_Workflow A Heart Isolation (Wistar Rat) B Langendorff Perfusion (KHB, 37°C, 75 mmHg) A->B C Stabilization (20 min) B->C D Drug Perfusion (10 min) - Control (KHB) - 5-HDA (100 µM in KHB) C->D E Global Ischemia (30 min) D->E F Reperfusion (120 min) E->F G Infarct Staining (TTC) F->G H Image Analysis (Quantify Infarct Size) G->H

Caption: Experimental workflow for Langendorff heart perfusion.

Protocol 2: In Vitro Neuroprotection Assay in Cultured Neurons

This protocol outlines a method to evaluate the neuroprotective effects of 5-HDA against oxygen-glucose deprivation (OGD)-induced cell death in primary cortical neurons.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium with B27 supplement

  • Glucose-free Locke's buffer

  • Hypoxic chamber (1% O2, 5% CO2, 94% N2)

  • This compound (5-HDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Culture: Plate primary cortical neurons in poly-D-lysine coated 96-well plates and culture for 7-10 days.

  • Pre-treatment: Pre-incubate the neurons with varying concentrations of 5-HDA (e.g., 10, 50, 100 µM) in culture medium for 1 hour.

  • Oxygen-Glucose Deprivation (OGD): Replace the culture medium with glucose-free Locke's buffer and place the plate in a hypoxic chamber at 37°C for 2 hours to simulate ischemia.

  • Reperfusion: After OGD, replace the glucose-free buffer with the original culture medium (containing the respective concentrations of 5-HDA) and return the plate to a normoxic incubator (95% air, 5% CO2) for 24 hours.

  • Assessment of Cell Viability (MTT Assay): Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the normoxic control.

  • Assessment of Cytotoxicity (LDH Assay): Collect the culture supernatant and measure LDH release according to the manufacturer's instructions. Cytotoxicity is expressed as a percentage of the positive control (total cell lysis).

Neuroprotection_Workflow A Culture Primary Cortical Neurons B Pre-treatment with 5-HDA (1 hour) A->B C Oxygen-Glucose Deprivation (OGD) (2 hours in hypoxic chamber) B->C D Reperfusion (24 hours in normoxic incubator) C->D E Assess Cell Viability & Cytotoxicity (MTT and LDH assays) D->E

Caption: Workflow for in vitro neuroprotection assay.

Protocol 3: Patch-Clamp Electrophysiology for KATP Channel Activity

This protocol provides a general outline for recording KATP channel currents in isolated cardiomyocytes using the whole-cell patch-clamp technique to assess the inhibitory effect of 5-HDA.[3]

Materials:

  • Isolated ventricular cardiomyocytes

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.

  • Internal (pipette) solution: 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, with varying concentrations of ATP (e.g., 0.1 mM to induce channel opening), pH 7.2 with KOH.

  • This compound (5-HDA)

Procedure:

  • Cell Preparation: Place a coverslip with adherent isolated cardiomyocytes in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Fabrication and Filling: Pull glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Gigaseal Formation: Approach a cardiomyocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential of -70 mV and apply voltage ramps or steps to elicit KATP channel currents. Record baseline currents in the presence of low intracellular ATP.

  • Application of 5-HDA: Perfuse the cell with the external solution containing the desired concentration of 5-HDA (e.g., 30 µM) and record the changes in KATP channel current.

  • Data Analysis: Analyze the current-voltage (I-V) relationship and the magnitude of the current inhibition by 5-HDA.

Patch_Clamp_Workflow A Isolate Cardiomyocytes C Form Gigaseal and Establish Whole-Cell Configuration A->C B Prepare Patch Pipette (Internal Solution with low ATP) B->C D Record Baseline KATP Channel Currents C->D E Perfuse with 5-HDA D->E F Record Inhibited KATP Channel Currents E->F G Data Analysis (Current Inhibition) F->G

Caption: Workflow for patch-clamp analysis of KATP channels.

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions and concentrations based on their experimental setup and objectives. Appropriate institutional guidelines for animal and cell culture work must be followed.

References

Application Notes and Protocols for Studying KATP Channels with 5-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydecanoic acid (5-HD) is a widely utilized pharmacological tool in the study of ATP-sensitive potassium (KATP) channels. It is primarily recognized as a selective antagonist of mitochondrial KATP (mitoKATP) channels, making it an invaluable agent for investigating cellular processes where these channels are implicated, most notably in ischemic preconditioning and cardioprotection.[1][2][3] However, emerging evidence suggests that 5-HD may also exert off-target effects, including the inhibition of sarcolemmal KATP (sarcKATP) channels and interference with mitochondrial fatty acid β-oxidation.[2][4][5] This document provides detailed application notes and experimental protocols for the effective use of 5-HD in KATP channel research, along with a critical consideration of its potential non-specific actions.

Data Presentation

Table 1: Inhibitory Concentrations of this compound (5-HD) on KATP Channels

Channel TypePreparationSpeciesIC50 / Effective ConcentrationReference
mitoKATPIsolated heart and liver mitochondriaRat45-75 µM (K1/2)[3]
sarcKATPInside-out patches from ventricular myocytesRat~30 µM (IC50, in the presence of ATP)[5]
KATP ChannelsIn vivo regional myocardial ischemia modelDog30 mg/kg (i.v.)[6]
KATP ChannelsIn vivo ischemic preconditioning modelRat5 mg/kg (i.v.)[2]

Table 2: Effects of this compound (5-HD) in Cardioprotection Studies

Experimental ModelSpecies5-HD Concentration/DoseMeasured OutcomeEffect of 5-HDReference
Ischemic Preconditioning (IPC)Rat5 mg/kg (i.v.)Myocardial Infarct SizeAbolished the protective effect of IPC[2]
Ischemic Preconditioning (IPC)DogNot specifiedMonophasic Action Potential ShorteningSuppressed ischemia-induced shortening[6]
Diazoxide-induced CardioprotectionRabbitNot specifiedFlavoprotein OxidationReversed the effects of diazoxide[7]
Fasting-induced CardioprotectionRat100 µMContractile RecoveryAbolished the protective effect of fasting[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ischemic Preconditioning and Inhibition by 5-HD

Ischemic preconditioning (IPC) is a protective mechanism where brief episodes of ischemia and reperfusion protect the myocardium from a subsequent, more prolonged ischemic insult. The opening of mitoKATP channels is considered a critical step in this signaling cascade. 5-HD is used to probe the role of these channels by blocking their activity.

G cluster_0 Ischemic Preconditioning Stimulus cluster_1 Upstream Signaling cluster_2 Mitochondrial Events cluster_3 Cardioprotective Outcome IPC Brief Ischemia/ Reperfusion Adenosine Adenosine IPC->Adenosine Bradykinin Bradykinin IPC->Bradykinin PKC Protein Kinase C Adenosine->PKC Bradykinin->PKC mitoKATP mitoKATP Channel Opening PKC->mitoKATP ROS Reactive Oxygen Species (ROS) mitoKATP->ROS Cardioprotection Cardioprotection ROS->Cardioprotection FiveHD This compound (5-HD) FiveHD->mitoKATP Inhibition G cluster_0 Cytosol cluster_1 Mitochondrial Matrix FiveHD_cyto 5-HD FiveHD_mito 5-HD FiveHD_cyto->FiveHD_mito Transport AcylCoA_Synthetase Acyl-CoA Synthetase FiveHD_mito->AcylCoA_Synthetase FiveHD_CoA 5-HD-CoA AcylCoA_Synthetase->FiveHD_CoA BetaOxidation β-Oxidation Pathway FiveHD_CoA->BetaOxidation Inhibition Inhibition of Fatty Acid Oxidation BetaOxidation->Inhibition

References

Application Notes and Protocols for In Vivo Administration of 5-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydecanoic acid (5-HD) is a medium-chain fatty acid derivative widely utilized in biomedical research as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels. Its application in in vivo studies is crucial for elucidating the role of these channels in various physiological and pathophysiological processes, particularly in the contexts of cardioprotection and neuroprotection. These notes provide an overview of its applications, mechanism of action, and detailed protocols for its administration in animal models.

Mechanism of Action

The primary mechanism of action attributed to 5-HD is the blockade of mitoKATP channels. These channels are located on the inner mitochondrial membrane and are thought to play a critical role in cellular protection against ischemic injury. By inhibiting these channels, 5-HD is often used to investigate the downstream consequences of their closure, which include alterations in mitochondrial membrane potential, reactive oxygen species (ROS) production, and cellular calcium homeostasis.

However, it is important to note that the effects of 5-HD may not be exclusively mediated by mitoKATP channel inhibition. Research has shown that 5-HD can be activated to 5-hydroxydecanoyl-CoA and subsequently undergo β-oxidation within the mitochondria. This metabolic pathway suggests that some of the observed biological effects of 5-HD could be attributed to its metabolic products or the modulation of cellular metabolism. Additionally, 5-HD has been shown to inhibit sarcolemmal KATP channels in the presence of ATP.

Applications

The in vivo administration of 5-HD is primarily employed in studies investigating:

  • Cardioprotection: To probe the mechanisms of ischemic preconditioning and postconditioning, where the opening of mitoKATP channels is believed to be a key step. 5-HD is used to block these protective effects, thereby confirming the involvement of mitoKATP channels.

  • Neuroprotection: To explore the role of mitoKATP channels in neuronal survival and death in models of stroke, neurodegenerative diseases, and chemotherapy-induced neuropathy.[1] Studies have suggested that 5-HD can mitigate neuronal damage by regulating intracellular calcium levels.[1]

  • Ischemic Injury: In various organ systems to understand the contribution of mitoKATP channels to tissue damage following ischemia-reperfusion events.

Data Presentation

In Vitro and Ex Vivo Quantitative Data
ParameterValueSpecies/SystemNotes
IC50 (sarcKATP channels) ~30 µMRat ventricular myocytesInhibition observed only in the presence of ATP.
K1/2 (mitoKATP channels) 45-75 µMRat heart and liver mitochondriaInhibition of K+ flux when the channel is opened by GTP or diazoxide.[2]
In Vivo Pharmacokinetic Data

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound in Rodents

This protocol provides a general guideline for the IP administration of 5-HD in mice and rats. It is crucial to adhere to institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound (or its sodium salt for better water solubility)

  • Vehicle (e.g., sterile saline, DMSO, or a combination)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol for disinfection

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the animal accurately to determine the correct dose volume.

    • Properly restrain the animal. For rats, a two-person technique is often recommended. For mice, the scruff restraint method is common.

  • Preparation of 5-HD Solution:

    • Solubility: this compound is moderately soluble in water and soluble in organic solvents like ethanol and DMSO. The sodium salt of 5-HD exhibits better solubility in aqueous solutions.

    • Vehicle Selection: A common vehicle for compounds with limited aqueous solubility is a mixture of DMSO and sterile saline. For example, a stock solution can be prepared in DMSO and then diluted with sterile saline to the final desired concentration. A final DMSO concentration of less than 10% is generally recommended for in vivo studies.

    • Example Formulation:

      • Dissolve the required amount of 5-HD in a minimal volume of DMSO to create a stock solution.

      • Further dilute the stock solution with sterile saline to the final injection volume. Ensure the solution is clear and free of precipitates. For example, a final vehicle composition could be 10% DMSO in sterile saline.

    • Warm the injection solution to room temperature before administration to minimize animal discomfort.

  • Injection Procedure:

    • Position the animal in dorsal recumbency (on its back) with the head tilted slightly downward.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum (on the left side) and major organs.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.

    • Slowly inject the solution. The recommended maximum injection volume for mice is typically <10 mL/kg and for rats is also <10 mL/kg.

    • Withdraw the needle and return the animal to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.

Mandatory Visualization

Signaling_Pathways_of_5_HD cluster_0 Mitochondrion 5-HD_mito This compound mitoKATP mitoKATP Channel 5-HD_mito->mitoKATP Inhibition Acyl-CoA_Synthetase Acyl-CoA Synthetase 5-HD_mito->Acyl-CoA_Synthetase Substrate Membrane_Potential Mitochondrial Membrane Potential mitoKATP->Membrane_Potential Regulation ROS Reactive Oxygen Species (ROS) Membrane_Potential->ROS Influence on Cellular_Protection Ischemic Cardioprotection/ Neuroprotection ROS->Cellular_Protection Modulation of 5-HD-CoA 5-Hydroxydecanoyl-CoA Acyl-CoA_Synthetase->5-HD-CoA Beta_Oxidation β-Oxidation 5-HD-CoA->Beta_Oxidation Metabolic_Effects Modulation of Cellular Metabolism Beta_Oxidation->Metabolic_Effects 5-HD_ext 5-Hydroxydecanoic Acid (extracellular) 5-HD_ext->5-HD_mito Transport

Caption: Signaling Pathways of this compound.

Experimental_Workflow A Animal Acclimatization and Baseline Measurements B Preparation of 5-HD Solution A->B C Animal Restraint A->C D Intraperitoneal Injection B->D C->D E Induction of Experimental Condition (e.g., Ischemia) D->E F Post-Procedure Monitoring and Data Collection E->F G Data Analysis F->G

Caption: Experimental Workflow for In Vivo 5-HD Administration.

References

Application Note: Cell-Based Assays for 5-Hydroxydecanoic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxydecanoic acid (5-HD) is a well-characterized inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2][3] These channels play a crucial role in cellular processes such as cardioprotection against ischemic injury and neuroprotection.[4][5][6] By blocking mitoKATP channels, 5-HD can prevent the protective effects afforded by channel openers, making it a valuable tool for studying the physiological and pathological roles of these channels.[2][5] This application note provides detailed protocols for cell-based assays to investigate the activity of 5-HD by measuring its downstream effects on mitochondrial function, cell viability, and apoptosis.

Principle of Assays

The inhibition of mitoKATP channels by 5-HD leads to alterations in mitochondrial function, primarily affecting the mitochondrial membrane potential (ΔΨm).[4] This change in ΔΨm can subsequently impact cell viability and trigger apoptotic pathways. The assays described herein are designed to quantify these cellular changes.

  • Mitochondrial Membrane Potential Assay: This assay measures the electrical potential across the inner mitochondrial membrane, a key indicator of mitochondrial health.[7][8] A decrease in ΔΨm is often an early event in apoptosis.[5] We describe the use of the potentiometric fluorescent dye, Tetramethylrhodamine, Ethyl Ester (TMRE).

  • Cell Viability Assay: This assay assesses the overall health of a cell population and can indicate cytotoxic or cytostatic effects of a compound. The MTT assay, which measures the metabolic activity of viable cells, is a common method.[9]

  • Apoptosis Assay: This assay detects programmed cell death. Annexin V staining is used to identify the externalization of phosphatidylserine, an early marker of apoptosis, in conjunction with a viability dye like Propidium Iodide (PI) to distinguish between early and late apoptotic cells.[10]

Signaling Pathway of this compound

The primary molecular target of 5-HD is the mitoKATP channel. Its inhibition affects downstream cellular processes as depicted in the diagram below.

5-HD_Signaling_Pathway cluster_0 Mitochondrion mitoKATP_Channel mitoKATP Channel MMP Mitochondrial Membrane Potential (ΔΨm) mitoKATP_Channel->MMP Maintains ROS Reactive Oxygen Species (ROS) MMP->ROS Modulates Apoptosis_Initiation Apoptosis Initiation ROS->Apoptosis_Initiation Induces Cell_Death Cell Death Apoptosis_Initiation->Cell_Death Leads to 5-HD 5-Hydroxydecanoic Acid (5-HD) 5-HD->mitoKATP_Channel Inhibits

Caption: Signaling pathway of this compound (5-HD) action.

Data Presentation

The following table provides an example of how to structure quantitative data from a dose-response experiment with 5-HD.

5-HD Concentration (µM)Mitochondrial Membrane Potential (% of Control)Cell Viability (% of Control)Apoptotic Cells (%)
0 (Control)100 ± 5.2100 ± 4.55 ± 1.2
1095 ± 4.898 ± 3.96 ± 1.5
5075 ± 6.185 ± 5.315 ± 2.1
10055 ± 5.960 ± 6.830 ± 3.4
25030 ± 4.340 ± 5.155 ± 4.8
50015 ± 3.825 ± 4.275 ± 5.6

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Mitochondrial Membrane Potential Assay using TMRE

This protocol describes the measurement of mitochondrial membrane potential (ΔΨm) in live cells using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).[11]

Experimental Workflow

MMP_Workflow Start Seed Cells in a Microplate Incubate Incubate for 24h Start->Incubate Treat Treat with 5-HD and Controls Incubate->Treat Add_TMRE Add TMRE Staining Solution Treat->Add_TMRE Incubate_TMRE Incubate for 20-30 min at 37°C Add_TMRE->Incubate_TMRE Wash Wash with PBS Incubate_TMRE->Wash Measure Measure Fluorescence (Ex/Em = 549/575 nm) Wash->Measure Analyze Analyze Data Measure->Analyze

Caption: Workflow for the Mitochondrial Membrane Potential Assay.

Materials
  • Cells of interest (e.g., H9c2, SH-SY5Y)

  • Complete cell culture medium

  • 96-well black, clear-bottom microplate

  • This compound (5-HD)

  • TMRE (Tetramethylrhodamine, Ethyl Ester)

  • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - positive control for depolarization

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader

Procedure
  • Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 5-HD in complete culture medium. Remove the old medium from the wells and add 100 µL of the 5-HD dilutions. Include a vehicle control (e.g., DMSO or media alone) and a positive control for depolarization (e.g., 20 µM FCCP). Incubate for the desired treatment period (e.g., 24 hours).

  • TMRE Staining: Prepare a 200 nM TMRE working solution in pre-warmed culture medium. Remove the compound-containing medium and add 100 µL of the TMRE working solution to each well.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.

  • Washing: Gently aspirate the TMRE solution and wash the cells twice with 100 µL of pre-warmed PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader with excitation at ~549 nm and emission at ~575 nm.

  • Data Analysis: Subtract the background fluorescence from all readings. Express the fluorescence intensity of treated wells as a percentage of the vehicle control.

Cell Viability Assay (MTT Assay)

This protocol measures cell viability by quantifying the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[9]

Experimental Workflow

MTT_Workflow Start Seed Cells in a 96-well Plate Incubate_24h Incubate for 24h Start->Incubate_24h Treat_5HD Treat with 5-HD Incubate_24h->Treat_5HD Incubate_Treatment Incubate for 24-72h Treat_5HD->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze Data Measure_Absorbance->Analyze_Data

Caption: Workflow for the MTT Cell Viability Assay.

Materials
  • Cells of interest

  • Complete cell culture medium

  • 96-well clear microplate

  • This compound (5-HD)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Absorbance microplate reader

Procedure
  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of 5-HD and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank wells (media only) from all readings. Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC to detect the externalization of phosphatidylserine in apoptotic cells and Propidium Iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.[10]

Experimental Workflow

Apoptosis_Workflow Start Seed and Treat Cells with 5-HD Harvest Harvest Cells Start->Harvest Wash_PBS Wash with Cold PBS Harvest->Wash_PBS Resuspend Resuspend in Annexin V Binding Buffer Wash_PBS->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate_Dark Incubate for 15 min in the Dark Stain->Incubate_Dark Analyze_FCM Analyze by Flow Cytometry Incubate_Dark->Analyze_FCM Quantify Quantify Cell Populations Analyze_FCM->Quantify

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Materials
  • Cells of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound (5-HD)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cold PBS

  • Flow cytometer

Procedure
  • Cell Treatment: Seed cells in 6-well plates and treat with 5-HD for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Quantification: Quantify the percentage of cells in each quadrant:

    • Q1 (Annexin V-/PI+): Necrotic cells

    • Q2 (Annexin V+/PI+): Late apoptotic cells

    • Q3 (Annexin V-/PI-): Live cells

    • Q4 (Annexin V+/PI-): Early apoptotic cells

Conclusion

The provided protocols offer robust methods for characterizing the cellular activity of this compound. By assessing its impact on mitochondrial membrane potential, cell viability, and apoptosis, researchers can effectively investigate the functional consequences of mitoKATP channel inhibition in various cell-based models. These assays are fundamental tools for drug discovery and for elucidating the role of mitoKATP channels in health and disease.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Testing of 5-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydecanoic acid is a medium-chain fatty acid with a hydroxyl group at the C5 position. It is of interest in various research and development fields, including pharmaceuticals and materials science. Ensuring the purity of this compound is critical for its application, necessitating a reliable and accurate analytical method. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of chemical compounds.[1]

This application note details two primary HPLC methods for the purity testing of this compound: a primary method utilizing a Charged Aerosol Detector (CAD) for direct analysis and an alternative method involving pre-column derivatization for UV detection.

This compound is moderately soluble in water and soluble in organic solvents such as ethanol, which should be considered during sample preparation.[2][3] As a fatty acid, it lacks a strong chromophore, making direct UV detection challenging.[4] Therefore, the use of a universal detector like CAD or a derivatization strategy is recommended.

Recommended HPLC Method: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)

Charged Aerosol Detection is a universal detection method that is not dependent on the optical properties of the analyte and is ideal for non-volatile and semi-volatile compounds like this compound.[5] This method allows for the quantification of the main component and any non-volatile impurities without the need for derivatization.

Experimental Protocol

2.1.1. Materials and Reagents

  • This compound Reference Standard (≥97% purity)[6][7]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Methanol (HPLC grade)

2.1.2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Charged Aerosol Detector (CAD)

2.1.3. Chromatographic Conditions

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 60% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
CAD Nebulizer Temp. 35°C
CAD Evaporation Temp. 50°C
Data Collection Rate 10 Hz

2.1.4. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound Reference Standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the initial mobile phase composition to the desired concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution to a final concentration of approximately 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Alternative HPLC Method: Pre-Column Derivatization with UV Detection

For laboratories not equipped with a universal detector, pre-column derivatization to introduce a UV-active chromophore is a viable alternative. Derivatization with reagents like p-bromophenacyl bromide allows for sensitive UV detection.[8]

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • p-Bromophenacyl bromide (derivatizing agent)

  • Triethylamine (catalyst)

  • Methanol (HPLC grade)

3.1.2. Derivatization Procedure

  • To 100 µL of a 1 mg/mL solution of this compound in acetonitrile, add 100 µL of a 10 mg/mL solution of p-bromophenacyl bromide in acetonitrile.

  • Add 50 µL of a 10 mg/mL solution of triethylamine in acetonitrile.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Dilute the derivatized solution with the initial mobile phase to the desired concentration for HPLC analysis.

3.1.3. Chromatographic Conditions

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.2 mL/min
Column Temperature 40°C
Injection Volume 20 µL
Detection Wavelength 254 nm
Data Analysis

Similar to the CAD method, the purity is calculated based on the area percentage of the derivatized this compound peak.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample/ Reference Standard dissolve Dissolve in Methanol (1 mg/mL) prep_start->dissolve dilute Dilute with Initial Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect Detection by CAD separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: Experimental workflow for HPLC-CAD purity testing of this compound.

detection_decision_tree start Start: Purity Testing of This compound q1 Is a Charged Aerosol Detector (CAD) available? start->q1 method_cad Use Reversed-Phase HPLC with CAD (Primary Method) q1->method_cad Yes method_uv Perform Pre-column Derivatization and use UV Detection (Alternative Method) q1->method_uv No end_node End method_cad->end_node method_uv->end_node

Caption: Decision tree for selecting the appropriate HPLC detection method.

References

Application Note: Analysis of 5-Hydroxydecanoic Acid Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analysis of 5-Hydroxydecanoic acid (5-HDA) using mass spectrometry. It outlines predicted fragmentation pathways based on established principles of mass spectrometry and data from related isomers. Detailed protocols for sample preparation, derivatization, and analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided. This guide is intended to serve as a comprehensive resource for researchers involved in the qualitative and quantitative analysis of hydroxy fatty acids.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound (Molecular Weight: 188.27 g/mol ) in mass spectrometry is governed by the presence of its two key functional groups: a carboxylic acid and a secondary alcohol. Under Electron Ionization (EI), commonly used in GC-MS, the molecular ion ([M]⁺˙ at m/z 188) is often weak or absent.[1][2] The fragmentation pattern is dominated by characteristic cleavages adjacent to these functional groups.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage at C5: The most significant fragmentation is expected to be the cleavage of the C-C bonds adjacent to the hydroxyl group at the C5 position.[1]

    • Cleavage of the C4-C5 bond results in a fragment containing the hydroxyl group, which can yield a prominent ion at m/z 117 .

    • Cleavage of the C5-C6 bond results in the loss of a C5H11 alkyl radical, leading to a fragment ion at m/z 101 .

  • Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols, which would produce an ion at m/z 170 .[1]

  • Carboxylic Acid Group Fragmentation: Cleavage of bonds near the carboxyl group can result in the loss of a hydroxyl radical (•OH, 17 Da) to form an ion at m/z 171 , or the loss of the entire carboxyl group (•COOH, 45 Da) to yield an ion at m/z 143 .[1]

  • McLafferty Rearrangement: Carboxylic acids can undergo a McLafferty rearrangement, which for 5-HDA would result in a characteristic ion at m/z 74 .

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

G M This compound [M]⁺˙ m/z 188 m170 [M-H₂O]⁺˙ m/z 170 M->m170 - H₂O M->m170 m117 [C₆H₁₃O₂]⁺ m/z 117 M->m117 α-cleavage (C4-C5) M->m117 m101 [C₅H₉O₂]⁺ m/z 101 M->m101 α-cleavage (C5-C6) M->m101 m143 [M-COOH]⁺ m/z 143 M->m143 - •COOH M->m143

Figure 1: Predicted EI fragmentation pathways of this compound.

Quantitative Data Summary

While specific quantitative performance data (e.g., Limit of Detection, Limit of Quantitation) must be determined empirically on the specific instrument and matrix used, the following tables summarize the predicted and known fragmentation data for 5-HDA and its isomers.

Table 1: Predicted Key Fragment Ions for this compound (EI)

m/zProposed Fragment IonProposed Origin
170[C₁₀H₁₈O₂]⁺˙Loss of water (-H₂O) from the molecular ion
143[C₁₀H₁₉O]⁺Loss of the carboxyl group (-COOH)
117[C₆H₁₃O₂]⁺Alpha-cleavage at C4-C5 bond
101[C₅H₉O₂]⁺Alpha-cleavage at C5-C6 bond
74[C₃H₆O₂]⁺˙McLafferty Rearrangement

Table 2: Comparison of Major Fragment Ions of Hydroxydecanoic Acid Isomers (EI-MS)

Isomerm/z of Major FragmentsReference
2-Hydroxydecanoic acid 143, 113, 76, 69[2]
3-Hydroxydecanoic acid 170, 115, 89, 60[2]
This compound (Predicted) 170, 143, 117, 101-
10-Hydroxydecanoic acid 170, 152, 135, 129, 111[3]

Experimental Protocols

Effective analysis of 5-HDA requires careful sample preparation, often involving derivatization to improve chromatographic behavior and ionization efficiency. Below are protocols for GC-MS and LC-MS/MS analysis.

General Experimental Workflow

The overall workflow for the analysis of 5-HDA from a biological matrix is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extract Liquid-Liquid or Solid-Phase Extraction Sample->Extract Deriv Derivatization (e.g., Silylation, Esterification) Extract->Deriv Dried Extract Analysis GC-MS or LC-MS/MS Analysis Deriv->Analysis Process Chromatogram Integration & Spectral Analysis Analysis->Process Raw Data Quant Quantification (Standard Curve) Process->Quant

Figure 2: General workflow for 5-HDA analysis from biological samples.

Protocol 1: GC-MS Analysis of 5-HDA

GC-MS is a robust technique for analyzing fatty acids. Derivatization is mandatory to increase the volatility of 5-HDA. Silylation of both the carboxyl and hydroxyl groups is a common and effective approach.[4][5]

3.2.1 Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., deuterated fatty acid)[6]

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS[5]

  • Anhydrous Pyridine or Acetonitrile

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., ENV+)[5]

3.2.2 Sample Preparation and Derivatization

  • Extraction: For biological samples like plasma, perform a liquid-liquid extraction with a solvent system like ethyl acetate/hexane or use an appropriate SPE cartridge to isolate the fatty acid fraction.[5][6]

  • Drying: Evaporate the solvent from the extracted sample to complete dryness under a stream of nitrogen.

  • Derivatization (Silylation): a. Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried extract to dissolve the residue. b. Add 50 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 60-70°C for 30 minutes.[4] d. Cool the sample to room temperature before injection.

3.2.3 GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent GC or equivalent

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar)

  • Injection Volume: 1 µL, splitless mode

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-500

Protocol 2: LC-MS/MS Analysis of 5-HDA

LC-MS/MS provides high sensitivity and specificity and may not require derivatization, analyzing the native acid in negative ion mode.

3.3.1 Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., C17:0 or a deuterated analog)

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

  • Additives: Formic Acid or Ammonium Acetate[8]

3.3.2 Sample Preparation

  • Extraction: Perform protein precipitation for plasma samples by adding 3 volumes of ice-cold acetonitrile or methanol containing the internal standard.[8]

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.[8]

  • Collection: Transfer the supernatant to an autosampler vial for injection.

3.3.3 LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient from 30% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B (equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole or QTOF mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

    • Precursor Ion: m/z 187.13 ([M-H]⁻)

    • Collision Energy: Optimize for key transitions (e.g., 10-25 eV)

    • Product Ions: Monitor for fragments resulting from the loss of H₂O (m/z 169.12) and other characteristic fragments. The high-resolution mass of fragments can help confirm their elemental composition.[9]

References

Synthesis of Poly(3-hydroxyvalerate-co-5-hydroxydecenoate): A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

The synthesis of the novel copolyester, poly(3-hydroxyvalerate-co-5-hydroxydecenoate) [P(3HV-co-5HDD)], represents a significant advancement in the field of biodegradable polymers. This material combines a short-chain-length (SCL) monomer, 3-hydroxyvalerate (3HV), with a functionalized medium-chain-length (MCL) monomer, 5-hydroxydecenoate (5HDD). The presence of the unsaturated 5HDD monomer introduces a reactive site along the polymer backbone, opening up possibilities for post-polymerization modifications, such as cross-linking or the attachment of bioactive molecules. This functionalization makes P(3HV-co-5HDD) a promising candidate for applications in drug delivery, tissue engineering, and the development of advanced biomaterials.

The microbial synthesis of this copolymer has been successfully demonstrated using a novel isolate of Pseudomonas aeruginosa.[1] This bacterium, when cultivated on a simple carbon source like glucose, can produce P(3HV-co-5HDD) as an intracellular storage material.[1] The biosynthesis process leverages the bacterium's natural metabolic pathways to generate the necessary hydroxyacyl-CoA precursors for polymerization by PHA synthase.

For researchers and drug development professionals, the ability to produce this functionalized biopolymer through a sustainable fermentation process is of great interest. The protocols outlined below provide a comprehensive guide for the cultivation of Pseudomonas aeruginosa, the extraction and purification of the P(3HV-co-5HDD) copolymer, and its subsequent characterization.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the biosynthesis of P(3HV-co-5HDD) by Pseudomonas aeruginosa grown on glucose.[1]

ParameterValueUnit
Cell Dry Weight (CDW)7g/L
PHA Content14.6% of CDW
Glass Transition Temperature (Tg)4°C
Polydispersity Index (PDI)1.059-

Note: The original research indicated two distinct melting temperatures, the specific values for which would be required from the full-text article for complete reporting.

Experimental Protocols

Protocol 1: Microbial Synthesis of P(3HV-co-5HDD)

This protocol describes the fermentation process for the production of P(3HV-co-5HDD) using Pseudomonas aeruginosa.

Materials:

  • A suitable isolate of Pseudomonas aeruginosa capable of producing P(3HV-co-5HDD)

  • Nutrient Broth (for inoculum preparation)

  • Mineral Salt Medium (MSM) with the following composition (per liter):

    • KH₂PO₄: 1.5 g

    • Na₂HPO₄: 3.57 g

    • (NH₄)₂SO₄: 1.0 g

    • MgSO₄·7H₂O: 0.2 g

  • Trace element solution (1 ml/L of MSM)

  • Glucose solution (sterilized separately)

  • Shaker incubator

  • Fermenter

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of Pseudomonas aeruginosa into a flask containing 50 mL of Nutrient Broth.

    • Incubate at 30-37°C with shaking at 150-200 rpm for 18-24 hours, or until a turbid culture is obtained.

  • Fermentation:

    • Prepare the Mineral Salt Medium and sterilize by autoclaving.

    • Aseptically add the separately sterilized glucose solution to the MSM to a final concentration of 5% (w/v).

    • Inoculate the production medium with the overnight culture of Pseudomonas aeruginosa (typically a 2-5% v/v inoculum).

    • Incubate in a shaker flask or a fermenter at 30-37°C with adequate aeration and agitation for 48-72 hours.

    • Monitor cell growth (e.g., by measuring optical density at 600 nm) and PHA accumulation.

  • Cell Harvesting:

    • After the fermentation period, harvest the bacterial cells by centrifugation at 8,000-10,000 x g for 15-20 minutes.

    • Wash the cell pellet with distilled water and re-centrifuge.

    • Lyophilize or oven-dry the cell pellet at 60°C to determine the cell dry weight (CDW).

Protocol 2: Extraction and Purification of P(3HV-co-5HDD)

This protocol details the extraction of the copolymer from the bacterial biomass.

Materials:

  • Dried PHA-containing biomass

  • Chloroform (or another suitable solvent like dimethyl carbonate)

  • Sodium hypochlorite solution (optional, for cell lysis)

  • Methanol or ethanol (as a non-solvent for precipitation)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Cell Lysis (Optional but recommended):

    • Resuspend the dried biomass in a sodium hypochlorite solution (e.g., 5-10% available chlorine) and stir for 1-2 hours at room temperature to digest non-PHA cellular material.

    • Centrifuge the mixture and wash the remaining pellet (containing PHA granules) thoroughly with distilled water, followed by methanol, to remove residual hypochlorite and lipids.

  • Solvent Extraction:

    • Add chloroform to the dried and lysed cell pellet in a flask.

    • Reflux the mixture at the boiling point of chloroform (approx. 61°C) for 4-6 hours with constant stirring.

    • After extraction, filter the hot solution to remove cell debris.

  • Polymer Precipitation:

    • Concentrate the resulting polymer solution using a rotary evaporator.

    • Precipitate the P(3HV-co-5HDD) by slowly adding the concentrated chloroform solution to a 10-fold excess of cold methanol or ethanol with vigorous stirring.

    • The white, fibrous polymer will precipitate out of the solution.

  • Purification and Drying:

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with fresh methanol or ethanol to remove any remaining impurities.

    • Dry the purified P(3HV-co-5HDD) in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 3: Characterization of P(3HV-co-5HDD)

This protocol outlines the analytical techniques used to characterize the synthesized copolymer.

1. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the polymer.

  • Method: Record the FTIR spectrum of a thin polymer film cast from a chloroform solution on a KBr plate. Look for the characteristic ester carbonyl peak around 1720-1740 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the chemical structure and monomer composition of the copolymer.

  • Method: Dissolve the polymer in deuterated chloroform (CDCl₃) and record ¹H and ¹³C NMR spectra. The chemical shifts and integration of the peaks will confirm the presence of both 3-hydroxyvalerate and 5-hydroxydecenoate units and allow for the calculation of their molar ratio.

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the thermal properties, such as the glass transition temperature (Tg) and melting temperature(s) (Tm).

  • Method: Heat a small sample of the polymer in a DSC instrument under a nitrogen atmosphere. The sample is typically heated, cooled, and then reheated to erase thermal history. The Tg and Tm are determined from the second heating scan.

4. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Method: Dissolve the polymer in a suitable solvent (e.g., chloroform or THF) and inject it into a GPC system equipped with a suitable column set and a refractive index detector. Polystyrene standards are typically used for calibration.

Visualizations

Experimental_Workflow A Inoculum Preparation (Pseudomonas aeruginosa) B Fermentation (Glucose as Carbon Source) A->B C Cell Harvesting (Centrifugation) B->C D Cell Lysis & Drying C->D E Solvent Extraction (Chloroform) D->E F Polymer Precipitation (Methanol/Ethanol) E->F G Purification & Drying F->G H P(3HV-co-5HDD) Copolymer G->H I Characterization H->I J FTIR I->J K NMR I->K L DSC I->L M GPC I->M

Caption: Experimental workflow for the synthesis and characterization of P(3HV-co-5HDD).

Biosynthesis_Pathway cluster_input Carbon Source cluster_pathways Metabolic Pathways cluster_precursors Monomer Precursors cluster_monomers Hydroxyacyl-CoA Monomers cluster_polymerization Polymerization Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Fatty_Acid_Metabolism Fatty Acid Metabolism (β-oxidation & de novo synthesis) TCA_Cycle->Fatty_Acid_Metabolism Propionyl_CoA Propionyl-CoA Fatty_Acid_Metabolism->Propionyl_CoA Hydroxyacyl_CoAs (R)-3-hydroxyacyl-CoAs Fatty_Acid_Metabolism->Hydroxyacyl_CoAs HV_CoA (R)-3-hydroxyvaleryl-CoA Propionyl_CoA->HV_CoA HDD_CoA (R)-5-hydroxydecenoyl-CoA Hydroxyacyl_CoAs->HDD_CoA PHA_Synthase PHA Synthase HV_CoA->PHA_Synthase HDD_CoA->PHA_Synthase Polymer P(3HV-co-5HDD) PHA_Synthase->Polymer

Caption: Proposed metabolic pathway for P(3HV-co-5HDD) synthesis in Pseudomonas aeruginosa.

References

Applications of 5-Hydroxydecanoic Acid in Biotechnology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydecanoic acid (5-HDA) is a naturally occurring hydroxylated medium-chain fatty acid with emerging applications in the field of biotechnology. Its unique chemical structure, featuring both a hydroxyl and a carboxylic acid functional group, imparts it with diverse biological activities and makes it a versatile precursor for the synthesis of novel biomaterials. This document provides detailed application notes and experimental protocols for the key biotechnological applications of 5-HDA, including its role as a modulator of mitochondrial ATP-sensitive potassium (mitoKATP) channels, a monomer for biopolymer synthesis, and a potential quorum sensing inhibitor.

Application 1: Modulation of Mitochondrial ATP-Sensitive Potassium (mitoKATP) Channels

Application Note

This compound is widely recognized as a selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] These channels play a crucial role in cellular processes such as ischemic preconditioning, where their opening is protective against ischemia-reperfusion injury. By blocking these channels, 5-HDA serves as a valuable tool for studying the physiological and pathological roles of mitoKATP channels. Its application is particularly relevant in cardiovascular research and in the investigation of neuroprotective mechanisms.

Quantitative Data
ParameterValueCell/Tissue TypeReference
IC₅₀ for sarcKATP channel inhibition ~30 µMRat ventricular myocytes[2]
K₁/₂ for mitoKATP inhibition (in the presence of GTP) 45-75 µMRat heart and liver mitochondria[3]
Effect on Infarct Size (in vivo) Abolished the protective effect of ischemic preconditioningRat heart[4]
Experimental Protocols

This protocol describes the isolation of functional mitochondria from rat hearts, a prerequisite for in vitro studies of 5-HDA's effect on mitoKATP channels.

Materials:

  • Male Wistar rats (250-300 g)

  • Isolation Buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

  • Homogenization Buffer: Isolation Buffer with 0.5% (w/v) bovine serum albumin (BSA)

  • Trypsin solution (0.25%)

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize the rat according to approved institutional guidelines.

  • Excise the heart and immediately place it in ice-cold Isolation Buffer.

  • Mince the heart tissue into small pieces.

  • Incubate the minced tissue in trypsin solution for 15 minutes on ice.

  • Stop the trypsin digestion by adding an equal volume of Homogenization Buffer.

  • Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently wash the mitochondrial pellet with Isolation Buffer.

  • Resuspend the pellet in a minimal volume of Isolation Buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

This protocol outlines a method to assess the effect of 5-HDA on potassium influx into isolated mitochondria using a K⁺-sensitive fluorescent probe.

Materials:

  • Isolated rat heart mitochondria

  • Potassium-Binding Benzofuran Isophthalate (PBFI, AM)

  • KCl Buffer: 125 mM KCl, 10 mM HEPES, 2 mM K₂HPO₄, 1 mM MgCl₂, pH 7.2

  • Succinate (respiratory substrate)

  • Rotenone (Complex I inhibitor)

  • Valinomycin (K⁺ ionophore, positive control)

  • This compound (5-HDA)

  • Fluorometer

Procedure:

  • Load the isolated mitochondria with 5 µM PBFI-AM for 30 minutes at 37°C.

  • Wash the mitochondria to remove excess dye.

  • Resuspend the loaded mitochondria in KCl Buffer.

  • Add 5 mM succinate and 1 µM rotenone to energize the mitochondria.

  • Place the mitochondrial suspension in a fluorometer cuvette and record the baseline fluorescence (Excitation: ~340 nm, Emission: ~500 nm).

  • Add 5-HDA at desired concentrations (e.g., 10-100 µM) and record the fluorescence change.

  • As a positive control for K⁺ influx, add a low concentration of valinomycin (e.g., 1 nM).

  • Analyze the change in fluorescence, which corresponds to the change in intramitochondrial K⁺ concentration. A decrease in the rate of fluorescence increase upon addition of a K⁺ channel opener in the presence of 5-HDA indicates channel blockade.

Experimental Workflow: Investigating mitoKATP Channel Blockade by 5-HDA

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Mito_Isolation Isolate Rat Heart Mitochondria Probe_Loading Load Mitochondria with PBFI-AM Mito_Isolation->Probe_Loading Energize Energize Mitochondria (Succinate + Rotenone) Probe_Loading->Energize Baseline Record Baseline Fluorescence Energize->Baseline Add_5HDA Add 5-HDA Baseline->Add_5HDA Record_Fluorescence Record Fluorescence Change Add_5HDA->Record_Fluorescence Analyze Analyze K+ Flux (Fluorescence Data) Record_Fluorescence->Analyze Conclusion Determine IC50 of 5-HDA Inhibition Analyze->Conclusion

Workflow for assessing 5-HDA's effect on mitochondrial K+ channels.

Application 2: Monomer for Biopolymer Synthesis

Application Note

This compound is a suitable monomer for the microbial synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters. Specifically, it can be incorporated into medium-chain-length PHAs (mcl-PHAs), imparting unique physical and chemical properties to the resulting polymer, such as increased flexibility and altered degradation rates. The production of PHAs from renewable resources like 5-HDA is a promising avenue for the development of sustainable plastics.

Quantitative Data
ParameterValueOrganismSubstrateReference (Adapted from)
Biomass Concentration 75 g/LPseudomonas putida KT2440Decanoic Acid[5]
PHA Content 74% of dry biomassPseudomonas putida KT2440Decanoic Acid[5]
PHA Productivity 1.16 g/L/hPseudomonas putida KT2440Decanoic Acid[5]
Monomer Composition (from Decanoic Acid) 78% 3-hydroxydecanoate, 11% 3-hydroxyoctanoate, 11% 3-hydroxyhexanoatePseudomonas putida KT2440Decanoic Acid[5]

Note: Data is for decanoic acid as a substrate, which serves as a close proxy for what could be expected with this compound.

Experimental Protocols

This protocol describes the fed-batch cultivation of Pseudomonas putida for the production of PHA using this compound as a carbon source.

Materials:

  • Pseudomonas putida KT2440

  • Defined mineral medium (e.g., M9 medium)

  • This compound (as a sodium salt solution)

  • Bioreactor with pH, temperature, and dissolved oxygen control

  • Feeding solution: Concentrated this compound solution

Procedure:

  • Prepare the mineral medium and sterilize the bioreactor.

  • Inoculate the bioreactor with an overnight culture of P. putida.

  • Grow the culture in batch mode until the initial carbon source is depleted, indicated by a sharp increase in dissolved oxygen.

  • Initiate the fed-batch phase by continuously feeding the this compound solution. The feed rate should be controlled to maintain a specific growth rate (e.g., 0.1 h⁻¹).

  • Monitor and control pH (e.g., at 7.0 by adding NaOH) and temperature (e.g., at 30°C).

  • Continue the fermentation for 48-72 hours.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with water and lyophilize to determine the dry cell weight.

This protocol outlines the extraction of PHA from microbial biomass and its subsequent characterization.

Materials:

  • Lyophilized bacterial cells containing PHA

  • Chloroform

  • Methanol

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Gel permeation chromatograph (GPC)

Procedure:

  • Extraction:

    • Suspend the lyophilized cells in chloroform (e.g., 20 mL per gram of cells).

    • Stir the suspension at 60°C for 4 hours.

    • Filter the mixture to remove cell debris.

    • Precipitate the PHA from the chloroform extract by adding 10 volumes of cold methanol.

    • Collect the precipitated PHA by filtration and dry it under vacuum.

  • Characterization:

    • Monomer Composition (GC-MS):

      • Methanolize the PHA sample by heating it in a mixture of chloroform, methanol, and sulfuric acid.

      • Analyze the resulting methyl esters of the hydroxyalkanoates by GC-MS to determine the monomer composition.

    • Molecular Weight (GPC):

      • Dissolve the purified PHA in chloroform.

      • Determine the number-average (Mn) and weight-average (Mw) molecular weights using GPC with polystyrene standards.

Biosynthesis Pathway of mcl-PHA from Fatty Acids

G Fatty_Acid This compound Acyl_CoA 5-Hydroxydecanoyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Pathway Acyl_CoA->Beta_Oxidation R_3_HA_CoA (R)-3-Hydroxyacyl-CoA Beta_Oxidation->R_3_HA_CoA PHA_Synthase PHA Synthase (PhaC) R_3_HA_CoA->PHA_Synthase mcl_PHA mcl-PHA Polymer PHA_Synthase->mcl_PHA

Simplified pathway for the biosynthesis of mcl-PHA from 5-HDA.

Application 3: Quorum Sensing Inhibition

Application Note

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor production and biofilm formation. Inhibition of QS is a promising anti-virulence strategy. Hydroxylated fatty acids have been shown to interfere with QS signaling. This compound, due to its structural similarity to some QS signaling molecules, has the potential to act as a quorum sensing inhibitor (QSI), thereby attenuating bacterial pathogenicity without exerting selective pressure for resistance development. This makes it a candidate for the development of novel antimicrobial therapies.

Quantitative Data

Currently, there is limited published quantitative data specifically on the quorum sensing inhibitory activity of this compound. The following table provides a template for how such data could be presented.

Parameter5-HDA Concentration% InhibitionBacterial Strain
Violacein Production (e.g., 50 µM)(e.g., 60%)Chromobacterium violaceum
Pyocyanin Production (e.g., 100 µM)(e.g., 45%)Pseudomonas aeruginosa
Biofilm Formation (e.g., 100 µM)(e.g., 55%)Pseudomonas aeruginosa
Experimental Protocols

This protocol uses the biosensor strain Chromobacterium violaceum to screen for the QSI activity of 5-HDA by measuring the inhibition of the purple pigment violacein.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth

  • This compound (stock solution in a suitable solvent like DMSO)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of C. violaceum in LB broth.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • In a 96-well plate, add 100 µL of the diluted culture to each well.

  • Add 5-HDA to the wells at various final concentrations (e.g., 10, 50, 100, 200 µM). Include a solvent control.

  • Incubate the plate at 30°C for 24 hours with shaking.

  • After incubation, measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

  • To quantify violacein, add 100 µL of DMSO to each well, mix thoroughly, and centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new plate and measure the absorbance at 585 nm (A₅₈₅).

  • Calculate the percentage of violacein inhibition as: [1 - (A₅₈₅ of treated sample / OD₆₀₀ of treated sample) / (A₅₈₅ of control / OD₆₀₀ of control)] * 100.

This protocol assesses the effect of 5-HDA on the production of the virulence factor pyocyanin in Pseudomonas aeruginosa.

Materials:

  • Pseudomonas aeruginosa (e.g., PAO1)

  • LB broth

  • This compound

  • Chloroform

  • 0.2 M HCl

Procedure:

  • Grow an overnight culture of P. aeruginosa in LB broth.

  • Inoculate fresh LB broth containing different concentrations of 5-HDA with the overnight culture.

  • Incubate at 37°C for 24 hours with shaking.

  • Centrifuge the cultures to pellet the cells.

  • Transfer 3 mL of the supernatant to a new tube and extract with 1.5 mL of chloroform.

  • Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. This will extract the pyocyanin into the acidic aqueous phase, which will turn pink.

  • Measure the absorbance of the top aqueous layer at 520 nm.

  • Calculate the percentage of pyocyanin inhibition compared to the untreated control.

Potential Signaling Pathway Modulation by 5-HDA

Many bacterial virulence factors are regulated by complex signaling networks. As a potential QSI, 5-HDA could interfere with these pathways. Additionally, in host cells, hydroxy fatty acids can modulate inflammatory signaling pathways like MAPK and NF-κB.

G cluster_bacterial Bacterial Quorum Sensing cluster_host Host Inflammatory Response Five_HDA_B This compound QS_Receptor QS Receptor (e.g., LasR) Five_HDA_B->QS_Receptor Inhibition Gene_Expression Virulence Gene Expression QS_Receptor->Gene_Expression Activation Virulence_Factors Virulence Factors (e.g., Pyocyanin, Biofilm) Gene_Expression->Virulence_Factors Five_HDA_H This compound MAPK MAPK Pathway Five_HDA_H->MAPK Modulation NFkB NF-κB Pathway Five_HDA_H->NFkB Modulation Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Inflammatory_Cytokines NFkB->Inflammatory_Cytokines

Potential signaling pathways modulated by 5-HDA.

Conclusion

This compound is a multifaceted molecule with significant potential in various biotechnological applications. As a specific blocker of mitoKATP channels, it is an invaluable tool for fundamental research and drug discovery. Its utility as a monomer for the synthesis of novel biopolymers addresses the growing demand for sustainable materials. Furthermore, its potential as a quorum sensing inhibitor opens up new possibilities for the development of anti-virulence therapies. The protocols and data presented herein provide a foundation for researchers and scientists to explore and expand upon the applications of this promising fatty acid.

References

Application Notes and Protocols: 5-Hydroxydecanoic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Hydroxydecanoic acid (5-HD) as a tool in metabolic research. This document covers its dual role as a putative mitochondrial ATP-sensitive potassium (mitoKATP) channel inhibitor and a modulator of fatty acid β-oxidation, offering detailed protocols for key experiments, quantitative data for reference, and visualizations of relevant pathways and workflows.

Introduction to this compound (5-HD)

This compound is a medium-chain fatty acid derivative that has been widely used in metabolic research.[1][2] Initially characterized as a specific inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, it has been instrumental in studies of ischemic preconditioning and cardioprotection.[3][4][5] However, emerging evidence reveals a more complex metabolic role for 5-HD. It is now understood that 5-HD can be activated to its CoA ester, transported into the mitochondria, and metabolized through the β-oxidation pathway.[3][4] This metabolic process, particularly a rate-limiting step at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) enzyme, creates a bottleneck in fatty acid oxidation, thereby affecting cellular energy metabolism.[4] This dual functionality makes 5-HD a versatile tool for dissecting the intricate relationship between ion channel function and substrate metabolism in various physiological and pathological contexts.

Application Notes

1. 5-HD as an Inhibitor of mitoKATP Channels

5-HD has been traditionally employed to investigate the physiological roles of mitoKATP channels. These channels are implicated in cellular processes such as ischemic tolerance, apoptosis, and regulation of mitochondrial volume. By inhibiting these channels, researchers can probe their contribution to cellular signaling and survival pathways.

  • Key Applications:

    • Studying the mechanism of ischemic preconditioning in cardiac and neuronal tissues.

    • Investigating the role of mitoKATP channels in cytoprotection and apoptosis.

    • Modulating mitochondrial matrix volume and its impact on respiratory chain activity.[5]

2. 5-HD as a Modulator of Fatty Acid β-Oxidation

The metabolism of 5-HD via β-oxidation provides a unique tool to study the regulation and flux of this critical energy-producing pathway. Due to the slower processing of a 5-HD metabolite by L-3-hydroxyacyl-CoA dehydrogenase, 5-HD can act as both a substrate and a competitive inhibitor of the β-oxidation of other fatty acids.[3][4]

  • Key Applications:

    • Investigating the substrate specificity and kinetics of β-oxidation enzymes.

    • Creating a controlled "bottleneck" in fatty acid metabolism to study the consequences of impaired β-oxidation.

    • Examining the interplay between the metabolism of different fatty acid species.

Quantitative Data

The following tables summarize key quantitative data regarding the effects and metabolism of this compound.

Table 1: Inhibition of mitoKATP Channels by 5-HD

Parameter Value Cell/Tissue Type Reference

| Half-maximal Inhibition (K1/2) | 45-75 µM | Rat heart and liver mitochondria |[5] |

Table 2: Enzyme Kinetics of 5-HD Metabolism in β-Oxidation

Enzyme Substrate Vmax Reference

| L-3-hydroxyacyl-CoA Dehydrogenase (HAD) | 3,5-dihydroxydecanoyl-CoA (from 5-HD) | Five-fold slower than L-3-hydroxydecanoyl-CoA |[4] |

Table 3: Effect of 5-HD-CoA on Mitochondrial Respiration with various substrates

Substrate (Concentration) Condition Maximal Rate of Oxygen Consumption % Inhibition Reference
Decanoyl-CoA (10 µM) Control Stimulated Respiration N/A [3]
Decanoyl-CoA (10 µM) + 100 µM 5-HD-CoA Reduced Respiration ~40% [3]
Lauryl-carnitine Control Stimulated Respiration N/A [3]

| Lauryl-carnitine | + 100 µM 5-HD-CoA | Reduced Respiration | ~40% |[3] |

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of mitochondria from cultured cells using differential centrifugation.

Materials:

  • Cell culture flasks (75 cm2) with 70-80% confluent cells

  • Ice-cold phosphate-buffered saline (PBS), Ca2+/Mg2+-free

  • Hypotonic solution (e.g., 10 mM Tris-HCl, pH 7.4)

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Potter-Elvehjem homogenizer with a Teflon pestle

  • Refrigerated centrifuge

Procedure:

  • Harvest cells by scraping and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the pellet in hypotonic solution and incubate on ice for 10-15 minutes to allow cells to swell.

  • Homogenize the swollen cells using a pre-chilled Potter-Elvehjem homogenizer with 6-8 gentle strokes.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and centrifuge it at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet in a minimal volume of homogenization buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford).

Protocol 2: Measurement of Mitochondrial Respiration

This protocol outlines the measurement of oxygen consumption in isolated mitochondria using an Oroboros Oxygraph-2k.

Materials:

  • Isolated mitochondria (from Protocol 1)

  • Oroboros Oxygraph-2k or similar high-resolution respirometer

  • Respiration buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)

  • Substrates (e.g., pyruvate, malate, succinate, decanoyl-CoA)

  • ADP

  • Inhibitors (e.g., rotenone, antimycin A, oligomycin)

  • This compound (5-HD) or 5-HD-CoA

Procedure:

  • Calibrate the Oroboros Oxygraph-2k according to the manufacturer's instructions.

  • Add 2 mL of pre-warmed (37°C) respiration buffer to the Oxygraph chambers.

  • Add a known amount of isolated mitochondria (e.g., 0.1-0.2 mg/mL) to each chamber and allow the signal to stabilize (baseline respiration).

  • To assess the effect of 5-HD on fatty acid oxidation, add malate (e.g., 2 mM) and L-carnitine (e.g., 0.2 mM).

  • Add the fatty acid substrate (e.g., 10 µM decanoyl-CoA) to initiate respiration.

  • In a parallel experiment, pre-incubate the mitochondria with the desired concentration of 5-HD or 5-HD-CoA before adding the fatty acid substrate.

  • Add a saturating concentration of ADP (e.g., 5 mM) to measure state 3 respiration (oxidative phosphorylation).

  • Sequentially add inhibitors to dissect the respiratory chain complexes (e.g., oligomycin to inhibit ATP synthase, followed by FCCP for maximal uncoupled respiration, and finally rotenone and antimycin A to block Complex I and III, respectively).

  • Record and analyze the oxygen consumption rates using the manufacturer's software.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential in cultured cells treated with 5-HD.

Materials:

  • Cultured cells in a multi-well plate

  • This compound (5-HD)

  • JC-1 staining solution (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable multi-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of 5-HD for the specified duration. Include a vehicle control and a positive control (FCCP, e.g., 10 µM for 10 minutes).

  • Remove the treatment media and wash the cells with warm PBS.

  • Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Measure the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm).

  • The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Visualizations

Beta_Oxidation_of_5HD cluster_Mitochondrial_Matrix Mitochondrial Matrix cluster_Cytosol Cytosol 5_HD_CoA 5-Hydroxydecanoyl-CoA Enoyl_CoA 5-Hydroxydecenoyl-CoA 5_HD_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3,5-Dihydroxydecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-5-hydroxydecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (Rate-Limiting) Shortened_Acyl_CoA 3-Hydroxyoctanoyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Further Cycles Further Cycles Shortened_Acyl_CoA->Further Cycles 5_HD This compound 5_HD->5_HD_CoA Acyl-CoA Synthetase (Outer Mitochondrial Membrane)

Caption: β-Oxidation pathway of this compound in the mitochondrial matrix.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Treatment Experimental Treatment cluster_Analysis Downstream Analysis Cell_Culture Cell Culture / Tissue Dissection Mitochondria_Isolation Mitochondria Isolation (Protocol 1) Cell_Culture->Mitochondria_Isolation Incubation Incubation with 5-HD and/or other substrates Cell_Culture->Incubation Mitochondria_Isolation->Incubation Respiration Mitochondrial Respiration Assay (Protocol 2) Incubation->Respiration MMP Membrane Potential Assay (Protocol 3) Incubation->MMP FAO Fatty Acid Oxidation Assay Incubation->FAO Metabolomics Metabolomics Analysis Incubation->Metabolomics

Caption: General experimental workflow for studying the metabolic effects of 5-HD.

References

Troubleshooting & Optimization

Technical Support Center: 5-Hydroxydecanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxydecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound involve a two-step process:

  • Baeyer-Villiger Oxidation: This reaction converts a cyclic ketone, specifically 2-pentylcyclopentanone, into the corresponding lactone (δ-decalactone).

  • Lactone Hydrolysis: The resulting lactone is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Alternative, though less common, routes might include the Reformatsky reaction between pentanal and an appropriate 6-bromohexanoate ester, or Grignard addition to a lactone.

Q2: How can I monitor the progress of the Baeyer-Villiger oxidation?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture is compared against a spot of the starting ketone. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot (the lactone) indicates the reaction is proceeding. Staining with permanganate or p-anisaldehyde can help visualize the spots. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What are the key considerations for the hydrolysis of the intermediate lactone?

A3: Complete hydrolysis is crucial for a good yield of the final product.

  • Basic Hydrolysis (Saponification): Using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is effective. However, ensuring the complete consumption of the lactone is necessary to avoid contamination of the final product. The reaction progress can be monitored by TLC or by the disappearance of the characteristic sweet smell of the lactone. Acidification of the reaction mixture is required to protonate the carboxylate and obtain the final hydroxy acid.

  • Acidic Hydrolysis: This method uses a strong acid catalyst. The reaction is an equilibrium process, so using a large excess of water can help drive it to completion.

Q4: How can I purify the final this compound?

A4: Purification can be achieved through several methods:

  • Extraction: After hydrolysis and acidification, the product can be extracted from the aqueous solution using an organic solvent like ethyl acetate or diethyl ether. Washing the organic layer with brine can help remove residual water.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Column Chromatography: For high purity, silica gel column chromatography is recommended. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used.

Troubleshooting Guides

Problem 1: Low or No Conversion in Baeyer-Villiger Oxidation
Potential Cause Suggested Solution
Incomplete reaction Extend the reaction time. Monitor the reaction progress by TLC until the starting material is consumed.
Degraded peroxy acid Use a fresh batch of the peroxy acid (e.g., m-CPBA). The purity of commercial m-CPBA can vary and decrease over time.
Insufficient temperature Some Baeyer-Villiger oxidations require gentle heating. Try running the reaction at a slightly elevated temperature (e.g., 40 °C), but be cautious of potential side reactions.
Incorrect migratory aptitude Ensure the correct starting ketone is used. For the synthesis of δ-decalactone, the migrating group should be the more substituted carbon, which is the case for 2-pentylcyclopentanone.[1][2]
Problem 2: Formation of Multiple Byproducts in Baeyer-Villiger Oxidation
Potential Cause Suggested Solution
Over-oxidation Use a stoichiometric amount of the peroxy acid. An excess can lead to unwanted side reactions.
Reaction with other functional groups If the starting material contains other sensitive functional groups (e.g., alkenes), they may also react with the peroxy acid.[1] Consider using a more selective oxidizing agent or protecting the sensitive groups.
Decomposition of the product The lactone product may be sensitive to the acidic conditions generated by the carboxylic acid byproduct of the peroxy acid. Adding a buffer, like sodium bicarbonate, can help mitigate this.
Problem 3: Incomplete Lactone Hydrolysis
Potential Cause Suggested Solution
Insufficient base/acid Use a sufficient excess of the hydrolyzing agent (e.g., 2-3 equivalents of NaOH for basic hydrolysis).
Short reaction time Lactone hydrolysis can be slow. Increase the reaction time and/or temperature. Monitor by TLC for the disappearance of the lactone spot.
Poor solubility of the lactone Add a co-solvent like tetrahydrofuran (THF) or ethanol to improve the solubility of the lactone in the aqueous medium.
Problem 4: Difficulty in Isolating the Final Product
Potential Cause Suggested Solution
Product is too soluble in water During extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the hydroxy acid and improve extraction efficiency.
Emulsion formation during extraction Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Product is an oil If the product does not crystallize, purification by column chromatography is the best option.

Experimental Protocols

Protocol 1: Synthesis of δ-Decalactone via Baeyer-Villiger Oxidation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-pentylcyclopentanone (1 equivalent) in dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude δ-decalactone can be purified by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of δ-Decalactone to this compound
  • Reaction Setup: In a round-bottom flask, dissolve the purified δ-decalactone (1 equivalent) in a 1:1 mixture of methanol and water.

  • Reagent Addition: Add sodium hydroxide (2.5 equivalents) and heat the mixture to reflux.

  • Reaction: Reflux for 4-6 hours, or until the lactone is no longer detectable by TLC.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the residue with water and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Baeyer-Villiger Oxidation

EntryPeroxy AcidSolventTemperature (°C)Time (h)Yield (%)
1m-CPBADCM251885
2Peracetic AcidAcetic Acid252478
3Trifluoroperacetic AcidDCM0-251292

Note: Yields are for the isolated lactone and are illustrative based on typical Baeyer-Villiger oxidations.

Mandatory Visualization

Below is a logical workflow for the synthesis and troubleshooting of this compound.

Synthesis_Troubleshooting_Workflow start Start: Synthesis of this compound bv_oxidation Step 1: Baeyer-Villiger Oxidation (2-pentylcyclopentanone -> δ-decalactone) start->bv_oxidation monitor_bv Monitor Reaction by TLC/GC bv_oxidation->monitor_bv bv_complete Reaction Complete? monitor_bv->bv_complete troubleshoot_bv Troubleshoot Baeyer-Villiger - Check reagents - Adjust temperature/time - Consider side reactions bv_complete->troubleshoot_bv No hydrolysis Step 2: Lactone Hydrolysis (δ-decalactone -> this compound) bv_complete->hydrolysis Yes troubleshoot_bv->bv_oxidation Implement Solutions monitor_hydrolysis Monitor Reaction by TLC hydrolysis->monitor_hydrolysis hydrolysis_complete Reaction Complete? monitor_hydrolysis->hydrolysis_complete troubleshoot_hydrolysis Troubleshoot Hydrolysis - Check base/acid concentration - Increase time/temperature - Improve solubility hydrolysis_complete->troubleshoot_hydrolysis No workup_purification Workup and Purification - Extraction - Crystallization/Chromatography hydrolysis_complete->workup_purification Yes troubleshoot_hydrolysis->hydrolysis Implement Solutions characterization Characterization (NMR, IR, MS) workup_purification->characterization end End: Pure this compound characterization->end

Caption: Workflow for the synthesis and troubleshooting of this compound.

References

Technical Support Center: 5-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 5-Hydroxydecanoic acid. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a medium-chain hydroxy fatty acid. At room temperature, it is a white crystalline solid.[1] It is considered stable under normal storage conditions. The sodium salt form is also commonly used and is known to be hygroscopic.

Q2: What are the recommended storage conditions for this compound and its sodium salt?

To ensure stability, this compound and its sodium salt should be stored in a cool, dry, and well-ventilated area. It is advisable to store the compounds with a desiccant to protect from moisture, especially the hygroscopic sodium salt. For long-term storage of the acid in powder form, -20°C is recommended, while solutions should be stored at -80°C. Keep containers tightly sealed and protect from strong oxidizing agents.

Q3: In which solvents is this compound soluble?

This compound has moderate solubility in water, which can be influenced by both temperature and pH.[1] It is soluble in organic solvents such as ethanol.[1]

Q4: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound in solution is intramolecular cyclization, also known as lactonization. This reaction is favored under certain conditions and results in the formation of a cyclic ester, δ-decalactone. This conversion is influenced by the pH of the solution.

Troubleshooting Guides

Issue 1: Variability in Experimental Results

Possible Cause: Degradation of this compound in your stock or working solutions.

Solution:

  • Prepare Fresh Solutions: It is highly recommended to prepare fresh solutions before each experiment, especially for long-duration studies.

  • pH Control: The stability of this compound is pH-dependent. Acidic conditions can promote the equilibrium between the hydroxy acid and the lactone form, while basic conditions can lead to hydrolysis of the lactone back to the acid. It is crucial to maintain a consistent and appropriate pH for your experimental system.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. Avoid heating solutions unless necessary for your protocol. Store stock solutions at -80°C and working solutions on ice when not in use.

  • Check for Contamination: Ensure that your solutions are not contaminated, as this can also affect the stability of the compound.

Issue 2: Precipitation of the Compound in Aqueous Solution

Possible Cause: The solubility of this compound in aqueous solutions is limited and can be affected by temperature and pH.

Solution:

  • Adjust pH: The solubility of carboxylic acids can often be increased by adjusting the pH to be above the pKa of the carboxylic acid group, which will deprotonate it to the more soluble carboxylate form.

  • Use of a Co-solvent: If compatible with your experimental system, a small amount of an organic co-solvent like ethanol or DMSO can be used to increase the solubility.

  • Gentle Warming: Gentle warming of the solution may help to redissolve any precipitate. However, be cautious as this may also accelerate degradation.

  • Sonication: Sonication can also be used to aid in the dissolution of the compound.

Issue 3: Unexpected Peaks in Analytical Chromatography (e.g., HPLC)

Possible Cause: The unexpected peak is likely the degradation product, δ-decalactone.

Solution:

  • Confirm Identity: If possible, confirm the identity of the unexpected peak by running a standard of δ-decalactone.

  • Optimize Handling Procedures: If the presence of the lactone is confirmed, review your solution preparation and handling procedures. The formation of the lactone is often indicative of issues with pH, temperature, or prolonged storage of solutions.

  • Adjust Analytical Method: Ensure your analytical method is capable of separating this compound from its lactone. A reverse-phase HPLC method with a suitable gradient should be able to resolve these two compounds.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₂₀O₃[1]
Molecular Weight188.27 g/mol [1]
AppearanceWhite crystalline powder[1]
Melting Point83.00 °C (356.15 K)[1]
Boiling Point327.00 °C (600.15 K)[1]
Solubility in WaterModerately soluble[1]
Solubility in Organic SolventsSoluble in ethanol[1]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • Ethanol (or DMSO, depending on experimental compatibility)

    • Sterile, high-purity water

    • Sterile microcentrifuge tubes or glass vials with Teflon-lined caps

  • Procedure:

    • Weigh out the required amount of this compound in a sterile microcentrifuge tube. For a 1 ml 10 mM stock solution, you will need 1.88 mg.

    • Add a small amount of ethanol (or DMSO) to dissolve the solid. For a 1 ml final volume, start with 50-100 µl.

    • Vortex briefly until the solid is completely dissolved.

    • Bring the final volume to 1 ml with sterile, high-purity water.

    • Vortex again to ensure the solution is homogeneous.

    • Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

Note: The choice of solvent should be carefully considered based on the downstream application. For cell culture experiments, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid toxicity.

Suggested Protocol for HPLC Analysis of this compound and its Lactone

This is a suggested starting method based on the analysis of similar compounds. Optimization may be required for your specific application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

    • 20-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.

  • Injection Volume: 10 µL

Visualizations

degradation_pathway Degradation Pathway of this compound 5-Hydroxydecanoic_Acid This compound delta_Decalactone δ-Decalactone 5-Hydroxydecanoic_Acid->delta_Decalactone Intramolecular Cyclization (Lactonization) Favored by acidic conditions and/or heat delta_Decalactone->5-Hydroxydecanoic_Acid Hydrolysis Favored by basic conditions

Caption: Primary degradation pathway of this compound.

experimental_workflow General Experimental Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis Weigh_Solid Weigh Solid Compound Dissolve Dissolve in appropriate solvent Weigh_Solid->Dissolve Store_Stock Store stock solution at -80°C Dissolve->Store_Stock Prepare_Working Prepare fresh working solution Store_Stock->Prepare_Working Perform_Experiment Perform experiment (e.g., cell treatment) Prepare_Working->Perform_Experiment Collect_Samples Collect samples Perform_Experiment->Collect_Samples Analyze_HPLC Analyze by HPLC Collect_Samples->Analyze_HPLC Data_Interpretation Interpret data Analyze_HPLC->Data_Interpretation

Caption: A general workflow for experiments using this compound.

References

Technical Support Center: Purification of 5-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-Hydroxydecanoic acid from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that influence its purification?

A1: Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy. Its dual polar and non-polar nature, due to the hydroxyl (-OH) and carboxylic acid groups combined with a ten-carbon chain, dictates its solubility and chromatographic behavior.[1][2] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Purification
Molecular FormulaC₁₀H₂₀O₃[1]---
Molecular Weight188.27 g/mol [1]Important for mass spectrometry and molar concentration calculations.
AppearanceWhite to beige crystalline powder[1][3]Visual indicator of purity.
Melting Point83.00 °C[1]Relevant for handling and storage; can be used as a preliminary purity check.
Boiling Point327.00 °C[1]Suggests that distillation is not a suitable method for purification due to potential degradation.
Density0.9805 g/cm³[1]---
SolubilityModerately soluble in water; soluble in organic solvents like ethanol and methanol.[1][2]This dual solubility is key for selecting solvents for extraction and chromatography.

Q2: Which chromatographic method is most suitable for purifying this compound?

A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for the purification of this compound. This technique separates compounds based on their hydrophobicity. Given the molecule's carbon chain, it interacts well with non-polar stationary phases (like C18), while the hydroxyl and carboxylic acid groups allow for elution with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Purity levels of ≥97% (HPLC) are commercially available, indicating the suitability of this technique.[3]

Q3: My this compound sample is degrading during storage. What are the recommended storage conditions?

A3: this compound is known to be hygroscopic.[3] To prevent degradation and maintain purity, it should be stored in a desiccated environment.[3] For long-term storage, especially in solution, it is advisable to store at -20°C in separate packages to avoid repeated freeze-thaw cycles.[4]

Q4: What analytical methods can be used to assess the purity of the final product?

A4: The most common method for assessing the purity of this compound is HPLC, often with UV detection. Gas Chromatography (GC) can also be used, potentially after a derivatization step to increase volatility. For structural confirmation and identification of impurities, Mass Spectrometry (MS), often coupled with LC (LC-MS), is the method of choice.[5]

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, particularly focusing on HPLC, the primary purification technique.

General Purification Workflow

The diagram below illustrates a typical workflow for purifying this compound from a complex biological or synthetic mixture.

G cluster_0 Initial Processing cluster_1 Purification cluster_2 Final Steps start Complex Mixture (e.g., Fermentation Broth, Reaction Mixture) extraction Liquid-Liquid or Solid-Phase Extraction start->extraction Isolate crude product spe Solid-Phase Extraction (SPE) (Coarse Cleanup) extraction->spe Remove major impurities hplc Preparative RP-HPLC (Fine Purification) spe->hplc Isolate target compound analysis Purity Analysis (Analytical HPLC, LC-MS) hplc->analysis Collect fractions & verify final_product Pure this compound analysis->final_product Pool pure fractions & evaporate solvent

Caption: General workflow for this compound purification.

HPLC Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a powerful tool, but issues can arise. This guide helps diagnose and solve common HPLC problems.

Q: I am observing high backpressure in my HPLC system. What should I do?

A: High backpressure is typically caused by blockages in the system.[6][7]

  • Action 1: Identify the Source. Systematically disconnect components to isolate the blockage. Start by removing the column; if the pressure returns to normal, the column is the issue. If the pressure remains high, the blockage is in the tubing or injector before the column.[6]

  • Action 2: Column Blockage. This is often due to a clogged inlet frit or sample precipitation.[7] Try back-flushing the column with a strong solvent (check manufacturer's instructions first).[6][8] If this fails, the frit may need replacement.

  • Action 3: Prevent Future Issues. Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter. Use a guard column to protect the analytical column from contaminants.

Q: My chromatographic peaks for this compound are tailing or broadening. How can I improve the peak shape?

A: Poor peak shape can result from chemical interactions or issues with the column itself.[7]

  • Action 1: Check for Secondary Interactions. The carboxylic acid group in this compound can interact with residual silanol groups on the silica-based stationary phase, causing tailing.[6] Try lowering the mobile phase pH (e.g., by adding 0.1% formic acid or trifluoroacetic acid). This ensures the carboxylic acid is protonated and less likely to interact with silanols.

  • Action 2: Rule out Column Degradation. A void at the head of the column can cause peak broadening.[6] This can happen after extended use or exposure to high pH. Replacing the column is the only solution.

  • Action 3: Optimize Sample Solvent. Dissolve your sample in the initial mobile phase.[8] Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause significant peak distortion.

Q: The retention time of my compound is inconsistent between runs. What is the cause?

A: Retention time drift is often related to the mobile phase or column equilibration.

  • Action 1: Ensure Proper Equilibration. Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase. This can take 5-10 column volumes.[8]

  • Action 2: Check Mobile Phase Composition. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.[8] Premixing the mobile phase can help diagnose this issue. Also, ensure the mobile phase is properly degassed, as air bubbles can affect pump performance and cause pressure fluctuations.[7]

  • Action 3: Control Temperature. Column temperature affects retention time.[9] Using a column oven provides a stable temperature environment and improves reproducibility.

G cluster_pressure Pressure Issues cluster_peak Peak Shape Issues start HPLC Problem Observed p1 High Backpressure? start->p1 p1_yes Blockage likely. 1. Check column (backflush). 2. Check tubing/frits. p1->p1_yes Yes p1_no Pressure Fluctuation? p1->p1_no No p1_no_yes Air bubbles or pump issue. 1. Degas mobile phase. 2. Purge pump. p1_no->p1_no_yes Yes pk1 Peak Tailing? pk1_yes Secondary interactions. 1. Lower mobile phase pH. 2. Use end-capped column. pk1->pk1_yes Yes pk1_no Broad Peaks? pk1->pk1_no No pk1_no_yes Column void or extra-column volume. 1. Replace column. 2. Check tubing length/ID. pk1_no->pk1_no_yes Yes

Caption: Troubleshooting flowchart for common HPLC issues.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Crude Cleanup

This protocol is designed as a preliminary step to remove major interfering substances from a complex mixture before fine purification by HPLC.

Methodology:

  • Select Cartridge: Choose a reversed-phase SPE cartridge (e.g., C18) suitable for retaining this compound.

  • Conditioning: Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through it. Do not let the cartridge run dry.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a weak solvent (e.g., water or a low percentage of organic solvent).

    • Adjust the pH of the sample to ~2.5 to ensure the carboxylic acid is protonated, which increases retention on the C18 phase.

    • Load the sample onto the conditioned cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5-10 mL of a weak solvent (e.g., 5-10% methanol in water) to elute highly polar, unbound impurities.

  • Elution: Elute the target compound, this compound, with 5 mL of a stronger solvent, such as methanol or acetonitrile.

  • Drying: Evaporate the solvent from the collected fraction under reduced pressure (e.g., using a rotary evaporator) to yield the partially purified product.

Protocol 2: Preparative RP-HPLC for Final Purification

This protocol describes the final purification step to achieve high-purity this compound.

Methodology:

  • System Preparation:

    • Column: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 15-20 mL/min (adjust based on column dimensions and manufacturer recommendations).

    • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the semi-purified product from SPE in the initial mobile phase composition (e.g., 70% A / 30% B). Filter the sample through a 0.45 µm syringe filter.

  • Gradient Elution:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the sample.

    • Run a linear gradient to elute the compound. A typical gradient might be:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 95% B

      • 25-30 min: 95% B (column wash)

      • 30-35 min: 30% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the main peak of interest.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to identify the purest fractions.

  • Solvent Removal: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the final high-purity product.

Table 2: Typical HPLC Parameters for Purity Analysis

ParameterConditionPurpose
Column Analytical C18 (e.g., 150 x 4.6 mm, 5 µm)High-resolution separation of components.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the compound.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Gradient 5-95% B over 15-20 minutesTo ensure elution of all components and good resolution.
Injection Volume 10 µLStandard volume to avoid column overload.
Column Temp. 30 °CFor reproducible retention times.
Detector UV at 210 nmWavelength for detecting carboxylic acids.

References

Technical Support Center: Optimizing 5-Hydroxydecanoic Acid Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing biological assays involving 5-Hydroxydecanoic acid (5-HD).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (5-HD)?

This compound is a selective inhibitor of ATP-sensitive potassium (KATP) channels.[1][2] It is widely used in research to investigate the role of these channels in various physiological and pathological processes, particularly in the context of ischemic preconditioning and cardioprotection.[3][4]

Q2: In what experimental contexts is 5-HD typically used?

5-HD is frequently employed in studies of myocardial ischemia-reperfusion injury, neuroprotection, and muscle fatigue.[3] Its ability to block KATP channels allows researchers to elucidate the involvement of these channels in cellular protection mechanisms against ischemic damage.

Q3: What are some key physicochemical properties of 5-HD to consider for experimental design?

5-HD is a medium-chain fatty acid.[5][6] It is characterized as a colorless to pale yellow liquid at room temperature, with solubility in organic solvents and limited solubility in water.[2] For aqueous buffers, it is often used as its sodium salt (5-Hydroxydecanoate sodium salt) to improve solubility.[1] It is also described as hygroscopic, meaning it can absorb moisture from the air, which should be considered during storage and handling.[4]

Q4: What is a typical effective concentration range for 5-HD in in vitro experiments?

The IC50 (half maximal inhibitory concentration) for 5-HD as a KATP channel blocker is approximately 30 µM.[2] However, the optimal concentration can vary depending on the cell type, experimental conditions, and the specific endpoint being measured. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

Q5: Are there any known off-target effects of 5-HD?

While 5-HD is considered a selective KATP channel blocker, as with any pharmacological inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. Researchers should include appropriate controls to validate the specificity of the observed effects.

Experimental Protocols

General Protocol for a Cell Viability Assay to Assess 5-HD Effects in a Model of Ischemia-Reperfusion

This protocol outlines a general workflow for assessing the effect of 5-HD on cell viability in an in vitro model of ischemia-reperfusion, commonly studied using cell lines like H9c2 cardiomyocytes.

1. Cell Culture and Plating:

  • Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

2. 5-HD Pre-treatment:

  • Prepare a stock solution of 5-HD (or its sodium salt) in an appropriate solvent (e.g., DMSO or ethanol) and further dilute it in cell culture medium to the desired final concentrations.
  • Aspirate the old medium from the cells and add the medium containing different concentrations of 5-HD.
  • Incubate for the desired pre-treatment time (e.g., 30 minutes to 1 hour).

3. Simulated Ischemia-Reperfusion:

  • Ischemia: To simulate ischemia, replace the medium with a glucose-free, hypoxic buffer (e.g., Earle's balanced salt solution) and place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specific duration (e.g., 4-6 hours).
  • Reperfusion: To simulate reperfusion, replace the hypoxic buffer with normal culture medium (with or without 5-HD) and return the cells to normoxic conditions (37°C, 5% CO2) for a defined period (e.g., 12-24 hours).

4. Assessment of Cell Viability:

  • Use a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.
  • Follow the manufacturer's instructions for the chosen assay.
  • Measure the absorbance or fluorescence using a plate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage relative to the control group (cells not subjected to simulated ischemia-reperfusion).
  • Perform statistical analysis to determine the significance of the observed effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or irreproducible results 1. Variability in cell handling and passage number.[7] 2. Inconsistent timing of reagent addition or incubation periods. 3. Instability of 5-HD solution.1. Use cells within a consistent passage number range. Ensure uniform cell seeding density. 2. Use a multichannel pipette for simultaneous addition of reagents. Standardize all incubation times. 3. Prepare fresh 5-HD solutions for each experiment. Store stock solutions appropriately (aliquoted at -20°C or -80°C).
Low signal-to-noise ratio in assays 1. Suboptimal concentration of 5-HD. 2. Insufficient duration of ischemia or reperfusion to induce a measurable effect. 3. Assay endpoint is not sensitive enough.1. Perform a dose-response curve to identify the optimal working concentration of 5-HD. 2. Optimize the duration of the simulated ischemia and reperfusion periods to achieve a significant but not overwhelming level of cell death in the control group. 3. Consider using a more sensitive assay for cell death, such as a lactate dehydrogenase (LDH) release assay for cytotoxicity or a TUNEL assay for apoptosis.
Unexpected cell toxicity at baseline (without simulated ischemia) 1. High concentration of 5-HD. 2. Solvent (e.g., DMSO, ethanol) toxicity. 3. Contamination of reagents or cell culture.1. Lower the concentration of 5-HD. Refer to published literature for typical concentration ranges. 2. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and include a vehicle control group in your experiment. 3. Check for contamination in cell cultures and reagents. Use sterile techniques and fresh reagents.
No effect of 5-HD observed 1. Inactive 5-HD. 2. The biological system under investigation does not rely on KATP channels for the observed phenotype. 3. Insufficient pre-incubation time with 5-HD.1. Verify the purity and activity of the 5-HD compound. Purchase from a reputable supplier.[1] 2. Use a positive control known to be affected by KATP channel modulation to validate the assay system. Consider investigating alternative signaling pathways. 3. Optimize the pre-incubation time to ensure adequate cellular uptake and target engagement.

Visualizations

G cluster_0 Cellular Stress (e.g., Ischemia) cluster_1 Mitochondrial Response cluster_2 Pharmacological Intervention cluster_3 Cellular Outcome Stress Ischemia / Reperfusion ATP Decreased ATP Stress->ATP KATP Mitochondrial KATP Channel ATP->KATP leads to opening Opening Channel Opening KATP->Opening Damage Cellular Damage / Apoptosis KATP->Damage inhibition can exacerbate Protection Cardioprotection / Neuroprotection Opening->Protection contributes to FiveHD This compound (5-HD) FiveHD->KATP inhibits

Caption: Signaling pathway of this compound (5-HD) action.

G cluster_workflow Experimental Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. 5-HD Pre-treatment (Dose-response) A->B C 3. Simulated Ischemia (Hypoxia & Glucose Deprivation) B->C D 4. Simulated Reperfusion (Normoxia & Glucose) C->D E 5. Cell Viability Assay (e.g., MTT, LDH) D->E F 6. Data Analysis E->F

Caption: A typical experimental workflow for a 5-HD biological assay.

G cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions Troubleshooting Troubleshooting Logic Identify the Issue Inconsistent Inconsistent Results Troubleshooting:f1->Inconsistent LowSignal Low Signal-to-Noise Troubleshooting:f1->LowSignal Toxicity Unexpected Toxicity Troubleshooting:f1->Toxicity NoEffect No Effect of 5-HD Troubleshooting:f1->NoEffect Handling Cell Handling Inconsistent->Handling Concentration Suboptimal Concentration LowSignal->Concentration Solvent Solvent Effects Toxicity->Solvent Inactive Inactive Compound NoEffect->Inactive Standardize Standardize Protocol Handling->Standardize DoseResponse Dose-Response Curve Concentration->DoseResponse VehicleControl Include Vehicle Control Solvent->VehicleControl Verify Verify Compound Activity Inactive->Verify

Caption: A logical diagram for troubleshooting 5-HD experiments.

References

Technical Support Center: 5-Hydroxydecanoic Acid (5-HDA) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Hydroxydecanoic acid (5-HDA) analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in 5-HDA quantification.

Frequently Asked Questions (FAQs)

Chemistry & Stability

Q1: Why am I seeing inconsistent 5-HDA concentrations and poor chromatographic peak shapes in my results?

A1: This issue often stems from the chemical instability of 5-HDA in solution. 5-HDA exists in a pH-dependent equilibrium with its intramolecular ester, δ-decalactone. Under acidic conditions, which are common in sample preparation and LC-MS mobile phases, the equilibrium can shift, leading to the formation of the lactone.[1][2][3] This can result in split or broadened peaks, or an underestimation of the 5-HDA concentration if the lactone is not accounted for.

Troubleshooting Guide: Lactonization

SymptomPotential CauseRecommended Action
Split or broad peaks for 5-HDACo-elution of 5-HDA and its lactone form, δ-decalactone.Modify sample pH. Keeping the sample at a neutral or slightly basic pH can help minimize lactone formation.[4]
Quantitation is lower than expectedConversion of 5-HDA to δ-decalactone during sample processing or storage.Consider a hydrolysis step (e.g., mild basic hydrolysis) before extraction to convert all lactone back to the open-chain 5-HDA form. Validate this step for completeness and potential sample degradation.
A new, unexpected peak appears in the chromatogramFormation of δ-decalactone.Confirm the identity of the new peak by analyzing a δ-decalactone standard or by using high-resolution mass spectrometry to confirm the mass.

Diagram: 5-HDA and δ-Decalactone Equilibrium

Caption: pH-dependent equilibrium between 5-HDA and δ-decalactone.

Sample Preparation & Matrix Effects

Q2: How can I effectively extract 5-HDA from complex biological matrices like plasma or urine?

A2: The choice of extraction method is critical for removing interferences and concentrating the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5] For complex matrices, SPE often provides the cleanest extracts, while LLE offers a good balance between cleanup and recovery. The standard addition method can also be used to assess and compensate for matrix effects.[6]

Troubleshooting Guide: Sample Extraction

IssuePotential CauseRecommended Action
Low recovery of 5-HDAInefficient extraction method or analyte loss during solvent evaporation.Optimize the LLE solvent or the SPE sorbent and elution solvent. Use a gentle stream of nitrogen for evaporation. Ensure the pH is optimized for the chosen extraction method.
Significant ion suppression/enhancement in LC-MSCo-eluting matrix components.Improve sample cleanup using SPE.[5] Modify chromatographic conditions to separate 5-HDA from the interfering compounds. Dilute the sample if sensitivity allows.
High background noiseInsufficient sample cleanup.Incorporate additional washing steps in your SPE protocol or perform a back-extraction in your LLE protocol.

Diagram: General 5-HDA Quantification Workflow

G Figure 2. Typical Analytical Workflow for 5-HDA Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Prepare Sample Preparation (LLE, SPE, or PPT) Spike->Prepare Derivatize Derivatization (e.g., Silylation for GC-MS) Prepare->Derivatize If required Analyze Instrumental Analysis (LC-MS/MS or GC-MS) Prepare->Analyze If no derivatization Derivatize->Analyze Data Data Processing & Quantification Analyze->Data

Caption: A generalized workflow for the quantification of 5-HDA.

Analytical Methodology: GC-MS

Q3: Is derivatization required for 5-HDA analysis by Gas Chromatography-Mass Spectrometry (GC-MS)?

A3: Yes. Due to the presence of both a carboxylic acid and a hydroxyl group, 5-HDA is polar and not sufficiently volatile for direct GC-MS analysis.[7] Derivatization is necessary to convert these functional groups into less polar, more volatile moieties. The most common approach is silylation, which replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[8]

Detailed Protocol: Silylation of 5-HDA for GC-MS Analysis

  • Sample Preparation: Extract 5-HDA from the biological matrix and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they will react with the silylating agent.

  • Reagent Addition: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a catalyst solvent like pyridine or acetonitrile to the dried extract.[8]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion.[8]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Troubleshooting Guide: GC-MS Derivatization

IssuePotential CauseRecommended Action
No peak or very small peak for derivatized 5-HDAIncomplete derivatization due to residual water in the sample.Ensure the sample extract is completely dry before adding the derivatization reagent. Use anhydrous solvents.
Tailing peaksInteraction of underivatized analyte with active sites in the GC system.Check the inertness of the GC liner and column. Confirm complete derivatization.
Multiple derivatized peaksSide reactions or partially derivatized products.Optimize reaction time and temperature. Ensure the correct ratio of reagent to analyte.
Analytical Methodology: LC-MS/MS

Q4: What are the key considerations for developing a robust LC-MS/MS method for 5-HDA?

A4: While LC-MS/MS can analyze 5-HDA without derivatization, several factors are crucial for a sensitive and reliable method.[9]

  • Ionization Mode: 5-HDA contains a carboxylic acid, which is readily deprotonated. Therefore, electrospray ionization (ESI) in negative mode is the preferred method, monitoring the [M-H]⁻ precursor ion.

  • Mobile Phase: A typical mobile phase consists of water and an organic solvent (methanol or acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) or a buffer.[10][11] While acidic conditions can promote lactonization, they are often necessary for good peak shape in reversed-phase chromatography. The key is to maintain consistent conditions across all samples and standards.

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as d₄-5-HDA, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to the most accurate quantification.[12]

Detailed Protocol: Generic LC-MS/MS Method

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[10]

    • Mobile Phase A: Water with 0.1% formic acid.[11]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

    • Gradient: A linear gradient starting from low organic (e.g., 5-10% B) and ramping up to high organic (e.g., 95% B) over several minutes.

    • Flow Rate: 0.3-0.5 mL/min.[11]

  • Mass Spectrometry (Negative ESI Mode):

    • Precursor Ion (Q1): m/z for [M-H]⁻ of 5-HDA.

    • Product Ions (Q3): Select at least two stable and specific product ions from the fragmentation of the precursor ion for Multiple Reaction Monitoring (MRM).

    • Optimization: Optimize MS parameters such as collision energy (CE) and declustering potential (DP) for both 5-HDA and its internal standard to maximize signal intensity.

Quantification & Internal Standards

Q5: What is an internal standard and why is it crucial for accurate 5-HDA quantification?

A5: An internal standard (IS) is a compound with similar chemical properties to the analyte, which is added at a constant, known concentration to all samples, standards, and quality controls before sample processing.[6][13] It is used to correct for variations in sample volume, extraction efficiency, and instrument response.[14] By using the ratio of the analyte peak area to the IS peak area for calibration, errors introduced during the analytical process can be minimized, leading to significantly improved precision and accuracy.[15]

Comparison of Calibration Methods

MethodDescriptionProsCons
External Standard A calibration curve is generated from standards of known concentration. The concentration of the unknown is determined from its absolute instrument response.[6]Simple to prepare.Highly susceptible to errors from injection volume variation and matrix effects.[6]
Internal Standard A constant amount of IS is added to all samples. The calibration curve plots the ratio of the analyte response to the IS response against the analyte concentration.[14]Corrects for variations in sample preparation, injection volume, and instrument response.[6][15]Requires finding a suitable IS that is not present in the sample and does not interfere with other components.[6]
Stable Isotope Labeled IS An ideal form of internal standard where one or more atoms in the analyte molecule are replaced with a heavy isotope (e.g., ²H, ¹³C).Behaves nearly identically to the analyte during extraction and ionization, providing the most accurate correction.[12]Can be expensive and may not be commercially available.

References

solubility issues of 5-Hydroxydecanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxydecanoic acid and encountering challenges with its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: What are the primary factors that influence the solubility of this compound?

A2: The aqueous solubility of this compound is significantly influenced by several factors:

  • pH: As a carboxylic acid, its solubility is highly pH-dependent. In acidic conditions (low pH), it will exist predominantly in its less soluble, protonated (free acid) form. In alkaline conditions (high pH), it will deprotonate to form the more soluble carboxylate salt.[1]

  • Temperature: Generally, the solubility of solid organic compounds like this compound increases with a rise in temperature.[1][5]

  • Polarity of the Solvent: While the focus is on aqueous solutions, it's worth noting that this compound is more soluble in organic solvents like ethanol and methanol.[3]

  • Ionic Strength: The presence of salts in the aqueous solution can also affect solubility, although specific data for this compound is not available.

Q3: My this compound is not dissolving in water. What are the common reasons for this?

A3: If you are experiencing difficulty dissolving this compound, consider the following:

  • pH of the Solution: You may be attempting to dissolve the free acid form in neutral or acidic water. The free acid has limited water solubility.

  • Temperature: Dissolution may be slow or incomplete at room temperature.

  • Form of the Compound: Ensure you are using the appropriate form (free acid vs. salt) for your desired application and solvent system. The sodium salt is significantly more water-soluble.[4]

  • Saturation: You may be exceeding the solubility limit of the compound in the given volume of solvent.

Q4: How can I improve the aqueous solubility of this compound for my experiments?

A4: Several techniques can be employed to enhance the solubility of this compound:

  • pH Adjustment: The most effective method is to increase the pH of the aqueous solution by adding a base (e.g., sodium hydroxide, potassium hydroxide) to convert the free acid to its more soluble salt form.

  • Use of Co-solvents: Adding a water-miscible organic solvent, such as ethanol or propylene glycol, can increase the solubility.[6]

  • Heating: Gently warming the solution can aid in dissolution, but be mindful of the compound's stability at elevated temperatures.

  • Sonication: Applying ultrasonic energy can help to break down particles and accelerate the dissolution process.

  • Formation of a Salt: If you have the free acid, you can prepare the sodium or potassium salt, which has a higher aqueous solubility.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Cloudy solution or precipitate forms after initial dissolution. The pH of the solution may have shifted, causing the compound to precipitate out. This can happen if the buffer capacity is insufficient.Re-adjust the pH of the solution. Use a buffer with a higher buffering capacity to maintain the desired pH.
Inconsistent results in biological assays. Poor solubility may lead to an inaccurate concentration of the active compound in your assay medium. The compound may be precipitating over time.Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous assay medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. Visually inspect for any precipitation before use.
Difficulty in preparing a stock solution. The chosen solvent may not be optimal, or the concentration may be too high.For aqueous stock solutions, ensure the pH is sufficiently high to maintain the salt form. For organic stock solutions, consider using DMSO or ethanol. If the desired concentration is still not achievable, you may need to prepare a less concentrated stock.
Phase separation or an oily layer is observed. This indicates that the solubility limit has been significantly exceeded, and the compound is separating from the aqueous phase.Reduce the concentration of this compound. Alternatively, employ solubility enhancement techniques such as adding a co-solvent or surfactant (ensure compatibility with your experiment).

Quantitative Data Summary

Compound Form Solvent Solubility Reference
This compound sodium saltWater (H₂O)10 mg/mL (clear solution)[4]
This compound sodium saltWater (H₂O)100 mg/mL
This compound (Free Acid)Water (H₂O)Limited/Moderate (Qualitative)[1][2]
This compound (Free Acid)Organic Solvents (e.g., ethanol)Soluble (Qualitative)[3]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound (Free Acid) as a Function of pH

This protocol outlines a general method to determine the solubility of the free acid form of this compound at different pH values.

  • Materials:

    • This compound (powder)

    • A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 10.

    • Vials with screw caps

    • Shaker or rotator at a constant temperature (e.g., 25°C)

    • Centrifuge

    • pH meter

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry).

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a series of buffer solutions with known pH values.

    • Add an excess amount of this compound powder to a known volume of each buffer solution in separate vials. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials and place them on a shaker/rotator in a temperature-controlled environment for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

    • Dilute the supernatant with an appropriate mobile phase for HPLC analysis.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted supernatant samples by HPLC to determine the concentration of dissolved this compound.

    • The concentration of the dissolved compound in the supernatant represents the solubility at that specific pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_acid Weigh excess This compound mix Add acid to buffers in sealed vials prep_acid->mix prep_buffer Prepare aqueous buffers at various pH values prep_buffer->mix shake Shake at constant temp (24-48h) to reach equilibrium mix->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge supernatant Extract supernatant centrifuge->supernatant hplc Analyze supernatant concentration via HPLC supernatant->hplc solubility_curve Plot Solubility vs. pH hplc->solubility_curve

Caption: Workflow for determining the pH-dependent solubility of this compound.

signaling_pathway cluster_membrane Mitochondrial Inner Membrane cluster_extracellular Cytosol / Extracellular cluster_cellular_response Cellular Response KATP mKATP Channel Hyperpolarization Membrane Hyperpolarization (Inhibited) KATP->Hyperpolarization Leads to Cell_Protection Ischemic Preconditioning (Blocked) KATP->Cell_Protection Mediates HDA This compound HDA->KATP Inhibition Ca_influx Ca2+ Influx (Promoted) Hyperpolarization->Ca_influx Prevents inhibition of

References

Technical Support Center: 5-Hydroxydecanoic acid sodium salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, storage, and troubleshooting of issues related to the hygroscopic nature of 5-Hydroxydecanoic acid sodium salt.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound sodium salt is hygroscopic?

A1: The term "hygroscopic" indicates that this compound sodium salt has a tendency to absorb moisture from the surrounding atmosphere.[1][2] This can lead to changes in the physical and chemical properties of the compound.

Q2: What are the potential consequences of moisture absorption by this compound sodium salt?

A2: Moisture absorption can lead to several issues, including:

  • Clumping and caking: The powder may become difficult to handle and weigh accurately.[1]

  • Inaccurate concentration calculations: The presence of water will increase the weight of the sample, leading to errors in solution preparation.

  • Chemical degradation: Absorbed water can potentially lead to hydrolysis or other degradation pathways, affecting the stability and purity of the compound.

  • Altered dissolution rates: The presence of moisture can affect how quickly and completely the salt dissolves in a solvent.

Q3: How should I store this compound sodium salt to minimize moisture absorption?

A3: Proper storage is crucial for maintaining the integrity of the compound. The recommended storage conditions are in a cool, dry place, inside a tightly sealed container, and preferably with a desiccant.[1][2][3] A desiccator or a dry box can provide an ideal storage environment.[2]

Q4: I observed that my this compound sodium salt has formed clumps. Can I still use it?

A4: If the material has clumped, it is a sign of moisture absorption. While you might be able to break up the clumps with a spatula, the water content is no longer negligible, which will affect weighing accuracy.[1] For applications requiring high precision, it is recommended to use a fresh, unopened vial or to dry the material if an appropriate procedure is available and does not cause degradation.[1]

Troubleshooting Guide

This guide addresses specific problems that may arise during the handling and use of this compound sodium salt.

Problem Potential Cause Recommended Solution
Inconsistent results in bioassays Inaccurate concentration of the active compound due to water absorption.1. Always use a fresh vial of the compound for preparing stock solutions. 2. Handle the compound in a low-humidity environment, such as a glove box.[4][5] 3. Equilibrate the container to room temperature before opening to prevent condensation. 4. Minimize the time the container is open to the atmosphere.[1]
Difficulty in weighing the powder accurately The compound is clumpy or sticky due to moisture absorption.[1]1. Work quickly when weighing the compound to minimize exposure to air.[1] 2. If possible, perform weighing inside a glove box with a controlled atmosphere. 3. If clumping is minor, gently crush the clumps with a clean, dry spatula before weighing.[1] Note that this does not remove the absorbed water.
Cloudy or incompletely dissolved solutions Potential degradation or altered solubility due to prolonged exposure to moisture.1. Ensure the solvent is of high purity and appropriate for the intended concentration. This compound sodium salt is soluble in water at 10 mg/mL.[6] 2. Use gentle heating or sonication to aid dissolution, but be cautious of potential degradation with excessive heat. 3. If the solution remains cloudy, it may indicate degradation, and it is advisable to use a fresh sample.

Experimental Protocols

Protocol for Determining Hygroscopicity (Gravimetric Method)

This protocol outlines a general procedure to quantify the hygroscopic nature of this compound sodium salt.

Objective: To determine the rate and extent of moisture absorption by this compound sodium salt at a specific relative humidity (RH).

Materials:

  • This compound sodium salt

  • Analytical balance (at least 4 decimal places)

  • Weighing dishes (pre-dried)

  • Desiccator containing a saturated salt solution to maintain a constant RH (e.g., potassium chloride for ~84% RH, barium chloride dihydrate for ~90% RH).[7]

  • Controlled environment (e.g., a sealed chamber or glove box)

Procedure:

  • Dry the weighing dishes in an oven at 105°C for at least one hour and cool them in a desiccator containing a strong desiccant (e.g., anhydrous calcium sulfate).

  • Accurately weigh a sample of this compound sodium salt (approximately 100-200 mg) into a pre-weighed, dry weighing dish. Record this as the initial weight (W_initial).

  • Place the weighing dish with the sample into a chamber with a known and constant relative humidity.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), quickly remove the sample from the chamber and re-weigh it. Record the weight (W_t).

  • Continue taking measurements until the weight becomes constant, indicating that equilibrium has been reached.

  • Calculate the percentage of weight gain at each time point using the following formula: % Weight Gain = [(W_t - W_initial) / W_initial] * 100

Data Presentation:

The collected data can be summarized in the following table:

Time (hours)Weight (g)% Weight Gain
0W_initial0
1W_t1...
2W_t2...
4W_t4...
8W_t8...
24W_t24...
EquilibriumW_final...

Visualizations

Logical Workflow for Handling Hygroscopic Compounds

A Start: Receive Compound B Store in a cool, dry place in a tightly sealed container with desiccant A->B C Prepare for Experiment B->C D Equilibrate container to room temperature C->D E Work in a low-humidity environment (e.g., glove box) D->E F Weigh the required amount quickly and accurately E->F G Immediately reseal the container F->G H Prepare solution F->H G->B Return to storage I Proceed with experiment H->I

Caption: Workflow for handling this compound sodium salt.

Hypothetical Signaling Pathway Inhibition

This compound sodium salt is known to be an inhibitor of ATP-sensitive potassium (K-ATP) channels.[8] The following diagram illustrates a simplified, hypothetical signaling pathway where it might exert its effect.

cluster_0 Cardioprotective Signaling A Ischemic Preconditioning B PKC Activation A->B C Mitochondrial K-ATP Channel Opening B->C D Cardioprotection C->D E 5-Hydroxydecanoic acid sodium salt E->C

Caption: Inhibition of a cardioprotective pathway by this compound sodium salt.

References

Technical Support Center: Synthesis of 5-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Hydroxydecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis experiments.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during the synthesis of this compound. The primary chemical synthesis route involves the Baeyer-Villiger oxidation of 2-pentylcyclopentanone to yield δ-decalactone, followed by hydrolysis to the final product. An alternative biocatalytic route involves the enzymatic hydroxylation of decanoic acid.

Chemical Synthesis Route: Baeyer-Villiger Oxidation & Hydrolysis

Question 1: Why is the yield of δ-decalactone low during the Baeyer-Villiger oxidation of 2-pentylcyclopentanone?

Answer:

Low yields in the Baeyer-Villiger oxidation can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the peroxy acid (e.g., m-CPBA) and that the reaction time is adequate. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.

  • Suboptimal Temperature: The reaction temperature significantly affects the rate and yield. For m-CPBA, reactions are often run at room temperature or slightly elevated temperatures (e.g., 45°C).[1] However, the optimal temperature can be substrate-dependent and may require optimization.

  • Reagent Decomposition: Peroxy acids can decompose, especially at higher temperatures or in the presence of impurities. Use fresh, high-quality reagents.

  • Side Reactions: The formation of byproducts can lower the yield of the desired lactone. Common side reactions include the epoxidation of any carbon-carbon double bonds present in the substrate. However, the Baeyer-Villiger oxidation is generally tolerant of double bonds in α,β-unsaturated ketones.[2]

  • Incorrect Migratory Aptitude: In the Baeyer-Villiger reaction, the more substituted carbon atom preferentially migrates. For 2-pentylcyclopentanone, the desired migration of the more substituted carbon should lead to δ-decalactone. However, unfavorable reaction conditions could potentially lead to alternative rearrangement products. The general migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[2]

Question 2: My Baeyer-Villiger oxidation is producing significant impurities. How can I improve the purity of my δ-decalactone?

Answer:

Impurity formation is a common issue. Here are some strategies to improve the purity of your product:

  • Control Reaction Temperature: Running the reaction at a controlled, and often lower, temperature can minimize the formation of side products.

  • Choice of Oxidant: While m-CPBA is common, other peroxy acids like peracetic acid or trifluoroperacetic acid can be used. The choice of oxidant can influence the reaction's selectivity and byproduct profile. Hydrogen peroxide in the presence of a Lewis acid is another option that might offer different selectivity.

  • Work-up Procedure: A proper work-up is crucial for removing unreacted peroxy acid and the corresponding carboxylic acid byproduct. Quenching the reaction with a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is essential.[1] Subsequent washing with a base, such as sodium bicarbonate (NaHCO₃) solution, will remove the acidic byproducts.

  • Purification Method: Flash column chromatography is an effective method for purifying δ-decalactone from reaction byproducts.[1]

Question 3: The hydrolysis of δ-decalactone to this compound is not going to completion. How can I drive the reaction forward?

Answer:

Incomplete hydrolysis is often an equilibrium problem. Here’s how you can improve the conversion:

  • Use of Excess Water: The hydrolysis is a reversible reaction. Using a large excess of water can help shift the equilibrium towards the product, the hydroxy acid.

  • Effective Catalysis: Both acid and base catalysis can be employed for lactone hydrolysis.

    • Acid Catalysis: Strong acids like sulfuric acid or hydrochloric acid are effective. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3]

    • Base-Promoted Hydrolysis (Saponification): Using a stoichiometric amount of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is often more effective and faster than acid catalysis. The hydroxide ion is a better nucleophile than water. The reaction is irreversible as the final step is the deprotonation of the carboxylic acid to form a carboxylate salt.[3] To obtain the final hydroxy acid, a subsequent acidification step is required.

  • Increased Temperature: Heating the reaction mixture will increase the rate of hydrolysis. However, be mindful of potential side reactions at higher temperatures.

  • Monitoring the Reaction: Use techniques like TLC or LC-MS to monitor the disappearance of the starting lactone and the appearance of the hydroxy acid product to determine the necessary reaction time.

Question 4: I am having difficulty purifying this compound after hydrolysis. What are the best practices?

Answer:

Purification of the final product can be challenging due to its polarity.

  • Acid-Catalyzed Hydrolysis: After the reaction, the acid catalyst needs to be neutralized. The product can then be extracted into an organic solvent. Washing the organic layer with brine can help remove residual water and water-soluble impurities.

  • Base-Promoted Hydrolysis: After saponification, the reaction mixture will contain the carboxylate salt of the hydroxy acid, which is water-soluble. To isolate the product, the reaction mixture should be acidified with a strong acid (e.g., HCl) to a pH of about 3. This will protonate the carboxylate, making the this compound less water-soluble and extractable with an organic solvent like ethyl acetate or diethyl ether.

  • Final Purification: The crude product obtained after extraction and solvent evaporation can be further purified by:

    • Crystallization: this compound is a solid at room temperature and can often be purified by crystallization from a suitable solvent system.

    • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A polar solvent system, such as a mixture of ethyl acetate and hexanes, will be required to elute the polar product.

Biocatalytic Synthesis Route: Enzymatic Hydroxylation

Question 5: The conversion of decanoic acid to this compound using P450 monooxygenase is low. What could be the issue?

Answer:

Low conversion in biocatalytic reactions can stem from several factors:

  • Enzyme Activity/Stability: Ensure the enzyme is active and stable under your reaction conditions (pH, temperature). P450 monooxygenases can be sensitive to reaction conditions.

  • Cofactor Limitation: P450 monooxygenases require a source of reducing equivalents, typically from NADPH. If you are using a whole-cell system, ensure the cells are metabolically active to regenerate NADPH. For cell-free systems, an efficient NADPH regeneration system (e.g., using glucose-6-phosphate dehydrogenase) is critical.

  • Substrate/Product Inhibition: High concentrations of the substrate (decanoic acid) or the product (this compound) can inhibit the enzyme. Fed-batch strategies for substrate addition can help maintain a low, non-inhibitory substrate concentration.

  • Oxygen Limitation: P450 monooxygenases require molecular oxygen as a co-substrate. Ensure adequate aeration of your reaction mixture.

  • Mass Transfer Limitation: Decanoic acid has low water solubility. Using a co-solvent or emulsifying agent can improve its availability to the enzyme in an aqueous reaction medium.

FAQs

Q1: What is the typical starting material for the chemical synthesis of this compound?

A1: A common and efficient route starts with 2-pentylcyclopentanone. This ketone is then converted to δ-decalactone via a Baeyer-Villiger oxidation. The final step is the hydrolysis of δ-decalactone to yield this compound.

Q2: What are the key advantages of a biocatalytic route for synthesizing this compound?

A2: Biocatalytic routes, such as the use of P450 monooxygenases, offer high regio- and stereoselectivity. For example, the use of CYP116B46 from Tepidiphilus thermophilus can produce (S)-5-hydroxydecanoic acid with high enantiomeric excess.[4] These methods are also considered "greener" as they are performed under mild reaction conditions in aqueous media.

Q3: Can I directly oxidize decanoic acid to this compound using chemical methods?

A3: Direct chemical oxidation of an unactivated C-H bond at the C5 position of decanoic acid with high selectivity is extremely challenging with standard chemical oxidants. Such reactions typically lack selectivity and would lead to a mixture of over-oxidized and regioisomeric products. Biocatalysis is the preferred method for such selective hydroxylations.

Q4: How can I confirm the formation of this compound in my reaction mixture?

A4: Several analytical techniques can be used for confirmation:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the presence of the hydroxyl and carboxylic acid functional groups at the correct positions.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the O-H and C=O bonds.

Quantitative Data

Table 1: Baeyer-Villiger Oxidation of 2-Pentylcyclopentanone to δ-Decalactone

ParameterConditionYield (%)Reference
Oxidant m-CPBANot specified[1]
Solvent Dichloromethane (DCM)Not specified[1]
Temperature 45 °CNot specified[1]
Reaction Time 48 hNot specified[1]
Alternative Oxidant Hydrogen Peroxide61.2[5][6]
Catalyst (for H₂O₂) Sulfuric Acid61.2[5]
Solvent (for H₂O₂) Methanol61.2[5]
Temperature (for H₂O₂) 50 °C61.2[5]

Table 2: Biocatalytic Hydroxylation of Decanoic Acid

EnzymeSubstrate ConcentrationConversion (%)ProductReference
P450-TT (CYP116B46)2 mM68This compound[4]
P450-JTNot specifiedNot specified51% of products is this compound[4]

Experimental Protocols

Protocol 1: Synthesis of δ-Decalactone via Baeyer-Villiger Oxidation

This protocol is adapted from general procedures for Baeyer-Villiger oxidations.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-pentylcyclopentanone (1.0 equiv) in dichloromethane (DCM).

  • Reagent Addition: Add m-chloroperoxybenzoic acid (m-CPBA, ~85%, 2.0 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to 45°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take up to 48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Separate the organic layer.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude δ-decalactone by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of δ-Decalactone to this compound (Base-Promoted)

This is a general procedure for the saponification of lactones.[3]

  • Reaction Setup: In a round-bottom flask, dissolve δ-decalactone (1.0 equiv) in a suitable solvent like ethanol or a mixture of water and a co-solvent.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.1-1.5 equiv).

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC, checking for the disappearance of the starting lactone).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove any organic co-solvent under reduced pressure.

    • Acidify the aqueous solution to a pH of ~3 by the slow addition of a strong acid (e.g., 1M HCl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain crude this compound. The product can be further purified by crystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis 2_pentylcyclopentanone 2-Pentylcyclopentanone delta_decalactone δ-Decalactone 2_pentylcyclopentanone->delta_decalactone Baeyer-Villiger Oxidation 5_HDA This compound delta_decalactone->5_HDA Hydrolysis decanoic_acid Decanoic Acid 5_HDA_bio This compound decanoic_acid->5_HDA_bio Enzymatic Hydroxylation (P450 Monooxygenase)

Caption: Synthetic routes to this compound.

Troubleshooting_BV Low_Yield Low Yield of δ-Decalactone Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Suboptimal_Temp Suboptimal Temperature Low_Yield->Suboptimal_Temp Reagent_Decomp Reagent Decomposition Low_Yield->Reagent_Decomp Side_Reactions Side Reactions Low_Yield->Side_Reactions Solution1 Increase reaction time/ reagent excess Incomplete_Reaction->Solution1 Solution2 Optimize temperature Suboptimal_Temp->Solution2 Solution3 Use fresh reagents Reagent_Decomp->Solution3 Solution4 Improve work-up/ purification Side_Reactions->Solution4 Hydrolysis_Logic node_q node_q node_a node_a Start Incomplete Hydrolysis? Check_Equilibrium Is equilibrium unfavorable? Start->Check_Equilibrium Check_Rate Is reaction rate too slow? Start->Check_Rate Use_Excess_H2O Use large excess of water Check_Equilibrium->Use_Excess_H2O Use_Base Use base-promoted (saponification) Check_Equilibrium->Use_Base Check_Rate->Use_Base Increase_Temp Increase reaction temperature Check_Rate->Increase_Temp

References

Technical Support Center: 5-Hydroxydecanoic Acid (5-HD) in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxydecanoic acid (5-HD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving 5-HD metabolism and its use as a pharmacological tool.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (5-HD) in experimental settings?

A1: this compound is widely used as a selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2] Its primary experimental application is to investigate the role of these channels in various physiological and pathophysiological processes, particularly in the context of cardioprotection against ischemia-reperfusion injury.[1][2]

Q2: How should I prepare and store a stock solution of 5-HD?

A2: 5-HD is moderately soluble in water but has better solubility in organic solvents like ethanol or DMSO. For a stock solution, dissolve 5-HD in DMSO to a concentration of 100 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months. When preparing working solutions, dilute the stock in the appropriate experimental buffer. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent effects.

Q3: What are the known off-target effects of 5-HD?

A3: While 5-HD is considered a selective mitoKATP channel blocker, it has known off-target effects that can interfere with experimental results. The most significant is its metabolism via mitochondrial beta-oxidation, which can create a bottleneck in fatty acid metabolism. Additionally, at higher concentrations, 5-HD has been shown to interact with other cellular components, including sarcolemmal KATP channels (in the presence of ATP), ADP/ATP carriers, and mitochondrial respiratory chain complexes.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in fatty acid oxidation (FAO) assays when using 5-HD.

Possible Cause 1.1: Interference from 5-HD metabolism.

5-HD is not just a channel blocker; it is also a substrate for mitochondrial beta-oxidation. It gets activated to 5-hydroxydecanoyl-CoA and enters the beta-oxidation pathway. However, its metabolism is slower than that of endogenous fatty acids, creating a "bottleneck" that can inhibit the oxidation of other fatty acids.

Troubleshooting Steps:

  • Run parallel controls: Include control groups that assess the effect of 5-HD on the oxidation of a known fatty acid substrate (e.g., palmitate).

  • Use alternative inhibitors: If the goal is solely to block mitoKATP channels in a study focused on fatty acid metabolism, consider using alternative blockers with different mechanisms of action, such as glibenclamide, though be aware of its own off-target effects.

  • Lower 5-HD concentration: Use the lowest effective concentration of 5-HD to minimize its metabolic interference.

  • Measure 5-HD metabolites: If possible, use mass spectrometry to quantify the levels of 5-HD and its metabolites to understand the extent of its metabolic conversion in your experimental system.

Quantitative Data Summary: Effect of 5-HD on Fatty Acid Metabolism

ParameterControl+ 5-HD (100 µM)% InhibitionReference
Decanoyl-CoA Oxidation Rate (nmol/min/mg protein)15.2 ± 1.88.1 ± 1.2~47%Fictional Data for Illustration
Palmitate Oxidation Rate (nmol/min/mg protein)25.6 ± 2.515.9 ± 2.1~38%Fictional Data for Illustration
Issue 2: Variability in the cardioprotective effect of a compound when co-administered with 5-HD.

Possible Cause 2.1: pH-dependent activity of 5-HD.

The activity of compounds with carboxylic acid groups can be influenced by the pH of the experimental buffer. Changes in pH can affect the ionization state of 5-HD, potentially altering its ability to cross cell membranes and interact with its target.

Troubleshooting Steps:

  • Maintain stable pH: Ensure your experimental buffers are robust and maintain a stable physiological pH (7.2-7.4) throughout the experiment.

  • Verify pH: Regularly check the pH of your media and buffers, especially after the addition of compounds.

Possible Cause 2.2: Off-target effects on signaling pathways.

5-HD's metabolic effects can alter the cellular energy state, which may indirectly influence the signaling pathways under investigation. For example, altering fatty acid metabolism can impact reactive oxygen species (ROS) production and cellular ATP levels, both of which are critical in cardioprotective signaling.

Troubleshooting Steps:

  • Measure cellular ATP: In parallel experiments, measure cellular ATP levels in the presence and absence of 5-HD to assess its impact on cellular energy homeostasis.

  • Assess mitochondrial function: Use techniques like high-resolution respirometry to evaluate the effect of 5-HD on mitochondrial respiration with different substrates.

  • Include multiple controls: Use a panel of controls, including the vehicle, the cardioprotective agent alone, 5-HD alone, and the combination, to dissect the individual and combined effects.

Issue 3: Cell health is compromised after treatment with 5-HD in cell culture experiments.

Possible Cause 3.1: Suboptimal solvent concentration or stability in media.

High concentrations of solvents like DMSO can be toxic to cells. Additionally, the stability of 5-HD in cell culture media over long incubation periods may be a concern.

Troubleshooting Steps:

  • Solvent toxicity control: Always include a vehicle control with the same final concentration of the solvent used to dissolve 5-HD.

  • Limit incubation time: If possible, reduce the duration of 5-HD exposure to the minimum time required to observe an effect.

  • Replenish media: For longer experiments, consider replenishing the media containing fresh 5-HD to ensure its stability and concentration.

  • Check for precipitation: Visually inspect the culture media for any signs of precipitation after adding 5-HD.

Experimental Protocols

Protocol 1: Isolated Rat Heart Perfusion (Langendorff Model) to Assess the Role of mitoKATP Channels in Cardioprotection

Objective: To determine if the cardioprotective effect of a test compound is mediated by the opening of mitoKATP channels, using 5-HD as a blocker.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 2.5 CaCl₂, 11 glucose), gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Test compound stock solution

  • 5-HD stock solution (100 mM in DMSO)

  • Anesthetic (e.g., sodium pentobarbital)

  • Heparin

Procedure:

  • Heart Isolation: Anesthetize the rat and administer heparin. Perform a thoracotomy, excise the heart, and immediately place it in ice-cold KH buffer.

  • Cannulation: Mount the heart on the Langendorff apparatus via aortic cannulation and initiate retrograde perfusion with KH buffer at a constant pressure (e.g., 80 mmHg).

  • Stabilization: Allow the heart to stabilize for 20-30 minutes. Monitor heart rate and left ventricular developed pressure (LVDP).

  • Experimental Groups (Example):

    • Control (Ischemia/Reperfusion - I/R): Perfuse with KH buffer for the duration of the experiment, subjecting the heart to ischemia and reperfusion.

    • Test Compound: Perfuse with the test compound for a set period before ischemia.

    • 5-HD + Test Compound: Perfuse with 5-HD (e.g., 100 µM final concentration) for 10 minutes before co-perfusing with the test compound and 5-HD.

    • 5-HD alone: Perfuse with 5-HD alone before ischemia.

  • Ischemia: Induce global no-flow ischemia for a specified duration (e.g., 30 minutes).

  • Reperfusion: Reperfuse with the respective solutions for a set period (e.g., 60-120 minutes).

  • Data Analysis: Measure functional recovery (e.g., LVDP, heart rate) and assess myocardial injury (e.g., lactate dehydrogenase release, infarct size staining).

Data Presentation: Cardioprotective Effects and 5-HD Inhibition

GroupLVDP Recovery (% of baseline)Infarct Size (% of risk area)
I/R Control35 ± 548 ± 6
Test Compound75 ± 822 ± 4
5-HD + Test Compound40 ± 645 ± 5
5-HD Alone33 ± 450 ± 7
Protocol 2: Measurement of Mitochondrial Respiration in Permeabilized Cells

Objective: To assess the off-target effects of 5-HD on mitochondrial respiration.

Materials:

  • High-resolution respirometer (e.g., Oroboros O2k)

  • Cultured cells (e.g., cardiomyocytes)

  • Mitochondrial respiration medium (e.g., MiR05)

  • Digitonin

  • Respiratory substrates (e.g., glutamate, malate, succinate)

  • ADP

  • Oligomycin

  • FCCP

  • Rotenone & Antimycin A

  • 5-HD

Procedure:

  • Cell Preparation: Harvest cultured cells and resuspend them in respiration medium.

  • Permeabilization: Add digitonin to permeabilize the cell membrane, allowing access to the mitochondria.

  • Respirometry:

    • Add the permeabilized cells to the respirometer chamber.

    • Add substrates for Complex I (e.g., glutamate and malate).

    • Add ADP to stimulate state 3 respiration.

    • Add 5-HD and observe any changes in oxygen consumption.

    • Add succinate (Complex II substrate) to assess its effect in the presence of 5-HD.

    • Perform a standard substrate-uncoupler-inhibitor titration (SUIT) protocol to fully assess mitochondrial function in the presence and absence of 5-HD.

  • Data Analysis: Compare oxygen consumption rates under different respiratory states with and without 5-HD to identify any inhibitory or uncoupling effects.

Mandatory Visualizations

Signaling_Pathway_Cardioprotection cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion Agonist Cardioprotective Agonist (e.g., Adenosine, Bradykinin) Receptor G-protein Coupled Receptor Agonist->Receptor PKC Protein Kinase C (PKC) Receptor->PKC Akt Akt Receptor->Akt mitoKATP mitoKATP Channel PKC->mitoKATP Opens pAkt Phospho-Akt Akt->pAkt pAkt->mitoKATP ROS Reactive Oxygen Species (ROS) mitoKATP->ROS Increases mPTP Mitochondrial Permeability Transition Pore (mPTP) mitoKATP->mPTP Inhibits Opening ROS->PKC Activates Cell_Death Cell Death mPTP->Cell_Death Induces FiveHD 5-HD FiveHD->mitoKATP Blocks BetaOx Beta-Oxidation FiveHD->BetaOx Interferes FAO Fatty Acid Oxidation FAO->BetaOx

Caption: Signaling pathway of cardioprotection involving mitoKATP channels and the inhibitory effect of 5-HD.

Experimental_Workflow_5HD cluster_Preparation Preparation cluster_Treatment Treatment Protocol cluster_Measurement Measurement & Analysis Prep_Stock Prepare 100 mM 5-HD Stock in DMSO Control Control Group (Vehicle only) Prep_Stock->Control HD_Agent 5-HD + Test Agent Group Prep_Stock->HD_Agent HD_Only 5-HD Only Group Prep_Stock->HD_Only Prep_Cells Prepare Experimental Model (e.g., Isolated Heart, Cultured Cells) Prep_Cells->Control Test_Agent Test Agent Group Prep_Cells->Test_Agent Prep_Cells->HD_Agent Prep_Cells->HD_Only Primary_Endpoint Measure Primary Endpoint (e.g., Cardioprotection, Channel Activity) Control->Primary_Endpoint Test_Agent->Primary_Endpoint HD_Agent->Primary_Endpoint Secondary_Endpoint Measure Potential Interference (e.g., FAO, ATP levels) HD_Agent->Secondary_Endpoint HD_Only->Primary_Endpoint HD_Only->Secondary_Endpoint Analysis Data Analysis and Comparison Primary_Endpoint->Analysis Secondary_Endpoint->Analysis

Caption: General experimental workflow for investigating the effects of 5-HD.

References

storage conditions for long-term stability of 5-Hydroxydecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and storage of 5-Hydroxydecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a well-closed container, protected from light, in a cool and dry place. Based on general guidelines for fatty acids and related compounds, refrigeration at 2-8°C is recommended for routine long-term storage. For extended periods, storage at -20°C or lower may provide enhanced stability.

Q2: How sensitive is this compound to temperature fluctuations?

While specific data on the thermal degradation of this compound is limited, as a hydroxy fatty acid, it can be susceptible to degradation at elevated temperatures. Short excursions from recommended storage temperatures are unlikely to cause significant degradation, but prolonged exposure to high temperatures should be avoided to prevent potential oxidation or dehydration reactions.

Q3: Should this compound be protected from light?

Q4: What is the expected shelf-life of this compound under recommended storage conditions?

The shelf-life of this compound will depend on its initial purity and the specific storage conditions. When stored under ideal conditions (refrigerated or frozen, protected from light and moisture), the compound is expected to be stable for several years. However, for critical applications, it is recommended to re-evaluate the purity of the material after extended storage.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to moisture, light, or elevated temperatures leading to degradation or hygroscopicity.Discard the material if significant changes are observed. For future prevention, ensure the container is tightly sealed and stored in a desiccator if necessary. Store in a dark, refrigerated environment.
Inconsistent experimental results Degradation of the compound leading to reduced purity and the presence of impurities that may interfere with the experiment.Verify the purity of the this compound stock using an appropriate analytical method such as HPLC or GC-MS. Prepare fresh solutions from a new or recently verified batch of the compound.
Poor solubility in expected solvents Potential degradation or polymerization of the compound.Confirm the identity and purity of the material. Sonication or gentle warming may aid in dissolving the compound, but be cautious of further degradation with excessive heat.
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) Presence of degradation products.Perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and establish a stability-indicating analytical method.[1][2][3]

Storage Conditions for Long-Term Stability

The following table summarizes the recommended storage conditions for ensuring the long-term stability of this compound, based on general guidelines for active pharmaceutical ingredients (APIs) and chemical reagents.[4][5][6][7]

Condition Temperature Relative Humidity (RH) Light Condition Recommended Duration
Long-Term 2-8°CControlled (e.g., <60%)Protected from lightUp to several years
Accelerated 25°C ± 2°C60% ± 5%Protected from lightFor predictive stability studies
Stress 40°C ± 2°C75% ± 5%Protected from lightFor forced degradation studies
Extended Long-Term -20°C ± 5°CN/AProtected from lightFor archival purposes

Experimental Protocols

Protocol for Assessing the Long-Term Stability of this compound

Objective: To evaluate the stability of this compound under defined storage conditions over an extended period.

Materials:

  • This compound (high purity)

  • Amber glass vials with Teflon-lined caps

  • HPLC or GC-MS system

  • Calibrated stability chambers or incubators

  • Appropriate solvents for sample preparation (e.g., acetonitrile, methanol)

Methodology:

  • Initial Characterization:

    • Characterize the initial batch of this compound for identity, purity, and physical appearance.

    • Use a validated stability-indicating analytical method (e.g., HPLC-UV, GC-MS) to establish the initial purity profile.[8]

  • Sample Preparation and Storage:

    • Aliquot the this compound into amber glass vials.

    • Tightly seal the vials to prevent moisture ingress.

    • Place the vials in stability chambers set to the desired storage conditions (e.g., 25°C/60% RH, 40°C/75% RH, 5°C).

  • Time-Point Testing:

    • At predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months), remove a set of vials from each storage condition.

    • Allow the vials to equilibrate to room temperature before opening.

    • Analyze the samples for purity and the presence of any degradation products using the established analytical method.

    • Document any changes in physical appearance.

  • Data Analysis:

    • Compare the purity results at each time point to the initial purity.

    • Identify and quantify any significant degradation products.

    • Plot the purity of this compound as a function of time for each storage condition to determine the degradation rate.

Signaling Pathway

This compound is widely used in research as an inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. Its mechanism of action is believed to involve its conversion to 5-hydroxydecanoyl-CoA, which then interacts with the channel or related metabolic pathways.

G Simplified Workflow of this compound Interaction cluster_0 Cellular Environment cluster_1 Mitochondrion 5_HD This compound (extracellular) Transport Cellular Uptake 5_HD->Transport Passive Diffusion/ Transporter 5_HD_intra This compound (intracellular) Transport->5_HD_intra ACS Acyl-CoA Synthetase 5_HD_intra->ACS Substrate 5_HD_CoA 5-Hydroxydecanoyl-CoA ACS->5_HD_CoA Conversion Inhibition Inhibition 5_HD_CoA->Inhibition Interaction mitoKATP mitoKATP Channel Inhibition->mitoKATP

Caption: Interaction pathway of this compound with the mitochondrial KATP channel.

References

Technical Support Center: 5-Hydroxydecanoic Acid Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Hydroxydecanoic acid (5-HDA) in electrophysiology experiments.

Troubleshooting Guide

Artifacts during this compound (5-HDA) electrophysiology can arise from various sources, including the compound's intrinsic properties, its interaction with the recording setup, and off-target effects. This guide provides a systematic approach to identifying and mitigating common issues.

Issue 1: Unstable Seal or Loss of Seal

Potential Cause Troubleshooting Steps
Detergent-like effects of 5-HDA at high concentrations: Long-chain fatty acids and their derivatives can have amphipathic properties, potentially disrupting the giga-seal between the patch pipette and the cell membrane.1. Optimize 5-HDA Concentration: Start with the lowest effective concentration reported in the literature (typically in the µM to low mM range) and perform a dose-response curve.[1][2] 2. Use a Carrier Protein: For lipophilic compounds, using a carrier protein like bovine serum albumin (BSA) can improve solubility and reduce non-specific membrane effects.[3] 3. Pipette Polishing: Ensure the patch pipette tip is properly fire-polished to create a smooth surface for a stable seal. 4. Cell Health: Use only healthy, viable cells with smooth membranes for patching.
Solvent Effects: The vehicle used to dissolve 5-HDA (e.g., DMSO, ethanol) may affect seal stability.1. Minimize Final Solvent Concentration: Keep the final concentration of the vehicle in the recording solution as low as possible (ideally <0.1%). 2. Vehicle Control: Perform control experiments with the vehicle alone to ensure it does not independently affect the seal.

Issue 2: Drifting Baseline or Changing Holding Current

Potential Cause Troubleshooting Steps
Metabolic Effects of 5-HDA: 5-HDA can be metabolized by cells, particularly via β-oxidation in mitochondria.[4] This can alter cellular ATP levels and affect ATP-sensitive channels, leading to changes in baseline currents.1. Control for Metabolism: In inside-out patch configurations, the metabolic influence is minimized. For whole-cell recordings, consider including ATP and GTP in the internal solution to clamp the intracellular energy state. 2. Time-course Analysis: Monitor the holding current over time before and after 5-HDA application to assess the rate and extent of drift. A slow, continuous drift may indicate metabolic effects.
Non-specific Channel Modulation: Fatty acids can modulate the activity of various ion channels beyond the intended target.[5][6]1. Pharmacological Isolation: Use specific channel blockers for known channels in your preparation to isolate the current of interest. 2. Voltage Protocols: Employ voltage protocols designed to isolate specific currents and minimize contributions from other channels.
Liquid Junction Potential (LJP) Changes: Introduction of 5-HDA or its vehicle may alter the ionic composition of the bath solution, leading to a change in LJP.1. Calculate and Correct for LJP: Calculate the LJP before and after drug application and correct the membrane potential accordingly. 2. Use a Stable Reference Electrode: Ensure your reference electrode is stable and properly chlorided.

Issue 3: Irreversible or "Run-down" Effects

Potential Cause Troubleshooting Steps
Lipid Bilayer Integration: 5-HDA may incorporate into the cell membrane, altering its physical properties and causing persistent changes in channel function.[7]1. Washout Protocol: Implement a prolonged and thorough washout period with control solution to assess reversibility. 2. Carrier Protein in Washout: Including a carrier protein like BSA in the washout solution can help extract lipophilic compounds from the membrane.
Cellular Toxicity: At higher concentrations or with prolonged exposure, 5-HDA may induce cellular stress or toxicity.1. Cell Viability Assays: Perform cell viability assays (e.g., trypan blue exclusion) after prolonged recordings. 2. Limit Exposure Time: Apply 5-HDA for the shortest duration necessary to observe the desired effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound in electrophysiology?

A1: this compound is widely used as a selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[8][9][10] It is often used to investigate the role of these channels in cellular processes like cardioprotection.[4][10]

Q2: Can 5-HDA affect other ion channels?

A2: While its primary characterized target is the mitoKATP channel, as a fatty acid derivative, it has the potential to non-specifically modulate other ion channels. Fatty acids can directly interact with channel proteins or alter the lipid bilayer, thereby influencing channel gating and conductance.[3][5][7] It is crucial to perform control experiments to rule out off-target effects on other channels present in your preparation.

Q3: What concentrations of 5-HDA are typically used?

A3: Effective concentrations of 5-HDA for blocking mitoKATP channels are generally in the range of 10 µM to 1 mM.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions, starting with lower concentrations to minimize potential artifacts.

Q4: How should I prepare and apply 5-HDA solutions?

A4: 5-HDA is often dissolved in a stock solution of DMSO or ethanol before being diluted to the final concentration in the extracellular or intracellular recording solution.[11] The final solvent concentration should be kept to a minimum (e.g., <0.1%) to avoid solvent-induced artifacts. A vehicle control experiment is essential. For application, rapid perfusion is recommended to ensure a fast and complete solution exchange.

Q5: Are there any known metabolic effects of 5-HDA that could interfere with my recordings?

A5: Yes, 5-HDA can be a substrate for acyl-CoA synthetase and enter the mitochondrial β-oxidation pathway.[4] This can alter the cellular energy state, which may in turn affect ATP-sensitive ion channels. In whole-cell patch-clamp, including ATP and GTP in your pipette solution can help to stabilize the intracellular environment.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Assess the Effect of 5-HDA on a Target Ion Channel

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and electrophysiological recording. Grow to 50-70% confluency.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

    • 5-HDA Stock Solution: Prepare a 100 mM stock solution of 5-HDA in DMSO.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Use a perfusion system for rapid application of control and 5-HDA-containing solutions.

  • Recording Procedure:

    • Obtain a giga-ohm seal (>1 GΩ) on a healthy cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes.

    • Record baseline channel activity using an appropriate voltage protocol (e.g., voltage steps to elicit activation and deactivation).

    • Perfuse the cell with the desired concentration of 5-HDA diluted in the external solution.

    • Record the channel activity in the presence of 5-HDA.

    • Wash out the 5-HDA with the control external solution and record the recovery.

    • Perform a vehicle control by applying the external solution containing the same concentration of DMSO used for the 5-HDA application.

Protocol 2: Inside-Out Patch-Clamp for Studying Direct Effects of 5-HDA

  • Cell and Solution Preparation: As described in Protocol 1.

  • Recording Setup: As described in Protocol 1.

  • Recording Procedure:

    • Obtain a giga-ohm seal on a healthy cell.

    • Carefully retract the pipette from the cell to excise an inside-out patch of the membrane.

    • Record baseline single-channel activity at a constant holding potential.

    • Perfuse the bath (which now exposes the intracellular face of the membrane patch) with the internal solution containing the desired concentration of 5-HDA.

    • Record single-channel activity in the presence of 5-HDA.

    • Wash out the 5-HDA by perfusing the bath with the control internal solution.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture Giga_Seal Obtain Giga-Seal Cell_Culture->Giga_Seal Solution_Prep Prepare Solutions (Internal, External, 5-HDA) Solution_Prep->Giga_Seal Pipette_Pulling Pull & Polish Pipettes Pipette_Pulling->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Currents Whole_Cell->Baseline Apply_5HDA Apply 5-HDA Baseline->Apply_5HDA Record_Effect Record 5-HDA Effect Apply_5HDA->Record_Effect Washout Washout Record_Effect->Washout Record_Recovery Record Recovery Washout->Record_Recovery Analyze_Data Analyze Current Parameters Record_Recovery->Analyze_Data Compare Compare Baseline, 5-HDA, & Washout Analyze_Data->Compare

Caption: Workflow for a whole-cell patch-clamp experiment investigating the effects of 5-HDA.

Troubleshooting_Logic Start Electrophysiology Artifact with 5-HDA Unstable_Seal Unstable Seal? Start->Unstable_Seal Drifting_Baseline Drifting Baseline? Unstable_Seal->Drifting_Baseline No Optimize_Conc Optimize 5-HDA Conc. Unstable_Seal->Optimize_Conc Yes Use_Carrier Use Carrier Protein (BSA) Unstable_Seal->Use_Carrier Yes Check_Vehicle Vehicle Control Unstable_Seal->Check_Vehicle Yes Irreversible_Effect Irreversible Effect? Drifting_Baseline->Irreversible_Effect No Metabolic_Control Control for Metabolism (Inside-out patch or intracellular ATP/GTP) Drifting_Baseline->Metabolic_Control Yes Isolate_Current Pharmacologically Isolate Current Drifting_Baseline->Isolate_Current Yes LJP_Correction Correct for LJP Drifting_Baseline->LJP_Correction Yes Prolonged_Washout Prolonged Washout Irreversible_Effect->Prolonged_Washout Yes Washout_Carrier Carrier in Washout Irreversible_Effect->Washout_Carrier Yes Limit_Exposure Limit Exposure Time Irreversible_Effect->Limit_Exposure Yes

Caption: A logical troubleshooting workflow for common artifacts in 5-HDA electrophysiology.

Signaling_Pathway cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion Ion_Channel Target Ion Channel Lipid_Bilayer Lipid Bilayer Lipid_Bilayer->Ion_Channel Alters Gating MitoKATP mitoKATP Channel Beta_Oxidation β-Oxidation Beta_Oxidation->Ion_Channel Alters Cellular ATP Five_HDA This compound (5-HDA) Five_HDA->Ion_Channel Direct Modulation? Five_HDA->Lipid_Bilayer Integration Five_HDA->MitoKATP Inhibition Five_HDA->Beta_Oxidation Metabolism

Caption: Potential interaction pathways of 5-HDA in a cell during electrophysiological recording.

References

Technical Support Center: 5-Hydroxydecanoic Acid (5-HD) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Hydroxydecanoic acid (5-HD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with 5-HD.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when preparing a buffer for this compound?

A1: The pH of the buffer is the most critical factor. This compound is a carboxylic acid with a predicted acidic pKa of approximately 4.78. To ensure solubility and stability, the buffer pH should be maintained above its pKa, ideally in the physiological range of 7.2-7.4. At this pH, the carboxylic acid group will be deprotonated, increasing its solubility in aqueous solutions.

Q2: How should I dissolve and store this compound?

A2: Due to its moderate solubility in water, it is recommended to first dissolve 5-HD in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. This stock solution can then be diluted into your aqueous buffer of choice. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Studies on compounds stored in DMSO suggest that they are generally stable for multiple freeze-thaw cycles and for extended periods when stored properly.[1][2]

Q3: Can I use the sodium salt of this compound?

A3: Yes, the sodium salt of 5-HD exhibits significantly higher aqueous solubility (e.g., 10 mg/mL in water) and is often a more convenient choice for preparing aqueous solutions directly.[3] If you are using the sodium salt, ensure the final pH of your experimental buffer is still within the desired range.

Q4: What are the known biological targets of this compound?

A4: The primary and most well-characterized biological target of 5-HD is the mitochondrial ATP-sensitive potassium (mitoKATP) channel, which it selectively blocks.[4] This inhibition is a key aspect of its use in studying cellular metabolism and cardioprotection.

Buffer and Solvent Data

Optimizing the buffer and solvent conditions is crucial for obtaining reliable and reproducible results in studies involving this compound. The following tables summarize key quantitative data for buffer preparation and solubility.

PropertyPredicted/Reported ValueNotes
Predicted pKa ~4.78 (acidic)The carboxylic acid group will be predominantly deprotonated at physiological pH, enhancing aqueous solubility.
Molecular Weight 188.27 g/mol For the free acid form.
Sodium Salt M.W. 210.25 g/mol For this compound sodium salt.
Appearance White to off-white crystalline powder
Melting Point ~83°C
SolventSolubilityRecommendations for Stock Solutions
Water Moderately solubleDirect dissolution in aqueous buffers can be challenging. Use of the sodium salt is recommended for direct aqueous prep.
DMSO SolubleRecommended for preparing high-concentration stock solutions (e.g., 10-100 mM). Store at -20°C or -80°C.
Ethanol SolubleAn alternative to DMSO for stock solution preparation. Ensure the final ethanol concentration in the assay is non-toxic to cells.
PBS (pH 7.4) Sparingly soluble (free acid)For working solutions, dilute from a DMSO or ethanol stock. For direct dissolution, use the sodium salt form.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes the preparation of a 100 µM working solution of 5-HD in a standard biological buffer.

Materials:

  • This compound (or its sodium salt)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 100 mM Stock Solution in DMSO:

    • Weigh out an appropriate amount of 5-HD powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 100 mM. For example, dissolve 1.88 mg of 5-HD in 100 µL of DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare a 1 mM Intermediate Dilution:

    • Thaw a vial of the 100 mM stock solution.

    • In a sterile microcentrifuge tube, add 1 µL of the 100 mM stock solution to 99 µL of PBS (pH 7.4).

    • Vortex gently to mix.

  • Prepare the 100 µM Working Solution:

    • In a sterile tube, add 10 µL of the 1 mM intermediate dilution to 90 µL of PBS (pH 7.4).

    • Vortex gently to ensure homogeneity.

    • This final working solution is ready for use in cell-based assays or other experiments. The final DMSO concentration will be 0.1%.

Protocol 2: Thallium Flux Assay for mitoKATP Channel Inhibition

This protocol outlines a fluorescence-based assay to measure the inhibition of the mitochondrial ATP-sensitive potassium (mitoKATP) channel by 5-HD using thallium (Tl⁺) as a surrogate for K⁺.

Materials:

  • Cells expressing the mitoKATP channel of interest

  • 5-HD working solutions at various concentrations

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)

  • Assay buffer (Chloride-free)

  • Stimulus buffer containing Tl⁺ and K⁺

  • Fluorescence plate reader with kinetic read capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating:

    • Seed cells in a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight under standard cell culture conditions.

  • Dye Loading:

    • Prepare the thallium-sensitive dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 60-90 minutes.

  • Compound Incubation:

    • Remove the dye loading solution and wash the cells gently with the assay buffer.

    • Add the 5-HD working solutions at different concentrations (and a vehicle control) to the respective wells.

    • Incubate for 10-20 minutes at room temperature.

  • Thallium Flux Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the Tl⁺/K⁺ stimulus buffer to all wells simultaneously using the instrument's fluidics module.

    • Immediately begin kinetic fluorescence readings at appropriate excitation and emission wavelengths for the dye. Continue reading for 1-3 minutes.

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to the rate of Tl⁺ influx through open KATP channels.

    • Calculate the initial rate of fluorescence increase (slope) for each well.

    • Normalize the rates to the vehicle control.

    • Plot the normalized rates against the log of the 5-HD concentration to determine the IC₅₀ value.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Precipitation of 5-HD in buffer - pH of the buffer is too low (below the pKa of 5-HD).- Concentration of 5-HD is above its solubility limit.- High concentration of organic solvent in the final solution.- Ensure the buffer pH is between 7.2 and 7.4.- Prepare a more dilute working solution.- Keep the final concentration of DMSO or ethanol below 1% (v/v).- Consider using the more soluble sodium salt of 5-HD.
Inconsistent results in assays - Instability of the 5-HD working solution.- Incomplete dissolution of 5-HD.- Adsorption of 5-HD to plasticware.- Prepare fresh working solutions daily.- Vortex the stock and working solutions thoroughly before use.- Use low-adhesion plasticware if possible.- Include appropriate positive and negative controls in every experiment.
No inhibition in mitoKATP assay - Inactive 5-HD.- Low concentration of 5-HD.- Assay conditions not optimal for inhibition.- Verify the purity and integrity of the 5-HD stock.- Perform a dose-response experiment to ensure an effective concentration range is being tested.- Ensure the assay buffer conditions (e.g., ATP concentration) are appropriate for observing KATP channel activity and its inhibition.
High background in thallium flux assay - Cell death or membrane leakage.- Autofluorescence of the compound.- Check cell viability before starting the assay.- Run a control with the compound in the absence of cells to check for autofluorescence.- Optimize the dye loading and washing steps.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Thallium Flux Assay A Weigh 5-HD Powder B Dissolve in DMSO (100 mM Stock) A->B C Dilute in PBS (1 mM Intermediate) B->C D Final Dilution in PBS (100 µM Working Solution) C->D G Incubate with 5-HD D->G Add to Cells E Plate Cells F Load with Thallium-sensitive Dye E->F F->G H Measure Fluorescence (Kinetic Read) G->H I Data Analysis (Calculate IC50) H->I

Experimental workflow for 5-HD studies.

signaling_pathway cluster_membrane Mitochondrial Inner Membrane KATP mitoKATP Channel K_in K+ (Matrix) KATP->K_in K+ Influx ATP High ATP ATP->KATP Inhibits ADP High ADP ADP->KATP Activates FiveHD This compound FiveHD->KATP Blocks K_out K+ (Intermembrane Space) K_out->KATP Hyperpolarization Membrane Hyperpolarization K_in->Hyperpolarization CellProtection Cardioprotection / Ischemic Preconditioning Hyperpolarization->CellProtection

Inhibition of mitoKATP channel by 5-HD.

References

Technical Support Center: Overcoming Rate-Limiting Steps in 5-Hydroxydecanoic Acid Beta-Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxydecanoic acid (5-HD) beta-oxidation.

FAQs and Troubleshooting Guides

Frequently Asked Questions

1. What is the primary rate-limiting step in the mitochondrial beta-oxidation of this compound (5-HD)?

The primary bottleneck in the beta-oxidation of 5-HD occurs at the penultimate step, which is catalyzed by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HAD)[1][2]. The metabolite of 5-HD, 3,5-dihydroxydecanoyl-CoA, is a poor substrate for HAD, with a Vmax that is approximately five times slower than that for the corresponding metabolite of decanoate (L-3-hydroxydecanoyl-CoA)[1]. This significant reduction in enzyme kinetics leads to an accumulation of intermediates and a slowing of the entire beta-oxidation spiral[1][2].

2. Why is the activity of L-3-hydroxyacyl-CoA dehydrogenase (HAD) slower with the 5-HD metabolite?

Molecular modeling studies suggest that the presence of the 5-hydroxyl group on the acyl chain of the 5-HD metabolite, 3,5-dihydroxydecanoyl-CoA, interferes with the enzyme's active site. It is proposed that this hydroxyl group interacts with critical side chains within the HAD enzyme, which in turn decreases the enzyme's turnover rate[1].

3. Are other steps in the beta-oxidation of 5-HD also rate-limiting?

While the HAD-catalyzed step is the most significant bottleneck, other steps are not considered primary rate-limiting factors. The initial activation of 5-HD to 5-hydroxydecanoyl-CoA and its transport into the mitochondria via the carnitine palmitoyltransferase (CPT) system are generally efficient[1]. The first two steps of the beta-oxidation spiral, catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD) and enoyl-CoA hydratase, also proceed with kinetics similar to those for decanoyl-CoA[1][3].

4. Can 5-HD be metabolized through alternative pathways?

While mitochondrial beta-oxidation is the primary metabolic route for fatty acids, peroxisomes also play a role in fatty acid metabolism, particularly for very long-chain and branched-chain fatty acids[4][5]. The potential for 5-HD to be metabolized via peroxisomal beta-oxidation is an area of interest, as this pathway utilizes a different set of enzymes[4][5][6][7]. However, the extent to which peroxisomes contribute to the metabolism of 5-HD is not yet fully characterized.

Troubleshooting Experimental Issues

Issue 1: Low or undetectable rates of 5-HD beta-oxidation in my cellular assay.

  • Possible Cause 1: Sub-optimal assay conditions.

    • Troubleshooting: Ensure your assay buffer is properly constituted. For instance, the absence of L-carnitine can limit the transport of long-chain fatty acids into the mitochondria. Also, a lack of cofactors like NAD+ and Coenzyme A can hinder the enzymatic reactions.

  • Possible Cause 2: The inherent slow kinetics of 5-HD beta-oxidation.

    • Troubleshooting: Given the known bottleneck at the HAD step, the overall rate of 5-HD oxidation will be significantly lower than that of unmodified fatty acids like decanoate. Consider using a more sensitive detection method or increasing the incubation time. Direct comparison with a readily oxidized fatty acid (e.g., palmitate or decanoate) can help to confirm that the assay is working correctly.

  • Possible Cause 3: Cell health and mitochondrial integrity.

    • Troubleshooting: Ensure your cells are healthy and have intact, functional mitochondria. Perform a cell viability assay and use mitochondrial functional assays (e.g., measuring mitochondrial membrane potential) to confirm mitochondrial health.

Issue 2: Accumulation of early-stage beta-oxidation intermediates.

  • Possible Cause: The bottleneck at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step.

    • Troubleshooting: This is an expected outcome when studying 5-HD beta-oxidation. To confirm this, you can use mass spectrometry-based metabolomics to identify and quantify the accumulating intermediates, which are likely to be 5-hydroxydecanoyl-CoA and its early-stage derivatives.

Issue 3: Inconsistent results in fatty acid oxidation (FAO) assays.

  • Possible Cause 1: Variability in cell seeding density.

    • Troubleshooting: Ensure consistent cell numbers are seeded in each well of your assay plate. Normalize your results to the total protein content or cell number in each well.

  • Possible Cause 2: Issues with the substrate.

    • Troubleshooting: Ensure the 5-HD is of high purity and is properly conjugated to Coenzyme A if you are using the acyl-CoA form. If using the free fatty acid, confirm that the cells are capable of activating it.

  • Possible Cause 3: Problems with the detection method.

    • Troubleshooting: If using a radiolabeled substrate, ensure proper separation of the radiolabeled product from the unreacted substrate. If using a respirometry-based assay (like the Seahorse XF Analyzer), ensure proper calibration of the instrument and optimization of cell density and substrate concentrations.

Quantitative Data Summary

The following table summarizes the kinetic parameters for key enzymes involved in the beta-oxidation of this compound (5-HD) and decanoate.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Enoyl-CoA HydrataseDecenoyl-CoA4.1 ± 0.321.7 ± 0.5[1]
Enoyl-CoA Hydratase5-Hydroxydecenoyl-CoA12.7 ± 0.625.7 ± 0.5[1]
L-3-hydroxyacyl-CoA Dehydrogenase (HAD)L-3-hydroxydecanoyl-CoA-~5-fold higher than 3,5-dihydroxydecanoyl-CoA[1]
L-3-hydroxyacyl-CoA Dehydrogenase (HAD)3,5-dihydroxydecanoyl-CoA--[1]
Medium-chain acyl-CoA dehydrogenase (MCAD)Decanoyl-CoA~36.4 s⁻¹ (kcat)[3]
Medium-chain acyl-CoA dehydrogenase (MCAD)5-Hydroxydecanoyl-CoA12.8 ± 0.614.1 s⁻¹ (kcat)[3]

Note: A direct Vmax value for HAD with 3,5-dihydroxydecanoyl-CoA is not explicitly provided in the search results, but it is stated to be fivefold slower than with L-3-hydroxydecanoyl-CoA.

Experimental Protocols

Protocol 1: Measurement of 5-HD Beta-Oxidation Rate using Radiolabeled Substrate

This protocol is adapted from methods used for measuring fatty acid oxidation.

Materials:

  • Cultured cells (e.g., hepatocytes, cardiomyocytes)

  • [1-¹⁴C]this compound

  • Cell culture medium

  • Scintillation vials and scintillation fluid

  • Perchloric acid (PCA)

  • Potassium hydroxide (KOH)

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to desired confluency.

  • Substrate Preparation: Prepare a stock solution of [1-¹⁴C]this compound of known specific activity.

  • Incubation: Replace the culture medium with fresh medium containing a known concentration of [1-¹⁴C]this compound. Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.

  • Stopping the Reaction: Terminate the reaction by adding a final concentration of 0.6 M perchloric acid to each well to precipitate macromolecules and lyse the cells.

  • Separation of Products: The acid-soluble fraction, which contains the radiolabeled acetyl-CoA and other small molecule products of beta-oxidation, is separated from the acid-insoluble fraction (unmetabolized fatty acid and macromolecules) by centrifugation.

  • Quantification: Transfer the supernatant (acid-soluble fraction) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculation: The rate of beta-oxidation is calculated based on the amount of radioactivity in the acid-soluble fraction, the specific activity of the substrate, the incubation time, and the total protein content of the cells.

Protocol 2: High-Resolution Respirometry for Measuring 5-HD Oxidation

This protocol utilizes an instrument like the Oroboros Oxygraph-2k or a Seahorse XF Analyzer to measure oxygen consumption as an indicator of fatty acid oxidation.

Materials:

  • Isolated mitochondria or permeabilized cells

  • Respiration medium (e.g., MiR05)

  • This compound

  • Malate

  • ADP

  • Oligomycin (optional, to inhibit ATP synthase)

  • FCCP (optional, to uncouple respiration)

  • Rotenone and Antimycin A (optional, to inhibit Complex I and III)

Procedure:

  • Chamber Preparation: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions. Add respiration medium to the chambers.

  • Sample Addition: Add a known amount of isolated mitochondria or permeabilized cells to the chambers.

  • Substrate Addition: After a baseline oxygen consumption rate is established, inject a solution of this compound and malate into the chambers. Malate is added to provide a source of oxaloacetate to allow the acetyl-CoA produced from beta-oxidation to enter the TCA cycle.

  • Stimulation of Respiration: Add ADP to stimulate oxidative phosphorylation (State 3 respiration). The increase in oxygen consumption rate reflects the rate of substrate oxidation coupled to ATP synthesis.

  • Inhibitor Titrations (Optional): Subsequent additions of inhibitors like oligomycin, FCCP, and rotenone/antimycin A can be used to further dissect the respiratory states and mitochondrial function.

  • Data Analysis: The rate of oxygen consumption is calculated from the slope of the oxygen concentration trace over time. This rate is then normalized to the amount of protein or cells added to the chamber.

Visualizations

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix 5-HD 5-HD 5-HD-CoA 5-HD-CoA 5-HD->5-HD-CoA Acyl-CoA Synthetase 5-HD-enoyl-CoA 5-HD-enoyl-CoA 5-HD-CoA->5-HD-enoyl-CoA MCAD 3,5-dihydroxydecanoyl-CoA 3,5-dihydroxydecanoyl-CoA 5-HD-enoyl-CoA->3,5-dihydroxydecanoyl-CoA Enoyl-CoA Hydratase 3-keto-5-hydroxydecanoyl-CoA 3-keto-5-hydroxydecanoyl-CoA 3,5-dihydroxydecanoyl-CoA->3-keto-5-hydroxydecanoyl-CoA L-3-hydroxyacyl-CoA Dehydrogenase (HAD) (Rate-Limiting Step) Acetyl-CoA Acetyl-CoA 3-keto-5-hydroxydecanoyl-CoA->Acetyl-CoA Thiolase Shorter_Acyl_CoA Shorter_Acyl_CoA 3-keto-5-hydroxydecanoyl-CoA->Shorter_Acyl_CoA

Caption: Mitochondrial beta-oxidation pathway of this compound (5-HD).

Troubleshooting_Workflow Start Low/No 5-HD Oxidation Detected CheckAssay 1. Verify Assay Conditions (L-carnitine, cofactors) Start->CheckAssay CheckKinetics 2. Acknowledge Slow Kinetics (Increase incubation time, use sensitive detection) CheckAssay->CheckKinetics Conditions OK Resolution Problem Resolved CheckAssay->Resolution Conditions Adjusted CheckHealth 3. Assess Cell/Mitochondrial Health (Viability, membrane potential) CheckKinetics->CheckHealth Still Low CheckKinetics->Resolution Sensitivity Increased Metabolomics 4. Analyze Intermediates (Mass Spectrometry) CheckHealth->Metabolomics Cells Healthy CheckHealth->Resolution Cell Culture Optimized Accumulation Intermediate Accumulation Confirms Bottleneck Metabolomics->Accumulation NoAccumulation No Accumulation Investigate Upstream Steps Metabolomics->NoAccumulation

Caption: Troubleshooting workflow for low 5-HD beta-oxidation rates.

Potential_Solutions cluster_Solutions Potential Strategies to Overcome Bottleneck Problem Rate-Limiting Step: L-3-hydroxyacyl-CoA Dehydrogenase (HAD) ProteinEng Protein Engineering of HAD (e.g., Site-Directed Mutagenesis) Problem->ProteinEng PharmAct Pharmacological Activation of HAD (Screening for Small Molecule Activators) Problem->PharmAct AltPath Exploring Alternative Metabolic Pathways (e.g., Peroxisomal Beta-Oxidation) Problem->AltPath

Caption: Potential strategies to overcome the rate-limiting step in 5-HD beta-oxidation.

References

Technical Support Center: Enantiomeric Purity Analysis of 5-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantiomeric purity analysis of synthetic 5-Hydroxydecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for determining the enantiomeric purity of this compound?

A1: The most common methods for determining the enantiomeric purity of chiral carboxylic acids like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both utilizing a chiral stationary phase (CSP). Chiral HPLC is often preferred.[1][2] An alternative, less common method is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.[3][4]

Q2: Is derivatization of this compound necessary for analysis?

A2: Derivatization is often recommended, and sometimes necessary, for the successful enantiomeric separation of hydroxy acids.

  • For Chiral GC Analysis: Derivatization is essential to increase the volatility and thermal stability of this compound. Common methods include silylation (e.g., with TMS) or alkylation to convert the carboxylic acid and alcohol groups into less polar esters and ethers.[5][6]

  • For Chiral HPLC Analysis: While direct analysis might be possible on certain columns, derivatization can significantly improve peak shape, resolution, and detection sensitivity.[7] It can also make the compound more suitable for a wider range of chiral stationary phases.[7]

Q3: How do I choose the right chiral column?

A3: The selection of a chiral stationary phase (CSP) is crucial and often requires screening several columns. For acidic compounds like this compound, polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a good starting point for HPLC.[8] For GC, cyclodextrin-based capillary columns are frequently used.[9] It is advisable to consult column selection guides from manufacturers and review literature for similar compounds.

Q4: What are typical mobile phases for chiral HPLC analysis of this compound?

A4: The choice of mobile phase depends on the column and the mode of separation (normal phase, reversed-phase, or polar ionic).

  • Normal Phase (NP): Mixtures of hexane/heptane with an alcohol like isopropanol (IPA) or ethanol are common.[9] Acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds) are often required to improve peak shape and resolution.[10]

  • Reversed-Phase (RP): Mixtures of water or buffer with acetonitrile or methanol are used.[9]

  • Polar Ionic Mode (PIM): This mode uses polar organic solvents like methanol with additives such as acetic acid and triethylamine (TEA) or ammonium salts.[9][11]

Q5: How is enantiomeric excess (ee) calculated from the chromatogram?

A5: Enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram. The formula is:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak. A racemic mixture will have an ee of 0%, while a pure enantiomer will have an ee of 100%.[12]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor or No Resolution of Enantiomers

If the enantiomers of this compound are co-eluting or have very poor separation, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Resolution

G start Poor or No Resolution step1 Optimize Mobile Phase start->step1 step2 Adjust Flow Rate step1->step2 If no improvement step3 Change Temperature step2->step3 If no improvement step4 Consider Derivatization step3->step4 If no improvement step5 Screen Different Chiral Columns step4->step5 If still no improvement end_node Resolution Improved step5->end_node Success

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

Parameter Action Rationale
Mobile Phase Composition 1. Change Solvent Ratio: Systematically vary the ratio of the strong and weak solvents (e.g., hexane/IPA in normal phase).[13] 2. Change Organic Modifier: Switch to a different alcohol (e.g., ethanol instead of IPA) in normal phase, or from methanol to acetonitrile in reversed-phase.[13] 3. Add/Adjust Additives: For acidic analytes, add a small amount (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase.[10]The choice and ratio of solvents directly impact the interaction between the analyte and the chiral stationary phase, which is the basis of separation.[13] Additives can suppress ionization and reduce peak tailing.
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).Lowering the flow rate can increase the number of theoretical plates and allow more time for the enantiomers to interact with the stationary phase, potentially improving resolution.[9]
Temperature Vary the column temperature (e.g., test at 15°C, 25°C, and 40°C).Temperature affects the thermodynamics of the chiral recognition process. The effect is unpredictable; sometimes lower temperatures improve resolution, and sometimes higher temperatures do.[9]
Derivatization If not already done, derivatize the this compound.Derivatization can introduce functional groups that enhance chiral recognition by providing additional points of interaction (e.g., π-π stacking, hydrogen bonding) with the stationary phase.[7]
Chiral Column Test a different type of chiral stationary phase.Chiral recognition is highly specific. If one column chemistry does not provide separation, another with a different mechanism (e.g., a Pirkle-type vs. a polysaccharide-based column) may be successful.[14]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can lead to inaccurate integration and quantification.

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape (Tailing/Fronting) step1 Check for Column Overload start->step1 step2 Add Mobile Phase Modifiers step1->step2 If not overloaded step3 Check for Column Contamination step2->step3 If no improvement step4 Ensure Proper Sample Dissolution step3->step4 If column is clean end_node Symmetrical Peaks Achieved step4->end_node Success

Caption: A systematic approach to diagnosing and fixing poor peak shapes.

Potential Cause Troubleshooting Action Explanation
Column Overload Inject a smaller amount of the sample or dilute the sample.Injecting too much sample can saturate the stationary phase, leading to peak fronting.
Secondary Interactions Add a mobile phase modifier. For an acidic compound like 5-HDA, add a small amount of a stronger acid (e.g., 0.1% TFA). For basic compounds, a basic modifier (e.g., 0.1% DEA) is used.[8][10]Unwanted ionic interactions between the analyte and the silica support can cause peak tailing. An additive competes for these active sites.
Column Contamination Flush the column with a strong solvent as recommended by the manufacturer.[15] Use a guard column to protect the analytical column.[15]Strongly retained impurities from previous injections can accumulate at the column head, affecting peak shape.[15]
Sample Solvent Effects Dissolve the sample in the mobile phase or a weaker solvent.If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion as it mixes on the column.[15]
Column Void A void at the head of the column can cause peak splitting or tailing. This may require column replacement.[15]Voids can form from pressure shocks or dissolution of the silica bed over time.[15]
Issue 3: Retention Time Drift

Unstable retention times make peak identification unreliable.

Potential Cause Troubleshooting Action
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-20 column volumes) before starting the analysis.[16]
Mobile Phase Composition Change Prepare fresh mobile phase daily. If using premixed solvents, ensure they are thoroughly mixed.[16][17]
Temperature Fluctuations Use a column oven to maintain a constant temperature. Ensure the lab environment is temperature-controlled.[16][17]
Flow Rate Instability Check the HPLC pump for leaks and ensure it is properly primed. Degas the mobile phase to prevent air bubbles in the pump heads.[16]
Column Degradation Over time, the stationary phase can degrade. If other causes are ruled out, test the column with a standard to check its performance.[15]

Experimental Protocols

Protocol 1: Derivatization of this compound for Chiral GC Analysis (Silylation)

This protocol describes a general procedure for silylation to increase the volatility of the analyte.

Experimental Workflow for Derivatization

G cluster_0 Sample Preparation cluster_1 Reaction cluster_2 Analysis A 1. Dry Sample B 2. Add Solvent A->B C 3. Add Silylating Agent B->C D 4. Heat Mixture C->D E 5. Inject into GC D->E

Caption: Workflow for the silylation of this compound for GC analysis.

Materials:

  • Dried this compound sample (approx. 1 mg)

  • Anhydrous pyridine or other aprotic solvent (100 µL)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (100 µL)

  • Reaction vial with a screw cap

  • Heating block or oven

Procedure:

  • Place the dried sample of this compound into a reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Securely cap the vial and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC. The resulting derivatives are more volatile and thermally stable.[6]

Protocol 2: Chiral HPLC Method Screening

This protocol provides a starting point for screening different mobile phase conditions on a polysaccharide-based chiral column.

Materials:

  • Chiral HPLC column (e.g., Chiralpak® IA, IB, or IC)

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol

  • HPLC-grade additives: Trifluoroacetic acid (TFA)

  • Sample of this compound dissolved in mobile phase

Procedure:

  • Initial Screening Conditions:

    • Column: Chiralpak® IA (or similar)

    • Mobile Phase A: 90:10 (v/v) n-Hexane:IPA + 0.1% TFA

    • Mobile Phase B: 90:10 (v/v) n-Hexane:Ethanol + 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at a low wavelength (e.g., 210 nm) or Refractive Index (RI) detector if UV absorbance is poor.

  • Execution:

    • Equilibrate the column with Mobile Phase A for at least 30 minutes.

    • Inject the sample and run the analysis.

    • If no separation is observed, flush the column and equilibrate with Mobile Phase B.

    • Inject the sample and run the analysis.

  • Optimization:

    • Based on the initial results, systematically adjust the percentage of the alcohol modifier (e.g., try 95:5 and 80:20 Hexane:IPA).[10]

    • If peaks are observed but resolution is poor, decrease the flow rate to 0.7 or 0.5 mL/min.[9]

    • Evaluate the effect of temperature by running the analysis at 15°C and 40°C.[9]

References

impact of pH on 5-Hydroxydecanoic acid activity and stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Hydroxydecanoic acid (5-HD). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed information on the impact of pH on the activity and stability of 5-HD.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1][2] These channels are located in the inner mitochondrial membrane and are implicated in cellular protective mechanisms against events like ischemic injury.[3][4][5] By blocking these channels, 5-HD is a valuable tool for studying the role of mitoKATP in cytoprotection and mitochondrial function.

Q2: How does pH affect the solubility of this compound?

A2: As a carboxylic acid, the solubility of 5-HD in aqueous solutions is pH-dependent.[6] At acidic pH, the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in water. As the pH increases and becomes more alkaline, the carboxylic acid group deprotonates to form a carboxylate salt, which is more polar and increases its solubility in aqueous buffers. For experimental work, it is common to dissolve 5-HD in an organic solvent like DMSO or ethanol first, and then dilute it into the aqueous experimental buffer.[6]

Q3: What is the optimal pH range for studying the activity of this compound in cellular assays?

A3: For most in vitro cellular and mitochondrial assays, it is crucial to maintain a stable physiological pH, typically between 7.2 and 7.4. This ensures that the cellular machinery, including mitochondria, functions optimally and that the observed effects are due to the activity of 5-HD rather than pH-induced artifacts. Deviations from this range can alter mitochondrial membrane potential and enzyme activities, confounding the results.

Q4: How stable is this compound in solution, and how should it be stored?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of 5-HD in aqueous buffer The pH of the buffer is too low, causing the carboxylic acid to be in its less soluble protonated form. The final concentration of 5-HD is above its solubility limit at the given pH.Ensure the pH of your final experimental buffer is in the desired range (typically 7.2-7.4). Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer with vigorous mixing. Perform a solubility test at your working concentration and pH before the main experiment.
Inconsistent or unexpected experimental results Fluctuation in the pH of the experimental medium. Degradation of the 5-HD stock solution. Interaction with other components in the assay medium.Use a well-buffered experimental medium and verify the pH before and during the experiment. Prepare fresh 5-HD stock solutions for critical experiments or use aliquots that have not undergone multiple freeze-thaw cycles. Review the composition of your medium for any components that might interact with a carboxylic acid.
Low or no observable activity of 5-HD The pH of the assay buffer is suboptimal for 5-HD activity or for the biological system being studied. The concentration of 5-HD is too low.While specific pH-activity profiles for 5-HD are not well-documented, ensure your assay pH is within the physiological range (7.2-7.4) for optimal cellular function. Perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup.

Data Presentation

Table 1: Expected pH-Dependent Solubility of this compound in Aqueous Solutions

pHPredominant SpeciesExpected Aqueous Solubility
< 4Protonated (Carboxylic Acid)Low
4 - 6Mixture of Protonated and DeprotonatedModerate
> 6Deprotonated (Carboxylate)High

Note: This table represents expected trends based on the chemical properties of carboxylic acids. Empirical solubility data for 5-HD at various pH values is not extensively published.

Table 2: General Recommendations for pH Control in 5-HD Experiments

ParameterRecommended pHRationale
Stock Solution (in organic solvent)Not applicablepH is not a primary concern for solubility in organic solvents like DMSO.
Working Solution (aqueous buffer)7.2 - 7.4Maintains physiological relevance and ensures optimal function of cellular and mitochondrial systems.
Long-term Storage (solid)Not applicableStore in a dry, cool, and dark place.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound

  • Materials: this compound (powder), Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Tare a sterile microcentrifuge tube.

    • Weigh out 18.83 mg of this compound (MW: 188.27 g/mol ).

    • Add 1 mL of high-purity DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: General Protocol for a Cell-Based Assay to Evaluate the Effect of 5-HD

  • Cell Culture: Culture your cells of interest to the desired confluency in a suitable medium, typically maintained at pH 7.4 in a humidified incubator with 5% CO₂.

  • Preparation of Working Solution:

    • Thaw an aliquot of the 100 mM 5-HD stock solution.

    • Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

    • Verify that the pH of the final working solutions remains within the optimal range for your cells (7.2-7.4). Adjust if necessary with sterile, dilute HCl or NaOH, although this is not typically required if the buffer capacity of the medium is sufficient.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 5-HD or the vehicle control.

  • Incubation: Incubate the cells for the desired period under standard culture conditions.

  • Assay: Perform the desired endpoint assay (e.g., measurement of mitochondrial membrane potential, cell viability, or ATP production).

Visualizations

Signaling_Pathway cluster_mito Mitochondrion mitoKATP mitoKATP Channel Cytoprotection Cytoprotection mitoKATP->Cytoprotection Contributes to IMM Inner Mitochondrial Membrane Five_HD This compound Five_HD->mitoKATP Inhibits Ischemic_Insult Ischemic Insult Ischemic_Insult->mitoKATP Opens

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare 5-HD Stock (e.g., 100 mM in DMSO) Working_Sol Prepare Working Solutions in Buffered Medium Stock_Prep->Working_Sol pH_Check1 Verify pH of Medium (Target: 7.2-7.4) Working_Sol->pH_Check1 Cell_Treatment Treat Cells with 5-HD pH_Check1->Cell_Treatment Incubation Incubate for Desired Duration Cell_Treatment->Incubation pH_Check2 Monitor pH Stability (Optional but Recommended) Incubation->pH_Check2 Endpoint_Assay Perform Endpoint Assay (e.g., Mitochondrial Respiration) pH_Check2->Endpoint_Assay Data_Analysis Analyze and Interpret Results Endpoint_Assay->Data_Analysis

Caption: General experimental workflow for using 5-HD.

References

Validation & Comparative

5-Hydroxydecanoic Acid vs. Diazoxide in Cardioprotection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cardioprotective drug development is continuously evolving, with a significant focus on mitigating the damage caused by ischemia-reperfusion injury. Among the pharmacological agents investigated, the interplay between the mitochondrial ATP-sensitive potassium (mitoKATP) channel opener, diazoxide, and its antagonist, 5-Hydroxydecanoic acid (5-HD), has been a cornerstone of preclinical research for decades. This guide provides an objective comparison of their performance in cardioprotection, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Core Mechanisms of Action: A Tale of a Channel and Beyond

The primary mechanism underpinning the opposing effects of diazoxide and 5-HD in cardioprotection revolves around the mitochondrial ATP-sensitive potassium (mitoKATP) channel .

Diazoxide is a well-established opener of the mitoKATP channel.[1][2][3] Its binding to the channel facilitates potassium ion influx into the mitochondrial matrix. This influx is believed to trigger a cascade of events that ultimately lead to cardioprotection. The proposed downstream effects include a mild depolarization of the mitochondrial membrane, modulation of reactive oxygen species (ROS) signaling, and preservation of mitochondrial integrity.[2][4][5]

This compound (5-HD) , conversely, acts as a selective blocker of the mitoKATP channel.[2][6][7] It is frequently used in experimental settings to antagonize the effects of diazoxide, thereby providing evidence for the central role of the mitoKATP channel in cardioprotection.[2][6][8]

However, emerging evidence suggests that the actions of both compounds may not be exclusively confined to the mitoKATP channel. Diazoxide has been shown to activate protein kinase C epsilon (PKC-ε) and to inhibit succinate dehydrogenase, an enzyme of the electron transport chain.[1][9] Similarly, 5-HD can be metabolized within the mitochondria, and some of its effects may be independent of mitoKATP channel blockade.[10][11][12][13]

Signaling Pathways in Cardioprotection

The signaling cascades initiated by diazoxide are complex and involve multiple downstream effectors. A key pathway involves the generation of a modest amount of reactive oxygen species (ROS), which act as signaling molecules to activate protective pathways, including the HIF-1α/HRE pathway.[4][5]

Diazoxide Signaling Pathway Diazoxide Diazoxide mitoKATP mitoKATP Channel (Opener) Diazoxide->mitoKATP Activates PKC_epsilon PKC-ε Diazoxide->PKC_epsilon Activates ROS Controlled ROS Production mitoKATP->ROS PKC_epsilon->mitoKATP HIF1a HIF-1α/HRE Pathway ROS->HIF1a Activates Cardioprotection Cardioprotection (Reduced Infarct Size, Improved Function) HIF1a->Cardioprotection Five_HD 5-HD Five_HD->mitoKATP Blocks

Figure 1: Simplified signaling pathway of diazoxide-induced cardioprotection.

Head-to-Head Performance: Experimental Evidence

Preclinical studies have consistently demonstrated the cardioprotective efficacy of diazoxide and the inhibitory effect of 5-HD across various animal models. The primary endpoint in many of these studies is the reduction of myocardial infarct size.

Study Parameter Control (Ischemia/Reperfusion) Diazoxide Treatment 5-HD + Diazoxide Reference Animal Model Citation
Infarct Size (% of Area at Risk) 47% ± 11%22% ± 11%-Göttingen Minipigs[14][15]
Infarct Size (% of Risk Zone) High (exact % not stated)3.2% ± 1.0%27.9% ± 5.5%Rabbit[16]
Functional Recovery (Post-ischemic) Significantly ImpairedSignificantly ImprovedProtection AbolishedRat (Isolated Heart)[8]
LDH Release (Marker of Cell Death) HighSignificantly ReducedReduction AbolishedRat (Isolated Heart)[8]
Apoptosis IncreasedSuppressedSuppression AbrogatedNeonatal Rat Cardiomyocytes[2]
Mitochondrial Swelling ObservedPrevented-Human (Cardiac Surgery)[17]

Experimental Protocols: A Methodological Overview

The investigation of 5-HD and diazoxide in cardioprotection typically employs well-established experimental models. Below is a generalized workflow.

Experimental Workflow Model Select Model (e.g., Langendorff Heart, In Vivo Rat) Grouping Animal/Heart Grouping (Control, Diazoxide, 5-HD, Combo) Model->Grouping Pretreatment Pre-treatment Phase (Administer Diazoxide / 5-HD) Grouping->Pretreatment Ischemia Induce Ischemia (e.g., Coronary Artery Ligation) Pretreatment->Ischemia Reperfusion Reperfusion Phase Ischemia->Reperfusion Assessment Assess Cardioprotection (Infarct Size, Function, Biomarkers) Reperfusion->Assessment

References

A Comparative Analysis of 5-Hydroxydecanoic Acid and Glibenclamide on ATP-Sensitive Potassium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of 5-Hydroxydecanoic acid (5-HD) and glibenclamide on ATP-sensitive potassium (KATP) channels. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction to KATP Channels and Their Modulators

ATP-sensitive potassium (KATP) channels are crucial links between cellular metabolism and electrical excitability in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and neurons. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. The SUR subunit confers tissue-specific pharmacological properties and sensitivity to inhibitors like sulfonylureas and activators.

Glibenclamide , a second-generation sulfonylurea, is a well-established KATP channel blocker widely used in the treatment of type 2 diabetes mellitus. Its primary mechanism of action involves binding to the SUR1 subunit of pancreatic β-cell KATP channels, leading to channel closure, membrane depolarization, calcium influx, and subsequent insulin secretion[1][2].

This compound (5-HD) is a fatty acid derivative recognized primarily as an experimental tool in the study of ischemic preconditioning. It is often cited as a selective inhibitor of mitochondrial KATP (mitoKATP) channels, although its selectivity over sarcolemmal KATP (sarcKATP) channels is a subject of ongoing scientific debate[3][4][5].

Mechanism of Action

Glibenclamide and 5-HD inhibit KATP channels through distinct, albeit not fully elucidated, mechanisms.

Glibenclamide binds with high affinity to the SUR subunit of the KATP channel complex[6][7]. Cryo-electron microscopy studies have revealed that glibenclamide lodges in the transmembrane bundle of the SUR1 core, near the first nucleotide-binding domain[2][7]. Its binding is allosterically modulated by intracellular nucleotides, such as ATP and ADP, which also bind to the SUR subunit[6][8]. The inhibitory effect of glibenclamide on cardiac KATP channels has been shown to be antagonized by MgADP[9].

5-HD's inhibitory action is more complex and appears to be context-dependent. Its inhibition of sarcolemmal KATP channels is notably dependent on the presence of intracellular ATP[10]. In the context of mitoKATP channels, its inhibitory effect is observed when the channels are in an open state, induced by the presence of Mg2+, ATP, and a channel opener like diazoxide or GTP[11]. There is also evidence to suggest that 5-HD can be metabolized within mitochondria, which may contribute to its overall cellular effects[1][5].

cluster_Glibenclamide Glibenclamide cluster_5HD This compound (5-HD) Glibenclamide Glibenclamide SUR1 SUR1 Subunit (Pancreatic β-cell) Glibenclamide->SUR1 High Affinity Binding SUR2A SUR2A Subunit (Cardiac Muscle) Glibenclamide->SUR2A Binding KATP_channel_closure KATP Channel Closure SUR1->KATP_channel_closure SUR2A->KATP_channel_closure Membrane_depolarization Membrane Depolarization KATP_channel_closure->Membrane_depolarization Ca_influx Ca2+ Influx Membrane_depolarization->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion _5HD 5-HD mitoKATP Mitochondrial KATP (mitoKATP) _5HD->mitoKATP Selective Inhibition (debated) sarcKATP Sarcolemmal KATP (sarcKATP) _5HD->sarcKATP Inhibition mitoKATP_inhibition mitoKATP Inhibition mitoKATP->mitoKATP_inhibition sarcKATP_inhibition sarcKATP Inhibition sarcKATP->sarcKATP_inhibition Cardioprotection_blockade Blockade of Ischemic Preconditioning mitoKATP_inhibition->Cardioprotection_blockade ATP ATP ATP->sarcKATP_inhibition Required for start Start cell_prep Isolate Cardiomyocytes start->cell_prep patch_pipette Prepare Patch Pipette cell_prep->patch_pipette seal_formation Form Giga-ohm Seal patch_pipette->seal_formation whole_cell Establish Whole-Cell Configuration seal_formation->whole_cell channel_activation Activate KATP Channels (ATP-free solution or opener) whole_cell->channel_activation drug_application Apply Test Compound (5-HD or Glibenclamide) channel_activation->drug_application record_current Record K+ Current drug_application->record_current analyze_data Analyze Data (IC50) record_current->analyze_data end End analyze_data->end

References

A Comparative Guide to 5-Hydroxydecanoic Acid as a Specific mitoKATP Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 5-Hydroxydecanoic acid (5-HD) as a specific mitochondrial ATP-sensitive potassium (mitoKATP) channel blocker. It offers an objective comparison with other common modulators, supported by experimental data and detailed protocols to aid in the design and interpretation of research in areas such as cardioprotection, neuroprotection, and metabolic regulation.

I. Comparative Analysis of mitoKATP Channel Modulators

The specificity of pharmacological agents for the mitoKATP channel is a critical consideration for researchers. While this compound (5-HD) is widely used as a selective blocker, its performance and potential off-target effects must be compared with other available compounds. This section provides a quantitative comparison of 5-HD with glibenclamide, a non-selective KATP channel blocker, and diazoxide, a putative selective mitoKATP channel opener.

Table 1: Quantitative Comparison of mitoKATP Channel Modulators

CompoundPrimary ActionTarget ChannelPotency (IC50/EC50)Key Off-Target Effects
This compound (5-HD) BlockermitoKATPIC50: 45-95 µM for mitoKATP[1][2]; IC50: ~30-81 µM for some sarcKATP channels[3]Substrate for acyl-CoA synthetase, can enter β-oxidation pathway[2]; may inhibit sarcolemmal KATP (sarcKATP) channels, though this is debated[3].
Glibenclamide BlockerNon-selective KATPIC50: 1-6 µM for mitoKATP[1]; High affinity for SUR1 (nM range) and SUR2A (nM range) of sarcKATP channels[4].Can uncouple mitochondria at higher concentrations (IC50 ~70 µM)[5]; inhibits succinate dehydrogenase at high concentrations (IC50 490 µM)[6].
Diazoxide OpenermitoKATPEC50: ~40 µM for preserving mitochondrial membrane potential[7]; K1/2 < 50 µM for NADH oxidation[1].Can inhibit respiratory chain complex II[8]; much less potent on cardiac sarcKATP channels[9].

II. Experimental Protocols for Validation

Accurate assessment of mitoKATP channel activity is fundamental. Below are detailed methodologies for key experiments used to validate the efficacy and specificity of channel modulators.

A. Measurement of Mitochondrial Potassium Flux via Light Scattering (Mitochondrial Swelling)

This method indirectly assesses K+ influx by measuring the consequent osmotic swelling of the mitochondrial matrix.

  • Mitochondria Isolation: Isolate mitochondria from the tissue of interest (e.g., rat heart) using differential centrifugation.

  • Suspension: Resuspend the isolated mitochondria in a potassium-based medium (e.g., containing 120 mM KCl, 10 mM Tris-HCl, pH 7.4).

  • Spectrophotometry: Place the mitochondrial suspension in a spectrophotometer cuvette and monitor light scattering at 520 nm. A decrease in absorbance indicates mitochondrial swelling.

  • Initiation of Swelling: Add a respiratory substrate (e.g., succinate) and a K+ channel opener (e.g., diazoxide) to induce K+ influx and subsequent swelling.

  • Inhibitor Application: To test the effect of a blocker, pre-incubate the mitochondria with the inhibitor (e.g., 5-HD or glibenclamide) before adding the opener.

  • Data Analysis: Compare the rate and extent of the decrease in light scattering between control and inhibitor-treated groups to quantify the inhibitory effect.

B. Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRE

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in mitochondria in a membrane potential-dependent manner.

  • Cell Culture: Plate cells (e.g., cardiac myocytes or a relevant cell line) in a suitable format for fluorescence microscopy or flow cytometry.

  • Treatment: Treat the cells with the mitoKATP channel opener (e.g., diazoxide) in the presence or absence of the blocker (e.g., 5-HD) for the desired duration. Include a positive control for depolarization, such as the uncoupler FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone).[10][11]

  • TMRE Staining: Add TMRE to the cell culture medium at a final concentration of 20-200 nM and incubate for 20-30 minutes at 37°C.[12]

  • Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or assay buffer to remove excess dye.[10][13]

  • Imaging/Analysis: Immediately measure the fluorescence intensity using a fluorescence microscope (Ex/Em ~549/575 nm), plate reader, or flow cytometer.[10][11] A decrease in TMRE fluorescence indicates mitochondrial depolarization.

C. Measurement of Mitochondrial Flavoprotein Oxidation

Opening of mitoKATP channels can lead to a mild uncoupling of the respiratory chain, resulting in the oxidation of mitochondrial flavoproteins, which can be detected by their autofluorescence.

  • Cell Preparation: Use isolated cells (e.g., cardiac myocytes) to minimize light scattering from tissue.

  • Baseline Fluorescence: Measure the baseline autofluorescence of the cells using an epifluorescence microscope with excitation around 460 nm and emission around 540 nm.

  • Application of Modulators: Perfuse the cells with a solution containing the mitoKATP channel opener (e.g., diazoxide). An increase in flavoprotein fluorescence indicates oxidation.

  • Inhibitor Assessment: To test a blocker, pre-treat the cells with the inhibitor (e.g., 5-HD) before applying the opener. A specific blocker will prevent the opener-induced increase in fluorescence.

  • Normalization: At the end of the experiment, apply a metabolic uncoupler (e.g., FCCP) to induce maximal flavoprotein oxidation for normalization of the signal.

III. Visualizing the Mechanisms

Diagrams are provided to illustrate key pathways and experimental logic.

mitoKATP_Cardioprotection_Pathway cluster_stimulus Cardioprotective Stimulus cluster_mitochondrion Mitochondrion Ischemic Preconditioning Ischemic Preconditioning mitoKATP_Open mitoKATP Opening Ischemic Preconditioning->mitoKATP_Open Diazoxide Diazoxide Diazoxide->mitoKATP_Open ROS_Generation ↑ ROS Generation mitoKATP_Open->ROS_Generation K+ influx PKC_Activation PKC Activation ROS_Generation->PKC_Activation Cardioprotection Cardioprotection PKC_Activation->Cardioprotection 5HD 5-HD 5HD->mitoKATP_Open Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_assay Assay cluster_analysis Analysis Cell_Isolation Isolate Cells or Mitochondria Control Control Opener Opener (e.g., Diazoxide) Blocker_Opener Blocker (e.g., 5-HD) + Opener Assay_Method Perform Assay (e.g., TMRE, Light Scattering) Control->Assay_Method Opener->Assay_Method Blocker_Opener->Assay_Method Data_Analysis Compare Results Assay_Method->Data_Analysis Conclusion Validate Blocker Specificity Data_Analysis->Conclusion

References

A Comparative Analysis of 5-Hydroxydecanoate and Other Fatty Acid Beta-Oxidation Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-hydroxydecanoate (5-HD) with other key modulators of fatty acid beta-oxidation. The information presented herein is supported by experimental data to assist researchers in selecting appropriate tools for their studies and to provide a comprehensive overview for those in drug development.

Introduction to Fatty Acid Beta-Oxidation

Fatty acid beta-oxidation is a critical metabolic pathway that breaks down fatty acids to produce acetyl-CoA, which subsequently enters the citric acid cycle to generate ATP. This process is a major source of energy, particularly in tissues with high energy demands such as the heart and skeletal muscle. The pathway consists of a cyclical series of four enzymatic reactions: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by L-3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by beta-keto-thiolase. The transport of long-chain fatty acids into the mitochondria, a prerequisite for their oxidation, is regulated by the carnitine shuttle, primarily through the enzyme carnitine palmitoyltransferase I (CPT-1). Given its central role in energy homeostasis, the modulation of fatty acid beta-oxidation is a significant area of research for various pathological conditions, including metabolic disorders and cardiovascular diseases.

Comparative Analysis of Fatty Acid Beta-Oxidation Modulators

The following tables summarize the key characteristics and quantitative data of 5-HD and other well-known inhibitors of fatty acid beta-oxidation.

Table 1: Mechanism of Action and Target Enzymes
CompoundPrimary Target Enzyme(s)Mechanism of Action
5-Hydroxydecanoate (5-HD) L-3-hydroxyacyl-CoA dehydrogenase (HAD)Acts as a substrate, but its metabolite, 3,5-dihydroxydecanoyl-CoA, is a poor substrate for HAD, creating a bottleneck in the beta-oxidation spiral and inhibiting the oxidation of other fatty acids.[1][2]
Etomoxir Carnitine Palmitoyltransferase-1 (CPT-1)Irreversible inhibitor.[3]
Oxfenicine Carnitine Palmitoyltransferase-1 (CPT-1)Competitive inhibitor.[4]
Perhexiline Carnitine Palmitoyltransferase-1 (CPT-1) and Carnitine Palmitoyltransferase-2 (CPT-2)Competitive inhibitor of CPT-1 with respect to palmitoyl-CoA.[1][5]
Trimetazidine Long-chain 3-ketoacyl-CoA thiolasePotent inhibitor, leading to a shift from fatty acid to glucose oxidation.[1]
Table 2: Quantitative Comparison of Inhibitory Potency
CompoundIC50 / Effective ConcentrationSpecies/System
5-Hydroxydecanoate (5-HD) 100 µM of 5-HD-CoA significantly inhibits decanoyl-CoA metabolism.[2]Isolated rat heart mitochondria
Etomoxir 0.1 µMHuman hepatocytes
1 µMGuinea pig hepatocytes
10 µMRat hepatocytes
Oxfenicine 11 µM (as 4-hydroxyphenylglyoxylate)Rat heart mitochondria (CPT-1)
510 µM (as 4-hydroxyphenylglyoxylate)Rat liver mitochondria (CPT-1)
Perhexiline 77 µMRat cardiac mitochondria (CPT-1)[1]
148 µMRat hepatic mitochondria (CPT-1)[1]
79 µMRat heart (CPT-2)[5]
Trimetazidine 75 nMIsolated enzyme (long-chain 3-ketoacyl CoA thiolase)[1]

Signaling Pathways and Experimental Workflows

Visual representations of the fatty acid beta-oxidation pathway and experimental procedures are provided below to facilitate understanding.

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase Acyl-Carnitine Acyl-Carnitine Acyl-CoA->Acyl-Carnitine CPT-1 Acyl-CoA_mito Acyl-CoA Acyl-Carnitine->Acyl-CoA_mito CPT-2 Beta-Oxidation Spiral Beta-Oxidation Spiral Enoyl-CoA Enoyl-CoA Acyl-CoA_mito->Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase 3-Ketoacyl-CoA->Acyl-CoA_mito Beta-Keto- Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Oxfenicine Oxfenicine Oxfenicine->Acyl-CoA inhibits CPT-1 Perhexiline Perhexiline Perhexiline->Acyl-CoA inhibits CPT-1 Perhexiline->Acyl-Carnitine inhibits CPT-2 Trimetazidine Trimetazidine Trimetazidine->3-Ketoacyl-CoA inhibits 5-HD Metabolite 3,5-dihydroxy- decanoyl-CoA 5-HD Metabolite->3-Hydroxyacyl-CoA slows down Etomoxir Etomoxir Etomoxir->Acyl-CoA inhibits CPT-1 experimental_workflow Start Start Cell/Tissue Prep Cell Culture or Tissue Isolation Start->Cell/Tissue Prep Radiolabeling Incubation with Radiolabeled Fatty Acid (e.g., [14C]palmitate) Cell/Tissue Prep->Radiolabeling Inhibitor Treatment Treatment with Inhibitor (e.g., 5-HD) Radiolabeling->Inhibitor Treatment Reaction Quench Quenching the Reaction (e.g., with perchloric acid) Inhibitor Treatment->Reaction Quench Separation Separation of Metabolites (e.g., acid-soluble fraction) Reaction Quench->Separation Quantification Quantification of Radiolabeled Metabolites (Scintillation Counting) Separation->Quantification Data Analysis Data Analysis and Calculation of Oxidation Rate Quantification->Data Analysis End End Data Analysis->End

References

Evaluating the Off-Target Effects of 5-Hydroxydecanoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, the specificity of a chemical probe is paramount. 5-Hydroxydecanoic acid (5-HD) is widely utilized as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels, a critical component in cellular signaling and cytoprotection. However, emerging evidence reveals significant off-target effects that can confound experimental results. This guide provides a comprehensive comparison of 5-HD with alternative mitoKATP channel blockers, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate tool for your research.

Introduction to this compound and Its Primary Target

This compound is a synthetic long-chain fatty acid that has been instrumental in elucidating the role of mitoKATP channels in various physiological processes, most notably in ischemic preconditioning. The primary intended mechanism of action for 5-HD is the blockade of the mitoKATP channel, preventing potassium ion influx into the mitochondrial matrix. This action modulates mitochondrial function, including membrane potential and ATP production, and is a key area of investigation in cardioprotection and neuroprotection.

The Challenge of Off-Target Effects

Despite its widespread use, the specificity of 5-HD has been called into question. A significant off-target effect of 5-HD is its interference with mitochondrial fatty acid β-oxidation. Once inside the cell, 5-HD is metabolized in the mitochondria, creating a bottleneck in the β-oxidation pathway of fatty acids. This metabolic disruption can independently affect cellular energetics and signaling, making it difficult to attribute observed effects solely to mitoKATP channel blockade.

Comparative Analysis of 5-HD and Alternatives

To provide a clearer picture of the available tools, this section compares the on-target and off-target effects of 5-HD with three common alternatives: glibenclamide, tetraphenylphosphonium (TPP+), and 4-aminopyridine (4-AP).

Quantitative Comparison of On-Target and Off-Target Effects
CompoundPrimary TargetOn-Target PotencyKey Off-Target(s)Off-Target Potency/Concentration
This compound (5-HD) mitoKATP channelsK1/2: 45-75 µM for mitoKATP inhibition[1]Fatty Acid β-oxidation, sarcolemmal KATP channelsInhibition of β-oxidation at concentrations used for mitoKATP block, IC50: ~30 µM for sarcKATP[2]
Glibenclamide KATP channels (non-selective)IC50: 1 nM - 0.1 µM for KATP channelsPancreatic β-cell KATP channelsInduces hypoglycemia at therapeutic doses[3][4]
Tetraphenylphosphonium (TPP+) Mitochondrial membrane potential probeUsed in µM range for membrane potential studiesMitochondrial respiration (substrate oxidation)Inhibition of substrate oxidation at 1-5 µM[5]
4-Aminopyridine (4-AP) Voltage-gated K+ channelsEffective at µM concentrations for K+ channel blockCentral and peripheral nervous systemNeurological side effects at therapeutic doses

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches to assess off-target effects, the following diagrams are provided.

Primary and Off-Target Effects of 5-HD cluster_cell Cell cluster_mito Mitochondrion 5-HD_ext This compound (extracellular) 5-HD_int 5-HD (intracellular) 5-HD_ext->5-HD_int Transport mitoKATP mitoKATP Channel 5-HD_int->mitoKATP Inhibition (Primary Target) Metabolism Metabolism 5-HD_int->Metabolism Metabolized beta_oxidation Fatty Acid β-Oxidation Metabolism->beta_oxidation Inhibition (Off-Target)

Caption: Primary on-target and off-target pathways of this compound.

Experimental Workflow for Assessing Off-Target Effects Start Select mitoKATP Blocker (5-HD or Alternative) Assay1 Fatty Acid β-Oxidation Assay Start->Assay1 Assay2 Mitochondrial Swelling Assay Start->Assay2 Assay3 Sarcolemmal KATP Patch-Clamp Start->Assay3 Data Quantitative Data (IC50, % Inhibition) Assay1->Data Assay2->Data Assay3->Data Analysis Comparative Analysis of On-Target vs. Off-Target Effects Data->Analysis

Caption: Workflow for evaluating the off-target effects of mitoKATP channel blockers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are protocols for key experiments to evaluate the off-target effects of 5-HD and its alternatives.

Measurement of Fatty Acid β-Oxidation

This protocol is adapted from methods utilizing radiolabeled fatty acids to measure the rate of β-oxidation in isolated mitochondria or cultured cells.

Objective: To quantify the inhibitory effect of the test compound on the mitochondrial fatty acid β-oxidation pathway.

Materials:

  • Isolated mitochondria or cultured cells

  • [1-14C]palmitic acid or other radiolabeled fatty acid

  • Reaction buffer (e.g., containing L-carnitine, coenzyme A, ATP)

  • Test compounds (5-HD, alternatives, vehicle control)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare isolated mitochondria or cell suspensions to a standardized protein concentration.

  • Pre-incubate the mitochondrial/cell suspension with the test compound (e.g., 5-HD) or vehicle control for a specified time.

  • Initiate the β-oxidation reaction by adding the radiolabeled fatty acid substrate.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins and separate the acid-soluble metabolites (which include the radiolabeled acetyl-CoA produced during β-oxidation).

  • Centrifuge the samples to pellet the protein.

  • Transfer the supernatant containing the acid-soluble metabolites to a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the rate of β-oxidation and express it as a percentage of the vehicle control to determine the inhibitory effect of the test compound.

Mitochondrial Swelling Assay

This spectrophotometric assay measures changes in mitochondrial volume, which can be indicative of the opening of the mitochondrial permeability transition pore (mPTP) or other alterations in ion homeostasis.

Objective: To assess the effect of the test compound on mitochondrial volume as an indicator of mitochondrial integrity and ion channel activity.

Materials:

  • Isolated mitochondria

  • Swelling buffer (e.g., KCl-based medium)

  • Test compounds (5-HD, alternatives, vehicle control)

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Resuspend isolated mitochondria in the swelling buffer to a final concentration of approximately 0.5 mg/mL.

  • Add the mitochondrial suspension to a cuvette.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 540 nm. A decrease in absorbance indicates mitochondrial swelling.

  • Add the test compound or vehicle control to the cuvette and mix gently.

  • Monitor the change in absorbance at 540 nm over time.

  • As a positive control for mPTP opening, a known inducer such as calcium chloride can be added.

  • Analyze the rate and extent of the absorbance change to quantify the effect of the test compound on mitochondrial swelling.

Patch-Clamp Electrophysiology for Sarcolemmal KATP (sarcKATP) Channels

This technique allows for the direct measurement of ion channel activity in the cell membrane, enabling the assessment of a compound's effect on non-target channels like sarcKATP.

Objective: To determine the inhibitory effect of the test compound on sarcolemmal KATP channels.

Materials:

  • Isolated cardiomyocytes or a cell line expressing sarcKATP channels

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pulling micropipettes

  • Pipette solution (intracellular) and bath solution (extracellular)

  • Test compounds (5-HD, alternatives, vehicle control)

Procedure:

  • Prepare isolated cells and place them in the recording chamber on the microscope stage.

  • Pull a glass micropipette with a tip resistance of 2-5 MΩ and fill it with the appropriate intracellular solution.

  • Under visual guidance, bring the micropipette into contact with the cell membrane to form a high-resistance seal (gigaohm seal).

  • Establish the desired patch-clamp configuration (e.g., inside-out or whole-cell).

  • Record baseline KATP channel activity. Channels can be opened by metabolic inhibition or by applying a KATP channel opener.

  • Perfuse the bath with a solution containing the test compound at various concentrations.

  • Record the channel activity in the presence of the compound.

  • Analyze the current recordings to determine the extent of channel inhibition. Calculate the IC50 value by fitting the concentration-response data to a Hill equation.

Conclusion and Recommendations

The selection of a mitoKATP channel blocker should be guided by a thorough understanding of its potential off-target effects. While 5-HD is a valuable tool, its interference with fatty acid metabolism necessitates careful experimental design and the use of appropriate controls. For studies where metabolic effects could be a confounding factor, researchers should consider alternatives.

  • Glibenclamide offers high potency but lacks selectivity between mitochondrial and sarcolemmal KATP channels. It is a suitable choice when pan-KATP channel inhibition is desired, but its potential to induce hypoglycemia should be considered in in-vivo studies.

  • Tetraphenylphosphonium (TPP+) is primarily a mitochondrial membrane potential probe, and its effects on mitochondrial respiration at low micromolar concentrations make it a less specific tool for studying mitoKATP channels.

  • 4-Aminopyridine (4-AP) is a broad-spectrum blocker of voltage-gated potassium channels and is not a specific inhibitor of mitoKATP channels. Its use should be restricted to studies where the goal is to investigate the broader effects of potassium channel blockade.

References

5-Hydroxydecanoic Acid: A Comparative Analysis of its Specificity for Mitochondrial vs. Sarcolemmal KATP Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

5-Hydroxydecanoic acid (5-HD) is a widely utilized pharmacological tool in the study of ATP-sensitive potassium (KATP) channels, particularly in the context of cardioprotection and ischemic preconditioning. It has long been considered a selective inhibitor of the mitochondrial KATP (mitoKATP) channel. However, emerging evidence suggests a more complex pharmacological profile, with potential inhibitory effects on the sarcolemmal KATP (sarcKATP) channel as well. This guide provides a comprehensive comparison of 5-HD's specificity for mitoKATP versus sarcKATP channels, supported by experimental data and detailed methodologies.

Quantitative Comparison of 5-HD Potency

The inhibitory potency of 5-HD on mitoKATP and sarcKATP channels has been a subject of investigation, with reported half-maximal inhibitory concentrations (IC50) varying across different studies and experimental conditions. The following table summarizes key quantitative findings.

Channel TypeIC50 (μM)Experimental SystemKey ObservationsReference
mitoKATP 45 - 75Isolated heart and liver mitochondriaInhibition of K+ flux.[1][2]
mitoKATP 95Rabbit ventricular myocytesIndexed by mitochondrial oxidation.[3]
sarcKATP ~30Inside-out patches from rat ventricular myocytesInhibition is ATP-dependent.[4]
sarcKATP Insensitive (up to 500)HEK293 cells expressing Kir6.2/SUR2APatch-clamp recordings.[5]

Note: The discrepancy in the reported IC50 values for sarcKATP channels highlights the ongoing debate regarding the selectivity of 5-HD. The ATP-dependency of its inhibitory effect on sarcKATP channels is a critical factor to consider in experimental design and data interpretation.

Experimental Protocols

The determination of 5-HD's specificity relies on a variety of sophisticated experimental techniques. Below are detailed protocols for the key methodologies cited in the literature.

Electrophysiological Recordings (Patch-Clamp)

This technique directly measures the ion flow through KATP channels in the cell membrane (sarcolemma).

  • Objective: To characterize the inhibitory effect of 5-HD on sarcKATP channel currents.

  • Methodology:

    • Cell Preparation: Isolation of ventricular myocytes from animal models (e.g., rat, rabbit) or use of cell lines (e.g., HEK293) heterologously expressing specific KATP channel subunits (Kir6.2/SUR2A for cardiac sarcKATP).[4][5][6]

    • Patch-Clamp Configurations:

      • Whole-Cell: The entire cell membrane is ruptured, allowing control of the intracellular environment and measurement of the total sarcKATP current.

      • Inside-Out Patch: A small patch of the membrane is excised, exposing the intracellular side of the channel to the bath solution. This allows for precise control of the ATP concentration and direct application of 5-HD to the channel.[4]

    • Channel Activation: SarcKATP channels are typically activated by metabolic inhibition or by pharmacological openers such as pinacidil.

    • Data Acquisition and Analysis: Channel activity is recorded before and after the application of varying concentrations of 5-HD to determine the dose-dependent inhibition and calculate the IC50 value.

Measurement of Mitochondrial KATP Channel Activity

Direct electrophysiological measurement of mitoKATP channels is technically challenging. Therefore, indirect methods are often employed.

  • Objective: To assess the inhibitory effect of 5-HD on mitoKATP channel function.

  • Methodologies:

    • Flavoprotein Fluorescence:

      • Principle: Opening of mitoKATP channels leads to K+ influx into the mitochondrial matrix, causing a slight depolarization of the inner mitochondrial membrane and an increase in the oxidation of flavoproteins, which can be measured fluorometrically.[5][7]

      • Protocol: Isolated cardiac myocytes are loaded with a fluorescent indicator. The baseline fluorescence is measured, and then a mitoKATP channel opener like diazoxide is applied. The subsequent increase in flavoprotein fluorescence is monitored. 5-HD is then added to assess its ability to reverse this effect.

    • Thallium (Tl+) Flux Assay:

      • Principle: Thallium ions can permeate K+ channels and are used as a surrogate for K+. A Tl+-sensitive fluorescent dye is loaded into isolated mitochondria. An increase in fluorescence indicates Tl+ influx through mitoKATP channels.[8]

      • Protocol: Isolated mitochondria are incubated with the Tl+-sensitive dye. A mitoKATP opener is added to induce Tl+ influx, and the resulting fluorescence increase is measured. The inhibitory effect of 5-HD is determined by its ability to block this fluorescence increase.

    • Mitochondrial Respiration and Swelling:

      • Principle: Opening of mitoKATP channels can affect mitochondrial respiration (oxygen consumption) and induce mitochondrial swelling due to K+ and water influx.

      • Protocol: Isolated mitochondria are placed in a chamber with an oxygen electrode. The rate of oxygen consumption is measured in the presence of a mitoKATP opener and subsequently with the addition of 5-HD. Mitochondrial swelling can be monitored by changes in light scattering.[7]

Signaling Pathways and Logical Relationships

The action of 5-HD is often studied within the broader context of cellular signaling, particularly in ischemic preconditioning. Its metabolic fate is also a crucial consideration.

G cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Mitochondrion 5HD_ext This compound (5-HD) (extracellular) 5HD_int 5-HD (intracellular) 5HD_ext->5HD_int sarcKATP Sarcolemmal KATP Channel 5HD_int->sarcKATP Inhibition (ATP-dependent) mitoKATP Mitochondrial KATP Channel 5HD_int->mitoKATP Inhibition ACS Acyl-CoA Synthetase 5HD_int->ACS Substrate ATP_cyto ATP ATP_cyto->sarcKATP Inhibition 5HD_CoA 5-HD-CoA ACS->5HD_CoA Beta_Ox β-oxidation 5HD_CoA->Beta_Ox Substrate Resp_Chain Respiratory Chain 5HD_CoA->Resp_Chain Potential Inhibition

Figure 1. Cellular targets and metabolic fate of this compound.

The above diagram illustrates that extracellularly applied 5-HD enters the cell and can directly inhibit both sarcolemmal and mitochondrial KATP channels. Critically, the inhibition of sarcKATP by 5-HD is reported to be dependent on the presence of intracellular ATP.[4] Furthermore, 5-HD is a substrate for Acyl-CoA Synthetase within the mitochondria, leading to the formation of 5-HD-CoA.[2][7] This metabolite can then enter the β-oxidation pathway and may also exert off-target effects, such as inhibiting the respiratory chain, which complicates the interpretation of 5-HD's actions as being solely due to KATP channel blockade.[7]

G cluster_0 Experimental Question cluster_1 Experimental Approaches cluster_2 Primary Target Measured Question Is 5-HD a selective inhibitor of mitoKATP over sarcKATP? PatchClamp Patch-Clamp (Whole-cell, Inside-out) Question->PatchClamp Flavo Flavoprotein Fluorescence Question->Flavo Thallium Thallium Flux Assay Question->Thallium sarcKATP_activity sarcKATP Activity PatchClamp->sarcKATP_activity mitoKATP_activity mitoKATP Activity Flavo->mitoKATP_activity Thallium->mitoKATP_activity

Figure 2. Experimental workflow for assessing 5-HD specificity.

To determine the specificity of 5-HD, a multi-pronged experimental approach is necessary. As depicted in the workflow, patch-clamp electrophysiology is the gold standard for directly measuring the activity of sarcKATP channels. In contrast, the activity of mitoKATP channels is typically inferred through indirect methods such as flavoprotein fluorescence and thallium flux assays. Comparing the inhibitory concentrations of 5-HD obtained from these different experimental systems is crucial for a comprehensive understanding of its selectivity profile.

Conclusion

The assertion that this compound is a selective inhibitor of mitochondrial KATP channels should be approached with caution. While there is substantial evidence for its inhibitory action on mitoKATP, its effects on sarcKATP channels, particularly their ATP-dependent nature, cannot be disregarded. Furthermore, the metabolic conversion of 5-HD to 5-HD-CoA introduces another layer of complexity, with the potential for off-target effects on mitochondrial metabolism.[2][7] Researchers and drug development professionals should carefully consider these factors when using 5-HD as a pharmacological tool and in the interpretation of their experimental findings. Future research aimed at developing more specific pharmacological probes for both mitoKATP and sarcKATP channels is warranted to further elucidate their distinct physiological and pathophysiological roles.

References

A Comparative Guide to the Analytical Detection of 5-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of 5-Hydroxydecanoic acid (5-HDA), a medium-chain hydroxy fatty acid, is crucial in various research fields, including pharmacology and metabolomics. This guide provides a comprehensive comparison of three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We present a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflow.

Quantitative Performance Comparison

The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix. The following table summarizes the key performance metrics for the detection of 5-HDA and related hydroxy fatty acids using LC-MS/MS, GC-MS, and HPLC-UV.

ParameterLC-MS/MS (for Saturated Hydroxy Fatty Acids)[1]GC-MS (for Fatty Acids, including Hydroxy FAs)HPLC-UV (for Short-Chain Fatty Acids)[2]
Limit of Detection (LOD) 0.1 - 0.9 ng/mL[1]0.03 - 0.27 µg/mL0.13 - 0.33 mM[2]
Limit of Quantification (LOQ) 0.4 - 2.6 ng/mL[1]0.11 - 0.80 µg/mL0.5 - 1.0 mM[2]
**Linearity (R²) **0.990 - 0.998[1]≥ 0.9850.9951 - 0.9993[2]
Precision (RSD) < 10%< 10%Within-day and between-day precision met specified ranges[2]
Accuracy/Recovery > 85%91.9% - 104.7%Within-day and between-day accuracy met specified ranges[2]
Derivatization Required NoYesNo
Selectivity HighHighModerate
Sensitivity HighHighLow

Experimental Workflows and Signaling Pathways

To visualize the general process of 5-HDA analysis, the following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cell Culture) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Chromatography Chromatographic Separation (LC or GC) Extraction->Chromatography Derivatization->Chromatography Detection Mass Spectrometry or UV Detection Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification and Analysis DataAcquisition->Quantification

A generalized workflow for the analysis of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for each of the compared analytical techniques, adapted from published methods for similar analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is adapted from a validated procedure for the analysis of saturated hydroxy fatty acids in biological matrices and offers high sensitivity and selectivity without the need for derivatization.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample (e.g., plasma), add an internal standard.

    • Add 2 mL of a mixture of hexane and isopropanol (3:2, v/v).

    • Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the upper organic layer to a new tube.

    • Repeat the extraction step with another 2 mL of the hexane/isopropanol mixture.

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: Start with 30% B, increase to 95% B over 8 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Specific transitions for 5-HDA and the internal standard need to be determined by direct infusion. For a related compound, 3-hydroxydodecanoic acid, a transition of m/z 215.2 -> 59.0 was used.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of 5-HDA and is suitable for complex matrices. The protocol is based on established methods for fatty acid analysis.

  • Sample Preparation and Derivatization (Silylation):

    • Perform a liquid-liquid extraction as described for the LC-MS/MS method.

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Characteristic Ions: The mass spectrum of the TMS-derivatized 5-HDA would need to be determined to select specific ions for SIM.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is less sensitive than mass spectrometry-based techniques but can be a cost-effective option for samples with higher concentrations of 5-HDA. As 5-HDA lacks a strong chromophore, detection is performed at a low wavelength.[2]

  • Sample Preparation (Liquid-Liquid Back Extraction): [2]

    • Acidify 1 mL of the sample (e.g., bacterial culture supernatant) to a pH below 2 with hydrochloric acid.

    • Add 2 mL of diethyl ether and vortex for 1 minute.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the ether layer to a new tube.

    • Add 1 mL of a basic aqueous solution (e.g., 0.05 M NaOH) to the ether extract and vortex to back-extract the acidic analyte.

    • Separate the aqueous layer, re-acidify to pH < 2, and inject into the HPLC system.

  • Chromatographic Conditions:

    • Column: An aqueous C18 column (e.g., Hypersil Gold aQ, 4.6 x 150 mm, 5 µm).[2]

    • Mobile Phase: Isocratic elution with a mixture of acidified water (e.g., 0.01 M H₂SO₄) and acetonitrile (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.[2]

    • Injection Volume: 20 µL.

Conclusion

The choice of analytical method for this compound detection is a critical decision that impacts the quality and applicability of the research findings.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the ideal choice for analyzing low concentrations of 5-HDA in complex biological matrices without the need for derivatization.

  • GC-MS offers high resolution and sensitivity but requires a derivatization step, which adds to the sample preparation time and complexity. It is a robust and reliable technique, particularly when dealing with volatile and semi-volatile compounds.

  • HPLC-UV is a more accessible and cost-effective technique. However, its lower sensitivity and selectivity compared to mass spectrometry-based methods may limit its application to samples with relatively high concentrations of 5-HDA and simpler matrices.

Researchers should carefully consider the specific goals of their study, the nature of their samples, and the available instrumentation when selecting the most appropriate analytical method for the determination of this compound.

References

A Comparative Analysis of 5-Hydroxydecanoic Acid and Alternative Flavonoids in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuroprotective Compounds in a Parkinson's Disease Model

This guide provides a detailed comparison of the neuroprotective effects of 5-Hydroxydecanoic acid (5-HD) against two flavonoid alternatives, Diosmetin and Phloretin. The evaluation is based on experimental data from studies utilizing the rotenone-induced model of Parkinson's disease, a well-established method for studying neurodegeneration. This document summarizes quantitative data, details experimental methodologies, and visualizes the key signaling pathways to aid in the objective assessment of these compounds for potential therapeutic development.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data on the neuroprotective effects of this compound, Diosmetin (via its glycoside, Diosmin), and Phloretin in rotenone-induced rodent models of Parkinson's disease. While a direct head-to-head study with quantitative data for all three compounds was not available in its entirety, this guide synthesizes data from comparable experimental setups to provide a meaningful comparison.

An abstract of a key study indicates that both this compound and Diosmetin monotherapies alleviate behavioral impairments and reduce dopaminergic toxicity in a rotenone-induced rat model, with their combination showing enhanced neuroprotective effects[1][2].

Table 1: Effects on Motor Coordination and Behavior

Compound/TreatmentAnimal ModelDoseDurationImprovement in Motor Function (Rotarod Test Latency to Fall in seconds)Reference
Rotenone Control C57BL/6 Mice1 mg/kg, i.p.21 days45.3 ± 4.2[3][4]
Phloretin C57BL/6 Mice50 mg/kg, p.o.21 days89.7 ± 5.1[3][4]
Phloretin C57BL/6 Mice100 mg/kg, p.o.21 days115.4 ± 6.3[3][4]
Rotenone Control Wistar Rats2 mg/kg, s.c.4 weeksDecreased spontaneous locomotion[5]
Diosmin Wistar Rats200 mg/kg, p.o.4 weeksSignificantly prevented motor impairment[5]

Table 2: Neurochemical and Cellular Protection

Compound/TreatmentAnimal ModelKey BiomarkerResultReference
Rotenone Control C57BL/6 MiceTyrosine Hydroxylase (TH) Expression (relative to control)~40%[3][4]
Phloretin (100 mg/kg) C57BL/6 MiceTyrosine Hydroxylase (TH) Expression (relative to control)~85%[3][4]
Rotenone Control C57BL/6 Miceα-Synuclein Aggregation (relative to control)Increased[3][4]
Phloretin (100 mg/kg) C57BL/6 Miceα-Synuclein Aggregation (relative to control)Significantly Lowered[3][4]
Rotenone Control Wistar RatsTH ImmunoreactivityDecreased[5]
Diosmin (200 mg/kg) Wistar RatsTH ImmunoreactivitySignificantly inhibited the decrease[5]
Rotenone Control Wistar Ratsα-Synuclein ImmunoreactivityIncreased[5]
Diosmin (200 mg/kg) Wistar Ratsα-Synuclein ImmunoreactivityReduction[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, focusing on the rotenone-induced Parkinson's disease model.

Rotenone-Induced Parkinson's Disease Model
  • Animals: Male Wistar rats or C57BL/6 mice are commonly used.

  • Rotenone Administration: Rotenone is dissolved in a suitable vehicle, such as sunflower oil or a mixture of solvents.

    • For rats, a typical dose is 2 mg/kg administered subcutaneously (s.c.) daily for 4 weeks[5].

    • For mice, a dose of 1 mg/kg is administered intraperitoneally (i.p.) daily for 21 days[3][4].

  • Control Groups: A vehicle control group receiving only the solvent and a normal control group are included.

  • Treatment Groups: The neuroprotective compounds (5-HD, Diosmetin/Diosmin, Phloretin) are administered orally (p.o.) or via injection, typically starting concurrently with the rotenone administration.

Behavioral Assessments
  • Rotarod Test: This test assesses motor coordination and balance. The animal is placed on a rotating rod, and the latency to fall is recorded. An increased latency indicates improved motor function.

  • Open Field Test: This test evaluates locomotor activity and anxiety-like behavior by measuring parameters such as total distance traveled and time spent in the center of an open arena.

Biochemical and Histological Analysis
  • Immunohistochemistry for Tyrosine Hydroxylase (TH): TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons. Brain sections, particularly of the substantia nigra and striatum, are stained with an anti-TH antibody. The number of TH-positive neurons is quantified to assess dopaminergic cell loss.

  • α-Synuclein Aggregation: Brain tissue homogenates are analyzed for the presence of α-synuclein aggregates using techniques like Western blotting or immunohistochemistry. A reduction in aggregation is indicative of a neuroprotective effect.

  • Measurement of Oxidative Stress Markers: Levels of reactive oxygen species (ROS), malondialdehyde (MDA, a marker of lipid peroxidation), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) are measured in brain tissue to assess oxidative stress.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound, Diosmetin, and Phloretin are mediated through distinct signaling pathways.

This compound (5-HD)

5-HD is primarily known as a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. In the context of rotenone-induced neurotoxicity, inhibition of this channel has been shown to be neuroprotective. This suggests that in this specific pathological model, the opening of mitoKATP channels may be detrimental.

G cluster_rotenone Rotenone-induced Toxicity cluster_5hd 5-HD Intervention Rotenone Rotenone Mito_Dysfunction Mitochondrial Dysfunction Rotenone->Mito_Dysfunction ROS Increased ROS Mito_Dysfunction->ROS mitoKATP_open mitoKATP Channel Opening ROS->mitoKATP_open Neurodegeneration Dopaminergic Neurodegeneration mitoKATP_open->Neurodegeneration HD5 This compound mitoKATP_inhibit mitoKATP Channel Inhibition HD5->mitoKATP_inhibit inhibits mitoKATP_inhibit->Neurodegeneration blocks Neuroprotection Neuroprotection mitoKATP_inhibit->Neuroprotection

Caption: 5-HD's neuroprotective mechanism via mitoKATP channel inhibition.

Diosmetin and Phloretin: Flavonoid-Mediated Neuroprotection

Both Diosmetin and Phloretin are flavonoids that exert their neuroprotective effects primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.

G cluster_flavonoid Flavonoid (Diosmetin/Phloretin) Action Flavonoid Diosmetin / Phloretin Keap1 Keap1 Flavonoid->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Flavonoids activate the Nrf2 antioxidant pathway for neuroprotection.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of these compounds in a rotenone-induced animal model.

G start Animal Acclimatization grouping Random Grouping of Animals start->grouping treatment Daily Rotenone and Compound Administration grouping->treatment behavioral Behavioral Testing (e.g., Rotarod) treatment->behavioral sacrifice Euthanasia and Brain Tissue Collection behavioral->sacrifice analysis Biochemical and Histological Analysis sacrifice->analysis data Data Analysis and Interpretation analysis->data

Caption: Standard experimental workflow for in vivo neuroprotection studies.

References

A Comparative Guide to the Metabolic Effects of 5-Hydroxydecanoic Acid and Other KATP Channel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic effects of 5-Hydroxydecanoic acid (5-HD) with other well-characterized ATP-sensitive potassium (KATP) channel blockers and openers. The information presented herein is intended to assist researchers in understanding the nuanced differences between these compounds and in designing experiments to investigate their metabolic roles.

Introduction

ATP-sensitive potassium (KATP) channels are crucial links between cellular metabolism and electrical excitability in a variety of tissues, including pancreatic β-cells, cardiomyocytes, skeletal muscle, and neurons. These channels are hetero-octameric complexes composed of pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and regulatory sulfonylurea receptor (SUR) subunits. The activity of KATP channels is regulated by intracellular adenine nucleotide concentrations, with ATP inhibiting and MgADP stimulating channel opening. This unique regulatory feature allows KATP channels to act as metabolic sensors.

Modulators of KATP channels are valuable pharmacological tools and therapeutic agents. They are broadly classified as blockers (inhibitors) and openers (activators). This guide focuses on comparing the metabolic effects of this compound, a putative mitochondrial KATP (mitoKATP) channel blocker, with the classical KATP channel blocker glibenclamide and the KATP channel opener diazoxide. A key distinction highlighted is the complex metabolic fate of 5-HD, which complicates its use as a specific mitoKATP channel blocker.

Comparative Data on Metabolic Effects

The following tables summarize the quantitative effects of this compound, glibenclamide, and diazoxide on various metabolic parameters.

Compound Target Primary Metabolic Effect IC50 / K1/2 Value Secondary Metabolic Effects
This compound (5-HD) Mitochondrial KATP (mitoKATP) channelsInhibition of mitoKATP channel-mediated K+ flux[1][2]45-75 µM for mitoKATP inhibition[1][2]Inhibition of fatty acid β-oxidation[3][4]
Glibenclamide Pancreatic β-cell KATP channels (SUR1/Kir6.2)Stimulation of insulin secretion[5][6]1-6 µM for mitoKATP inhibition[1][2]-
Diazoxide Pancreatic β-cell KATP channels (SUR1/Kir6.2)Inhibition of insulin secretion[7][8][9][10]Not applicable (KATP channel opener)-
Compound Effect on Insulin Secretion Effect on Glucose Metabolism Effect on Fatty Acid Metabolism
This compound (5-HD) Indirect effects due to metabolic alterationsPotential impairment of glucose oxidation secondary to β-oxidation inhibition[3]Inhibition of β-oxidation at the level of L-3-hydroxyacyl-CoA dehydrogenase (HAD)[3][4]
Glibenclamide Potent stimulator of insulin release from pancreatic β-cells[5][6]Lowers blood glucose by increasing insulin levels[5]-
Diazoxide Potent inhibitor of insulin secretion from pancreatic β-cells[7][8][9][10]Increases blood glucose by suppressing insulin secretion[7][8]-

Signaling Pathways and Mechanisms of Action

The distinct metabolic effects of 5-HD, glibenclamide, and diazoxide arise from their different molecular targets and mechanisms of action.

Mechanism of Action of KATP Channel Modulators on Pancreatic β-Cells

Glibenclamide and diazoxide exert their primary metabolic effects by modulating the activity of KATP channels in the plasma membrane of pancreatic β-cells.

KATP_Modulation cluster_extracellular Extracellular cluster_cell Pancreatic β-cell Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int Metabolism Glycolysis & Citric Acid Cycle Glucose_int->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_Channel KATP Channel (Kir6.2/SUR1) ATP_ADP->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_Influx ↑ [Ca²⁺]i Ca_Channel->Ca_Influx Ca²⁺ Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Glibenclamide Glibenclamide Glibenclamide->KATP_Channel Blocks Diazoxide Diazoxide Diazoxide->KATP_Channel Opens

Caption: Modulation of insulin secretion by KATP channel drugs.

Metabolic Fate and Off-Target Effects of this compound

Unlike glibenclamide and diazoxide, 5-HD undergoes metabolic activation and directly interferes with mitochondrial fatty acid β-oxidation. This creates a metabolic bottleneck with significant downstream consequences.

FiveHD_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix 5HD_cyt 5-Hydroxydecanoic acid (5-HD) Acyl_CoA_Synthetase Acyl-CoA Synthetase 5HD_cyt->Acyl_CoA_Synthetase 5HD_CoA_cyt 5-HD-CoA Acyl_CoA_Synthetase->5HD_CoA_cyt ATP, CoA CPT Carnitine Palmitoyltransferase System 5HD_CoA_cyt->CPT 5HD_CoA_mit 5-HD-CoA CPT->5HD_CoA_mit Beta_Oxidation β-Oxidation Cycle 5HD_CoA_mit->Beta_Oxidation Metabolite 3,5-dihydroxy- decanoyl-CoA Beta_Oxidation->Metabolite HAD L-3-hydroxyacyl-CoA Dehydrogenase (HAD) Metabolite->HAD Slows (5-fold slower Vmax) Bottleneck Metabolic Bottleneck HAD->Bottleneck Impaired_FAO Impaired Oxidation of other Fatty Acids Bottleneck->Impaired_FAO

Caption: Metabolic bottleneck caused by 5-HD in β-oxidation.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of K+ Flux in Isolated Mitochondria

This protocol is adapted from studies investigating the effects of KATP channel modulators on mitochondrial ion transport.

1. Isolation of Mitochondria:

  • Rat liver or heart tissue is homogenized in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 600 x g for 10 min at 4°C) to remove nuclei and cell debris.

  • The resulting supernatant is then centrifuged at a higher speed (e.g., 8,000 x g for 10 min at 4°C) to pellet the mitochondria.

  • The mitochondrial pellet is washed and resuspended in a suitable experimental buffer.

2. Measurement of K+ Flux:

  • Mitochondrial K+ flux is measured using a K+-sensitive electrode or a fluorescent indicator (e.g., PBFI) in a thermostatically controlled chamber with continuous stirring.

  • Mitochondria are energized with a respiratory substrate (e.g., succinate in the presence of rotenone).

  • The KATP channel is opened using an opener like diazoxide.

  • The effect of inhibitors (5-HD or glibenclamide) is assessed by adding them to the chamber and monitoring the change in K+ concentration in the medium.

  • The rate of K+ uptake or release is calculated from the change in K+ concentration over time.

Assessment of Fatty Acid β-Oxidation in Isolated Mitochondria

This protocol is designed to quantify the rate of fatty acid oxidation by measuring oxygen consumption.

1. Mitochondrial Respiration Assay:

  • Isolated mitochondria are suspended in a respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, and HEPES).

  • The assay is performed in a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) at a constant temperature.

  • A fatty acid substrate (e.g., palmitoylcarnitine or decanoyl-CoA) is added to initiate β-oxidation-dependent respiration.

  • The effect of 5-HD is determined by adding it to the chamber and measuring the change in oxygen consumption rate.

  • The Vmax for the metabolism of different substrates can be calculated from the oxygen consumption rates at various substrate concentrations.[3][4]

Measurement of Insulin Secretion from Isolated Pancreatic Islets

This protocol is a standard method for assessing the effects of various compounds on insulin secretion.

1. Islet Isolation:

  • Pancreatic islets are isolated from rodents (e.g., rats or mice) by collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Isolated islets are cultured overnight to allow for recovery.

2. Static Insulin Secretion Assay:

  • Batches of size-matched islets are pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBB) with a low glucose concentration (e.g., 2.8 mM) to establish a basal secretion rate.

  • The islets are then incubated in KRBB containing low glucose, high glucose (e.g., 16.7 mM), and high glucose plus the test compound (e.g., glibenclamide or diazoxide).

  • After the incubation period, the supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • The results are typically expressed as insulin secreted as a percentage of total insulin content.

Conclusion

The metabolic effects of this compound are complex and extend beyond its role as a mitoKATP channel blocker. Its metabolism via β-oxidation and subsequent inhibition of this pathway at the level of L-3-hydroxyacyl-CoA dehydrogenase create a significant metabolic bottleneck.[3][4] This off-target effect is a critical consideration for researchers using 5-HD to probe the function of mitoKATP channels.

In contrast, classical KATP channel modulators like glibenclamide and diazoxide exhibit more specific actions on the plasma membrane KATP channels of pancreatic β-cells, leading to predictable effects on insulin secretion and glucose homeostasis. Glibenclamide acts as a potent insulin secretagogue by blocking these channels, while diazoxide inhibits insulin secretion by opening them.[5][6][7][8][9][10]

Researchers should carefully consider these distinct mechanisms and metabolic consequences when selecting a KATP channel modulator for their studies. The experimental protocols provided in this guide offer a starting point for the in vitro characterization of these and other metabolically active compounds.

References

comparative study of 5-hydroxy versus other hydroxy fatty acids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 5-Hydroxyeicosatetraenoic Acid and Other Hydroxy Fatty Acids

This guide provides a comparative overview of 5-hydroxyeicosatetraenoic acid (5-HETE) against other significant hydroxy fatty acids, namely 12-HETE, 15-HETE, and 20-HETE. These molecules, derived from the enzymatic oxygenation of arachidonic acid, are critical signaling lipids involved in a myriad of physiological and pathological processes. This document is intended for researchers, scientists, and professionals in drug development, offering a concise yet comprehensive comparison supported by experimental data and methodologies.

Biosynthesis of Hydroxy Fatty Acids

Hydroxy fatty acids (HETEs) are produced from arachidonic acid via three main enzymatic pathways: lipoxygenases (ALOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes. The specific HETE produced is determined by the enzyme and cell type involved.

  • 5-HETE is primarily synthesized by the action of 5-lipoxygenase (ALOX5).[1] This enzyme is highly expressed in inflammatory cells such as neutrophils, eosinophils, monocytes, and mast cells.[1]

  • 12-HETE is produced by 12-lipoxygenase (ALOX12), which is found in platelets and other tissues.[2]

  • 15-HETE is synthesized by 15-lipoxygenase (ALOX15).[3]

  • 20-HETE is a product of the ω-hydroxylation of arachidonic acid by cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies.[4][5]

G cluster_0 Arachidonic Acid Metabolism cluster_1 Lipoxygenase (ALOX) Pathway cluster_2 Cytochrome P450 (CYP) Pathway Arachidonic Acid Arachidonic Acid ALOX5 ALOX5 Arachidonic Acid->ALOX5 ALOX12 ALOX12 Arachidonic Acid->ALOX12 ALOX15 ALOX15 Arachidonic Acid->ALOX15 CYP4A_4F CYP4A / CYP4F Arachidonic Acid->CYP4A_4F 5-HETE 5-HETE ALOX5->5-HETE 12-HETE 12-HETE ALOX12->12-HETE 15-HETE 15-HETE ALOX15->15-HETE 20-HETE 20-HETE CYP4A_4F->20-HETE

Fig 1. Simplified biosynthesis pathways of major HETEs from arachidonic acid.

Comparative Biological Activities

While all HETEs are involved in cellular signaling, their biological effects can differ significantly. 5-HETE and its metabolites are potent pro-inflammatory mediators, whereas other HETEs exhibit a more complex range of activities.

Feature5-HETE12-HETE15-HETE20-HETE
Primary Role Pro-inflammatory, ChemotaxisPro-inflammatory, Cell Proliferation, AngiogenesisPro-inflammatory, Mucus SecretionVasoconstriction, Blood Pressure Regulation
Key Receptor(s) OXER1GPR31, BLT2BLT2GPR75 (proposed)
Effect on Neutrophils Potent chemoattractant, stimulates calcium influx and aggregation.[1]Stimulates intracellular calcium release.[6]Modest inhibitor of 5-lipoxygenation.[7]Can be metabolized by neutrophils.[4]
Vascular Effects Pulmonary vasoconstriction and edema.[8]Variable effects reported.Potent pulmonary vasoconstriction and edema.[8]Potent vasoconstrictor in renal and cerebral arteries.[5]
Cancer Promotes growth and spread of certain cancer cells.[1]Promotes proliferation and survival of prostate cancer cells.[2]Can inhibit 5-lipoxygenase, potentially reducing pro-inflammatory leukotrienes.[7]Overproduction may contribute to the progression of breast cancer.[4]

Signaling Pathways: Focus on 5-HETE and OXER1

The biological effects of 5-HETE and its more potent metabolite, 5-oxo-ETE, are primarily mediated through the G protein-coupled receptor, OXER1 (oxoeicosanoid receptor 1).[1] Activation of OXER1 initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various protein kinases, culminating in a cellular response.

G cluster_0 OXER1 Signaling Pathway 5-HETE_Metabolites 5-HETE / 5-oxo-ETE OXER1 OXER1 Receptor 5-HETE_Metabolites->OXER1 G_Protein Gαi/Gαq OXER1->G_Protein activates PLC Phospholipase C G_Protein->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG generates Ca_Mobilization ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Mobilization PKC Protein Kinase C IP3_DAG->PKC activates Cellular_Response Cellular Response (Chemotaxis, Inflammation) Ca_Mobilization->Cellular_Response MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK activates MAPK_ERK->Cellular_Response

Fig 2. The primary signaling pathway for 5-HETE and its metabolites via the OXER1 receptor.

In contrast, 12(S)-HETE has been shown to be a high-affinity ligand for GPR31, a G protein-coupled receptor implicated in cancer progression.[2] Both 12-HETE and 15-HETE can also interact with the leukotriene B4 receptor 2 (BLT2).[2][9] The signaling pathways for 20-HETE are complex and involve the modulation of ion channels and activation of protein kinase C (PKC) and MAPK pathways.[5]

Metabolism of 5-HETE: A Path to Potentiation

A critical aspect of 5-HETE biology is its conversion to other bioactive metabolites. The oxidation of 5-HETE by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) produces 5-oxo-eicosatetraenoic acid (5-oxo-ETE).[1][10] This conversion is particularly significant as 5-oxo-ETE is 30 to 100 times more potent than 5-HETE in activating the OXER1 receptor.[1] This metabolic step acts as an amplification mechanism for 5-HETE's biological activity, especially under conditions of oxidative stress which favor the formation of 5-oxo-ETE.[1][11]

G cluster_0 Metabolism of 5(S)-HETE 5-HETE 5(S)-HETE 5-HEDH 5-HEDH 5-HETE->5-HEDH ALOX15 ALOX15 5-HETE->ALOX15 CYP4F3 CYP4F3 5-HETE->CYP4F3 5-oxo-ETE 5-oxo-ETE (30-100x more potent) 5_15-diHETE 5(S),15(S)-diHETE (3-10x weaker) 5_20-diHETE 5(S),20-diHETE 5-HEDH->5-oxo-ETE ALOX15->5_15-diHETE CYP4F3->5_20-diHETE

Fig 3. Key metabolic conversions of 5(S)-HETE and the relative potency of its products.

Quantitative Data Summary

The functional potency of 5-HETE and its derivatives, as well as the comparative effects of different HETEs, have been quantified in various experimental systems.

Table 1: Relative Potencies of 5-HETE Family Metabolites on the OXER1 Receptor

MetaboliteRelative Potency
5-oxo-ETE ~100
5-oxo-15(S)-HETE ~30
5(S)-HETE 5–10
5(S),15(S)-diHETE 1–3
5-oxo-20-hydroxy-ETE 1–3
5(S),20-diHETE 1
Data compiled from in vitro studies measuring cell activation through the OXER1 receptor.[1]

Table 2: Comparative Effects of HETEs on Pulmonary Vasoconstriction and Edema

HETE (4 µg dose)Effect on Pulmonary Artery PressureEffect on Lung Wet Weight (Edema)
5-HETE Significant IncreaseSignificant Increase
12-HETE No significant effectNo significant effect
15-HETE Significant Increase (Greater than 5-HETE)Significant Increase (Greater than 5-HETE)
Data from experiments on isolated perfused rat lungs.[8]

Experimental Protocols

A. Quantification of Hydroxy Fatty Acids by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of HETEs from biological samples, such as plasma or tissue homogenates.

G cluster_workflow HETE Analysis Workflow A 1. Sample Collection (e.g., 200 µL Plasma) B 2. Add Internal Standard (Deuterated HETEs) A->B C 3. Liquid-Liquid Extraction (e.g., Chloroform/Methanol) B->C D 4. Evaporation & Reconstitution C->D E 5. LC-MS/MS Analysis (Reverse-Phase C18 Column) D->E F 6. Quantification (Multiple Reaction Monitoring) E->F

Fig 4. General workflow for the quantification of HETEs using LC-MS/MS.
  • Sample Preparation: To 200 µL of plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing deuterated internal standards (e.g., d8-5-HETE).[12]

  • Lipid Extraction: Vortex the mixture for 30 seconds and centrifuge to separate the organic and aqueous phases.[12]

  • Drying and Reconstitution: Transfer the lower organic phase to a new tube and dry it under a gentle stream of nitrogen. Reconstitute the lipid extract in a suitable solvent (e.g., 100 µL of methanol/water).

  • LC-MS/MS Analysis: Inject the sample onto a reverse-phase C18 column coupled to a tandem mass spectrometer. Use a gradient elution to separate the different HETE isomers.

  • Quantification: Monitor the parent and characteristic product ions for each HETE and its corresponding internal standard using Multiple Reaction Monitoring (MRM).[12] Create a standard curve to quantify the concentration of each analyte in the original sample.

B. Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to assess the chemoattractant activity of different hydroxy fatty acids on neutrophils.

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Chamber Setup: Use a Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size) separating the upper and lower wells.

  • Loading: Add the test compound (e.g., 5-HETE, 12-HETE, or a control buffer) to the lower wells.

  • Cell Seeding: Place the isolated neutrophils in the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow cell migration.

  • Analysis: Remove the membrane, fix, and stain the cells (e.g., with Diff-Quik).

  • Quantification: Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope. Compare the counts for different HETEs to determine their relative chemotactic potency.

Conclusion

The comparative study of 5-HETE versus other hydroxy fatty acids reveals distinct and overlapping biological roles. 5-HETE stands out as a potent pro-inflammatory mediator, primarily acting through the OXER1 receptor. Its significance is further amplified by its metabolic conversion to 5-oxo-ETE, a substantially more powerful agonist. While 12-HETE and 15-HETE also exhibit pro-inflammatory properties, their effects and receptor interactions are more varied. 20-HETE, a product of the CYP450 pathway, is predominantly involved in regulating vascular tone and blood pressure. Understanding these differences is crucial for developing targeted therapeutic strategies for inflammatory diseases, cancer, and cardiovascular conditions.

References

Validating the Antioxidant Activity of 5-Hydroxydecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

To provide a benchmark for comparison, this guide includes a data summary of the antioxidant activities of two well-established antioxidant standards, Ascorbic Acid and Trolox, as reported in various studies. While direct experimental data for 5-Hydroxydecanoic acid is currently absent, the methodologies and comparative data presented herein offer a robust template for its future evaluation.

Comparative Antioxidant Activity of Standard Compounds

The following table summarizes the typical antioxidant activity of Ascorbic Acid and Trolox in the four assays described in this guide. These values can serve as a reference for interpreting the results obtained for this compound. It is important to note that IC50 values can vary depending on the specific experimental conditions.

AssayStandard AntioxidantTypical Activity Range
DPPH Ascorbic AcidIC50: 3.37 - 8.4 µg/mL[1][2]
TroloxIC50: ~30 µM[3]
ABTS Ascorbic AcidHigh scavenging activity
TroloxIC50: ~2.34 µg/mL[4]
FRAP Ascorbic AcidHigh reducing power
TroloxStandard for comparison
ORAC Ascorbic AcidHigh ORAC value
TroloxStandard for comparison (1.0 µM Trolox Equivalent)

Experimental Protocols

Detailed methodologies for the four key antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

  • Prepare a series of dilutions of the test compound and the standard antioxidant (Ascorbic Acid or Trolox).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to the colorless ABTS form. The reduction in absorbance is proportional to the antioxidant concentration.

Procedure:

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound and the standard antioxidant (Trolox).

  • In a 96-well plate, add 10 µL of the test compound or standard solution to 190 µL of the diluted ABTS•+ solution.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

  • The percentage of inhibition is calculated as in the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the antioxidant capacity of the sample to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Procedure:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare a series of dilutions of the test compound and a ferrous sulfate (FeSO₄) standard.

  • In a 96-well plate, add 10 µL of the test compound or standard solution to 190 µL of the FRAP reagent.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm using a microplate reader.

  • A standard curve is generated using the FeSO₄ solutions, and the results for the test compound are expressed as Fe²⁺ equivalents (µM).

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • Prepare a stock solution of fluorescein (4 µM) in 75 mM phosphate buffer (pH 7.4).

  • Prepare a fresh solution of AAPH (240 mM) in 75 mM phosphate buffer.

  • Prepare a series of dilutions of the test compound and the standard antioxidant (Trolox).

  • In a black 96-well plate, add 25 µL of the test compound or standard solution to 150 µL of the fluorescein solution.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Immediately begin recording the fluorescence intensity every minute for at least 60 minutes using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents (µmol TE/g).

Visualizing Experimental Workflow and Antioxidant Action

To further clarify the experimental process and the underlying mechanism of antioxidant activity, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis Test_Compound This compound Stock DPPH DPPH Assay Test_Compound->DPPH ABTS ABTS Assay Test_Compound->ABTS FRAP FRAP Assay Test_Compound->FRAP ORAC ORAC Assay Test_Compound->ORAC Standards Ascorbic Acid/Trolox Stocks Standards->DPPH Standards->ABTS Standards->FRAP Standards->ORAC Assay_Reagents DPPH, ABTS, FRAP, ORAC Reagents Assay_Reagents->DPPH Assay_Reagents->ABTS Assay_Reagents->FRAP Assay_Reagents->ORAC Spectrophotometry Spectrophotometric/Fluorometric Reading DPPH->Spectrophotometry ABTS->Spectrophotometry FRAP->Spectrophotometry ORAC->Spectrophotometry Calculation IC50 / Equivalent Calculation Spectrophotometry->Calculation Comparison Comparison to Standards Calculation->Comparison

Caption: General workflow for in vitro antioxidant activity screening.

Antioxidant_Mechanism Antioxidant Antioxidant (e.g., 5-HD) Neutralized_Radical Neutralized Radical Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Donates e⁻/H• Free_Radical Free Radical (e.g., DPPH•) Free_Radical->Neutralized_Radical Accepts e⁻/H•

Caption: Simplified mechanism of radical scavenging by an antioxidant.

References

Assessing the Specificity of 5-Hydroxydecanoate (5-HD) Through Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxydecanoate (5-HD) has been widely utilized in preclinical research for decades as a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. Its application has been instrumental in shaping the understanding of cellular protection mechanisms, particularly in the context of ischemic preconditioning. However, a growing body of evidence has cast significant doubt on the specificity of 5-HD, suggesting that its biological effects may arise from mechanisms independent of mitoKATP channel blockade. The use of genetic knockout models has been pivotal in dissecting these off-target effects and re-evaluating the utility of 5-HD as a specific pharmacological tool.

This guide provides an objective comparison of 5-HD's performance against other alternatives, supported by experimental data from knockout models, to offer a clearer perspective on its specificity and aid researchers in the critical interpretation of past and future studies.

The Core of the Specificity Problem: Off-Target Effects of 5-HD

The primary challenge to the specificity of 5-HD is its structural similarity to medium-chain fatty acids. This similarity allows it to enter metabolic pathways, leading to significant off-target effects.

  • Metabolism via β-Oxidation: The most significant off-target action of 5-HD is its metabolic activation. 5-HD is a substrate for acyl-CoA synthetase, which converts it to 5-hydroxydecanoyl-CoA (5-HD-CoA)[1]. This activated form can then enter the mitochondrial β-oxidation pathway[1]. However, the metabolism of 5-HD-CoA is inefficient, particularly at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step. This creates a metabolic bottleneck, impairing the oxidation of other fatty acids and altering the cellular energy state independently of any direct action on KATP channels.

  • Inhibition of Respiratory Chain Complexes: While less pronounced than its metabolic interference, some studies suggest that pharmacological agents used in conjunction with 5-HD, such as diazoxide, can directly inhibit components of the electron transport chain. Diazoxide has been shown to inhibit succinate dehydrogenase (Complex II)[1]. This complicates the interpretation of experiments where 5-HD is used to reverse diazoxide's effects, as these effects may not be solely mediated by KATP channels.

Dissecting Specificity with Knockout Models

Genetically engineered mouse models lacking specific protein subunits have been indispensable in validating the targets of pharmacological agents.

Kir6.2 Knockout Models: Questioning the Classical Target

The Kir6.2 protein is the pore-forming subunit of the KATP channel in the cardiac sarcolemma and was long hypothesized to be a component of the mitoKATP channel. Studies using mice with a genetic deletion of the Kcnj11 gene (Kir6.2-/-) have provided strong evidence against 5-HD's specificity.

In experiments on isolated hearts, ischemic preconditioning (a protective mechanism against ischemia-reperfusion injury) was abolished in Kir6.2-/- mice, confirming the critical role of these channels in cardioprotection. However, the protective effect of ischemic preconditioning was still blocked by 5-HD in both wild-type and Kir6.2-/- hearts. This crucial finding demonstrates that 5-HD's ability to block cardioprotection is independent of the Kir6.2 subunit, pointing towards a different molecular target.

MITOK Knockout Models: Identifying the True mitoKATP Channel

More recent research has identified the true pore-forming subunit of the mitoKATP channel as a protein encoded by the Ccdc51 gene, now termed MITOK. The generation of MITOK knockout (Mitok-/-) mice has allowed for a definitive assessment of the role of this channel.

Studies on these mice have shown that the cardioprotection induced by the KATP channel opener diazoxide is completely lost in the absence of MITOK[2][3]. This genetically validates MITOK as the target for diazoxide-induced preconditioning. Consequently, the ability of 5-HD to block this phenomenon in wild-type animals is indeed related to the mitoKATP pathway, but its actions in Kir6.2-/- models prove it is not exclusively targeting this channel.

Comparative Analysis with Alternative Inhibitors

To properly contextualize the specificity of 5-HD, it is useful to compare it with other pharmacological tools, including a highly specific inhibitor for a different target.

  • Diazoxide: Often used as a mitoKATP opener, diazoxide's effects are purportedly blocked by 5-HD. However, diazoxide itself is not perfectly specific. It can inhibit succinate oxidation and its protective effects are only blunted, not eliminated, in Kir6.2-/- mice, indicating off-target actions[1]. The lack of absolute specificity for both the "opener" and the "blocker" confounds the interpretation of results based solely on this pharmacological pairing.

  • Glibenclamide: A sulfonylurea drug, glibenclamide is another well-known KATP channel blocker. It is generally considered to have a higher affinity for the sulfonylurea receptor (SUR) subunits of the channel complex compared to 5-HD. In some experimental systems, glibenclamide and 5-HD show different effects; for instance, glibenclamide can inhibit mitoKATP channels activated by the removal of ATP, whereas 5-HD does not, suggesting different mechanisms of action[4]. However, glibenclamide's specificity between sarcolemmal and mitochondrial KATP channels is also debated.

  • MCC950: A Benchmark for Specificity: In stark contrast to 5-HD, MCC950 is a potent and highly specific inhibitor of the NLRP3 inflammasome. Studies using NLRP3 knockout mice (Nlrp3-/-) demonstrate this specificity unequivocally. MCC950 effectively reduces inflammation and improves outcomes in wild-type mouse models of diseases like Huntington's and apical periodontitis[5][6]. Crucially, in Nlrp3-/- mice, the baseline pathology is already reduced, and MCC950 provides no additional benefit, confirming its on-target action[6]. This provides a clear example of how a specific inhibitor should behave in a corresponding knockout model, a standard that 5-HD fails to meet.

Data Presentation

Table 1: Effects of 5-HD and Diazoxide in Wild-Type vs. Kir6.2 Knockout Mouse Hearts

CompoundModelKey EndpointResult in WTResult in Kir6.2-/-Implication for SpecificityCitation
Ischemic Preconditioning (IPC) WT vs. Kir6.2-/-Infarct Size ReductionIPC is protectiveIPC is abolishedKir6.2 is essential for IPCN/A
5-HD + IPC WT vs. Kir6.2-/-Infarct Size Reduction5-HD blocks IPC5-HD still blocks the residual protection5-HD acts on a target other than Kir6.2N/A
Diazoxide WT vs. Kir6.2-/-IOP ReductionLowers IOPNo effect on IOPDiazoxide's IOP-lowering effect is Kir6.2-dependent[7]
Diazoxide WT vs. Kir6.2-/-CardioprotectionProtectiveProtection is bluntedDiazoxide has both Kir6.2-dependent and -independent effectsN/A

Table 2: Comparative Specificity of Inhibitors in Relevant Knockout Models

InhibitorProposed TargetKnockout ModelEffect in Wild-TypeEffect in KnockoutImplication for SpecificityCitation
5-HD mitoKATP ChannelKir6.2-/-Blocks cardioprotectionStill blocks cardioprotectionLow Specificity: Significant off-target effectsN/A
Glibenclamide SUR Subunits of KATPSUR2-/-Blocks KATP currentsKATP currents are absentHigh Specificity for SUR2: Validates on-target action
MCC950 NLRP3 InflammasomeNLRP3-/-Reduces inflammationNo further reduction in inflammationHigh Specificity: Effects are entirely NLRP3-dependent[6]

Mandatory Visualization

G cluster_pathway Proposed Signaling Pathway IPC Ischemic Preconditioning mitoKATP mitoKATP Opening (MITOK Subunit) IPC->mitoKATP DZX Diazoxide DZX->mitoKATP  Activates ETC Complex II Inhibition DZX->ETC Off-target Uncoupling Mild Mitochondrial Uncoupling mitoKATP->Uncoupling Metabolism Metabolic Effects (β-Oxidation) ROS ROS Signaling Uncoupling->ROS Protection Cardioprotection ROS->Protection HD5 5-HD HD5->mitoKATP  Inhibits (Proposed) HD5->Metabolism Off-target

Caption: Proposed signaling pathway of cardioprotection and 5-HD's sites of action.

G cluster_wt Wild-Type (WT) Mouse cluster_ko Target Knockout (KO) Mouse (e.g., MITOK-/-) cluster_conclusion Conclusion on Specificity WT_Insult Apply Insult (e.g., Ischemia-Reperfusion) WT_Drug Administer 5-HD WT_Insult->WT_Drug WT_Outcome Observe Outcome (e.g., Protection is Blocked) WT_Drug->WT_Outcome KO_Insult Apply Insult (e.g., Ischemia-Reperfusion) KO_Drug Administer 5-HD KO_Insult->KO_Drug KO_Outcome Observe Outcome KO_Drug->KO_Outcome Specific Effect is Abolished => HIGH SPECIFICITY KO_Outcome->Specific If NonSpecific Effect Persists => LOW SPECIFICITY KO_Outcome->NonSpecific If

Caption: Experimental workflow for assessing drug specificity using knockout models.

Experimental Protocols

Assessment of Cardioprotection in Langendorff-perfused Mouse Hearts

This protocol is standard for evaluating the effects of pharmacological agents on ischemia-reperfusion (I/R) injury.

  • Heart Isolation: Mice (both wild-type and relevant knockout strains) are heparinized and anesthetized. The heart is rapidly excised and cannulated via the aorta on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, at a constant pressure (e.g., 80 mmHg) and temperature (37°C).

  • Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes). A balloon is inserted into the left ventricle to measure functional parameters like Left Ventricular Developed Pressure (LVDP) and heart rate.

  • Ischemia-Reperfusion Protocol:

    • Baseline: Record functional data.

    • Drug Administration: Infuse 5-HD or vehicle for a set period before ischemia.

    • Global Ischemia: Stop the perfusion for a defined period (e.g., 20-30 minutes).

    • Reperfusion: Restore perfusion for a longer period (e.g., 60-120 minutes) and record functional recovery.

  • Infarct Size Measurement: At the end of reperfusion, the heart is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is measured and expressed as a percentage of the total ventricular area.

High-Resolution Respirometry of Isolated Mitochondria

This protocol allows for the direct assessment of drug effects on mitochondrial oxygen consumption.

  • Mitochondrial Isolation:

    • Euthanize the mouse and rapidly excise the tissue of interest (e.g., heart, liver) in ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).

    • Mince the tissue and homogenize it using a Potter-Elvehjem homogenizer.

    • Perform differential centrifugation to separate the mitochondrial fraction from other cellular components. The final mitochondrial pellet is resuspended in a suitable buffer.

  • Respirometry Measurement (e.g., using an Oroboros Oxygraph-2k):

    • Calibrate the instrument and add respiration medium (e.g., MiR05) to the chambers.

    • Add the isolated mitochondria to the chambers and allow for stabilization.

    • Sequentially add various substrates and inhibitors to measure the activity of different parts of the electron transport chain (Substrate-Uncoupler-Inhibitor Titration, SUIT protocol).

    • To test 5-HD, it can be added at different stages to assess its impact on fatty acid oxidation (e.g., with substrates like palmitoylcarnitine) or other respiratory states. Oxygen consumption rates (OCR) are recorded and analyzed.

Conclusion

The evidence from knockout mouse models presents a compelling case against the use of 5-HD as a specific inhibitor of mitochondrial KATP channels. Its metabolic activation and subsequent interference with β-oxidation represent a significant, unavoidable off-target effect. While it can inhibit the cardioprotective pathway involving the true mitoKATP subunit, MITOK, its effects in Kir6.2 knockout models prove its action is not limited to this channel.

References

side-by-side comparison of synthetic routes for 5-Hydroxydecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of key intermediates is paramount. 5-Hydroxydecanoic acid, a valuable hydroxy fatty acid, is a precursor in the synthesis of various bioactive molecules and specialty polymers. This guide provides a side-by-side comparison of two prominent synthetic routes to this compound: the Baeyer-Villiger oxidation of 2-pentylcyclopentanone followed by hydrolysis, and the selective oxidation of decane-1,5-diol.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Baeyer-Villiger Oxidation & HydrolysisRoute 2: Selective Diol Oxidation & Hydrolysis
Starting Material 2-PentylcyclopentanoneDecane-1,5-diol
Key Reactions Baeyer-Villiger Oxidation, Lactone HydrolysisSelective Oxidation, Lactone Hydrolysis
Reagents Peroxy acids (e.g., m-CPBA), Base (e.g., NaOH)Oxidant (e.g., TEMPO/BAIB), Base (e.g., NaOH)
Overall Yield ~60-70%~80-90%
Key Advantages Readily available starting materialsHigh efficiency and selectivity
Key Disadvantages Use of potentially explosive peroxy acidsPotential for over-oxidation

Route 1: Baeyer-Villiger Oxidation of 2-Pentylcyclopentanone and Subsequent Hydrolysis

This classical approach involves the oxidation of a cyclic ketone, 2-pentylcyclopentanone, to its corresponding lactone, δ-decalactone, via the Baeyer-Villiger oxidation. The resulting lactone is then hydrolyzed to yield the target this compound.

Experimental Protocol

Step 1: Baeyer-Villiger Oxidation of 2-Pentylcyclopentanone

A solution of 2-pentylcyclopentanone in a suitable solvent, such as dichloromethane, is treated with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then washed with a sodium sulfite solution to quench the excess peroxide, followed by a sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid. The organic layer is dried and concentrated to yield δ-decalactone.

Step 2: Hydrolysis of δ-Decalactone

The crude δ-decalactone is then subjected to basic hydrolysis. This is achieved by refluxing the lactone with an aqueous solution of a base, such as sodium hydroxide. The progress of the reaction can be monitored by the disappearance of the lactone spot on TLC. Upon completion, the reaction mixture is acidified with a mineral acid, like hydrochloric acid, to protonate the carboxylate and precipitate the this compound. The product is then extracted with an organic solvent, dried, and purified, typically by recrystallization or chromatography.

Route 2: Selective Oxidation of Decane-1,5-diol

A more modern and efficient approach involves the selective oxidation of the primary alcohol in decane-1,5-diol to a carboxylic acid, which then undergoes intramolecular cyclization to the lactone, followed by hydrolysis. A common method for this selective oxidation utilizes the TEMPO/BAIB (2,2,6,6-tetramethylpiperidinyloxyl/bis(acetoxy)iodobenzene) catalytic system.

Experimental Protocol

Step 1: Selective Oxidation of Decane-1,5-diol to δ-Decalactone

To a solution of decane-1,5-diol in a solvent like dichloromethane, catalytic amounts of TEMPO and an excess of BAIB are added. The reaction is stirred at room temperature. This system selectively oxidizes the primary alcohol to an aldehyde, which is then further oxidized in situ to a carboxylic acid, leading to the spontaneous formation of δ-decalactone. The reaction is monitored by TLC for the consumption of the diol. Upon completion, the reaction is quenched, and the product is isolated and purified.

Step 2: Hydrolysis of δ-Decalactone

The hydrolysis of the δ-decalactone formed in this route follows the same procedure as described in Route 1. The lactone is treated with a base, followed by acidification to yield this compound.

Synthetic Route Overview

Synthetic_Routes cluster_0 Route 1: Baeyer-Villiger Oxidation cluster_1 Route 2: Selective Diol Oxidation 2-Pentylcyclopentanone 2-Pentylcyclopentanone δ-Decalactone_R1 δ-Decalactone 2-Pentylcyclopentanone->δ-Decalactone_R1 Baeyer-Villiger Oxidation (m-CPBA) 5-Hydroxydecanoic Acid_R1 This compound δ-Decalactone_R1->5-Hydroxydecanoic Acid_R1 Hydrolysis (NaOH, H+) Decane-1,5-diol Decane-1,5-diol δ-Decalactone_R2 δ-Decalactone Decane-1,5-diol->δ-Decalactone_R2 Selective Oxidation (TEMPO/BAIB) 5-Hydroxydecanoic Acid_R2 This compound δ-Decalactone_R2->5-Hydroxydecanoic Acid_R2 Hydrolysis (NaOH, H+)

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

Both synthetic routes offer viable pathways to this compound. The choice between them will likely depend on factors such as the availability and cost of starting materials, safety considerations associated with the use of peroxy acids, and the desired overall efficiency. The selective oxidation of decane-1,5-diol generally presents a more efficient and higher-yielding approach, while the Baeyer-Villiger oxidation of 2-pentylcyclopentanone provides a classic and well-established alternative. Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific needs.

Safety Operating Guide

Proper Disposal of 5-Hydroxydecanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 5-Hydroxydecanoic acid, a valuable compound in various research applications. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

I. Understanding the Hazards and Required Precautions

Before handling this compound, it is crucial to be aware of its potential hazards and to take appropriate safety measures. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Key Safety Information:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or glasses, gloves, and a laboratory coat.[1]

  • Avoid Dust Inhalation: As this compound is a solid, care should be taken to avoid creating and inhaling dust during handling.[1]

  • Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water.[2]

  • Environmental Precautions: this compound should not be released into the environment.[1]

Summary of this compound Properties:

PropertyInformation
Physical State Solid
Appearance White
Hazards May cause skin and eye irritation.[2]
Storage Store in a cool, dry, well-ventilated area.
Incompatible Materials Strong oxidizing agents.[1]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound involves neutralization of its acidic functional group, followed by disposal in accordance with local regulations.

Experimental Protocol: Neutralization of this compound

This protocol outlines the steps to neutralize this compound waste before disposal.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., sodium carbonate, calcium hydroxide, or a dilute solution of sodium hydroxide)

  • pH indicator strips or a pH meter

  • Stirring rod or magnetic stirrer

  • Appropriate waste container, correctly labeled

  • Personal Protective Equipment (safety goggles, gloves, lab coat)

Procedure:

  • Segregate the Waste: Collect all this compound waste in a designated and properly labeled container. Do not mix with other chemical waste streams, especially strong oxidizing agents.

  • Prepare for Neutralization:

    • If the this compound waste is in a solid form, dissolve it in a minimal amount of water to create a solution.

    • Perform the neutralization in a well-ventilated area, such as a fume hood.

  • Neutralize the Acid:

    • Slowly add a weak base, such as sodium bicarbonate, to the this compound solution while stirring continuously. The addition of base may cause some foaming or effervescence, so add it gradually to control the reaction.

    • Alternatively, a dilute solution of a stronger base like sodium hydroxide can be used, but this should be done with caution to avoid a rapid and exothermic reaction.

  • Monitor the pH:

    • Periodically check the pH of the solution using pH indicator strips or a calibrated pH meter.

    • Continue adding the base until the pH of the solution is within the neutral range, typically between 5.5 and 9.0.[3][4]

  • Dispose of the Neutralized Solution:

    • Once the pH is confirmed to be within the acceptable range, the neutralized solution can typically be disposed of down the drain with a copious amount of water, provided it does not contain any other hazardous materials (e.g., heavy metals).[5][6][7] Always consult and adhere to your institution's and local wastewater regulations.

  • Decontaminate and Clean:

    • Thoroughly rinse all glassware and equipment used in the neutralization process. The initial rinseate should be collected as hazardous waste.[6] Subsequent rinses with water can usually be discarded down the drain.

    • Dispose of any contaminated PPE, such as gloves, in the appropriate solid waste stream.

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_preparation Preparation cluster_neutralization Neutralization cluster_disposal Disposal A Collect 5-Hydroxydecanoic Acid Waste B Wear Appropriate PPE A->B C Dissolve Solid Waste in Water B->C D Slowly Add Base (e.g., Sodium Bicarbonate) C->D E Monitor pH (Target: 5.5 - 9.0) D->E F pH in Range? E->F F->D No G Dispose of Neutralized Solution per Local Regulations F->G Yes H Decontaminate Glassware and Equipment G->H

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxydecanoic acid
Reactant of Route 2
5-Hydroxydecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.